molecular formula C6H6ClN B1213738 2-(Chloromethyl)pyridine CAS No. 4377-33-7

2-(Chloromethyl)pyridine

Cat. No.: B1213738
CAS No.: 4377-33-7
M. Wt: 127.57 g/mol
InChI Key: NJWIMFZLESWFIM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(chloromethyl)pyridine is an organochlorine compound that is pyridine substituted at position 2 by a chloromethyl group. It is a member of pyridines and an organochlorine compound. It is a conjugate base of a 2-(chloromethyl)pyridinium.

Properties

IUPAC Name

2-(chloromethyl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6ClN/c7-5-6-3-1-2-4-8-6/h1-4H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJWIMFZLESWFIM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6ClN
Record name 2-Chloromethylpyridine
Source Wikipedia
URL https://en.wikipedia.org/wiki/2-Chloromethylpyridine
Description Chemical information link to Wikipedia.
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

6959-47-3 (hydrochloride)
Record name 2-Chloromethylpyridine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004377337
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID2043824
Record name 2-(Chloromethyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2043824
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

127.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4377-33-7
Record name Picolyl chloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4377-33-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Chloromethylpyridine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004377337
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-(Chloromethyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2043824
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-CHLOROMETHYLPYRIDINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/59YW2EH117
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

2-(Chloromethyl)pyridine basic properties

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Basic Properties of 2-(Chloromethyl)pyridine For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is an organochlorine compound featuring a pyridine (B92270) ring substituted at the 2-position with a chloromethyl group.[1][2][3] It is a versatile chemical intermediate, particularly valuable in the synthesis of pharmaceuticals and agrochemicals.[4][5] The presence of the reactive chloromethyl group makes it an excellent electrophile, enabling a wide range of chemical transformations.[1][4] This compound and its more stable hydrochloride salt are key building blocks in medicinal chemistry for creating complex molecular architectures.[5] This guide provides a comprehensive overview of the core chemical and physical properties, synthesis, reactivity, and handling protocols for this compound and its hydrochloride salt.

Core Physicochemical Properties

This compound is typically encountered in two forms: the free base and its hydrochloride salt. The salt form offers enhanced stability and ease of handling compared to the free base, which often exists as an oil or low-melting solid.[6] The quantitative data for both forms are summarized below.

This compound (Free Base)

The free base is a colorless to pale yellow liquid or solid with a pungent, irritating odor.[3][4]

PropertyValueSource(s)
Molecular Formula C₆H₆ClN[1][2][3][4]
Molecular Weight 127.57 g/mol [1][2][3][4]
CAS Number 4377-33-7[1][2]
Appearance Colorless to pale yellow liquid or white solid[2][3][4]
Melting Point 79 °C[2]
Density 1.1300 g/cm³[4]
Solubility Soluble in organic solvents like ethanol, methanol, and chloroform. Limited solubility in water.[4]
This compound Hydrochloride (Salt)

The hydrochloride salt is a more stable, white to pale brown crystalline solid that is often preferred for synthesis and storage.[6][7]

PropertyValueSource(s)
Molecular Formula C₆H₇Cl₂N (or C₆H₆ClN · HCl)[6][7][8]
Molecular Weight 164.03 g/mol [6][7][8]
CAS Number 6959-47-3[6][7]
Appearance White to pale brown crystalline solid/mass[6][7]
Melting Point 120-127 °C[6][7]
Boiling Point 187.3 °C (at 760 mmHg)[6]
Water Solubility ≥10 g/100 mL at 22 °C[6][7][9]
Other Solvents Soluble in ethanol, DMSO, methanol, and acetone.[6][10]
Sensitivity Hygroscopic[6][7]

Chemical Properties and Reactivity

The chemical behavior of this compound is dominated by the electrophilic nature of the chloromethyl group and the nucleophilic character of the pyridine nitrogen.[1] This dual reactivity makes it a valuable bifunctional building block in organic synthesis.[1]

Reactivity as an Electrophile

The chloromethyl group is an excellent electrophile, making the compound highly susceptible to nucleophilic substitution reactions.[4][6] The chlorine atom can be readily displaced by a wide range of nucleophiles, such as amines, thiols, and alkoxides. This reactivity is fundamental to its application in constructing more complex molecules.[11]

dot

G reagents This compound + Nucleophile (Nu-H) product 2-((Nu-R)methyl)pyridine Derivative + HCl reagents->product Nucleophilic Substitution caption General Nucleophilic Substitution Pathway.

Caption: General Nucleophilic Substitution Pathway.

Applications in Synthesis
  • Pharmaceuticals: It serves as a key intermediate in the synthesis of various active pharmaceutical ingredients (APIs).[4] Its derivatives are foundational for developing drugs such as kinase inhibitors and anti-ulcerative agents.[5][12] For example, it has been used to synthesize gadolinium (III) complexes for use as MRI contrast agents.[6][8]

  • Alkylation Reactions: It is employed as an alkylating agent in base-catalyzed reactions, such as the functionalization of calixarenes.[6][7][8]

  • Ligand Synthesis: The molecule is a precursor to various pyridine-containing ligands used in coordination chemistry and catalysis.[2]

Experimental Protocols

Synthesis of this compound Hydrochloride

A common and efficient laboratory-scale synthesis involves the chlorination of 2-pyridinemethanol (B130429) with thionyl chloride (SOCl₂).[13][14] An alternative industrial method starts with 2-methylpyridine.[14][15][16]

Method 1: From 2-Pyridinemethanol

This protocol describes the conversion of 2-pyridinemethanol to this compound hydrochloride.

  • Reaction:

    • Under cooling (ice bath, 0°C) and with constant stirring, slowly add 2-pyridinemethanol (1.0 eq) to an excess of thionyl chloride (SOCl₂, ~4.5 eq) over a period of 2 hours.[13]

    • Once the addition is complete, heat the resulting solution to reflux for 1 hour.[13]

    • After reflux, remove the excess thionyl chloride under vacuum.[13]

    • The remaining solid residue is the crude this compound hydrochloride, which can be used directly in subsequent steps or purified further. The reported yield is nearly quantitative (100%).[13]

Method 2: Multi-step Synthesis from 2-Methylpyridine

This pathway involves several steps, including oxidation, rearrangement, hydrolysis, and final chlorination.

dot

G cluster_workflow Synthesis Workflow A 2-Methylpyridine B N-oxide-2-methylpyridine A->B H₂O₂ / Acetic Acid 70-80°C C 2-Pyridylcarbinol Acetate (B1210297) B->C Glacial Acetic Acid D 2-Pyridinemethanol C->D Alkaline Hydrolysis E This compound HCl D->E Thionyl Chloride (SOCl₂) caption Synthesis of this compound HCl from 2-Methylpyridine.

Caption: Synthesis of this compound HCl from 2-Methylpyridine.

  • Protocol Overview:

    • Oxidation: 2-Methylpyridine is reacted with hydrogen peroxide in the presence of acetic acid at 70-80°C for 10-14 hours to form N-oxide-2-methylpyridine.[14][16]

    • Rearrangement: The N-oxide intermediate reacts with glacial acetic acid to yield 2-pyridylcarbinol acetate.[14][16]

    • Hydrolysis: The acetate intermediate is hydrolyzed under alkaline conditions (e.g., with sodium hydroxide (B78521) solution) to produce 2-pyridinemethanol.[14][15][16]

    • Chlorination: The resulting 2-pyridinemethanol is reacted with thionyl chloride to afford the final product, 2-chloromethylpyridine hydrochloride.[14][16]

Analytical Methods

High-Performance Liquid Chromatography (HPLC) is a suitable technique for determining the purity and assay of this compound hydrochloride. A generalized method is outlined below.

  • Principle: The compound is separated on a stationary phase based on its partitioning between the stationary and a liquid mobile phase.[17]

  • Typical Conditions (Example):

    • Column: C18 reverse-phase column (e.g., Hypersil BDS C18, 50mm x 4.6mm, 3µm).[18]

    • Mobile Phase: A mixture of aqueous buffer (e.g., 10mM ammonium (B1175870) acetate) and an organic solvent like acetonitrile.[18]

    • Detection: UV detector set at a wavelength determined from the compound's UV spectrum (e.g., 210 nm or 254 nm).[17][18]

    • Quantification: The purity and concentration are calculated by comparing the peak area of the analyte in the sample to that of a certified reference standard.[17]

Safe Handling and Storage

This compound and its hydrochloride salt are hazardous compounds that require strict safety protocols.[3][9]

  • Personal Protective Equipment (PPE):

    • Eye/Face Protection: Wear tightly fitting safety goggles or a full-face respirator.[9][19]

    • Skin Protection: Use chemical-impermeable gloves and wear fire/flame-resistant and impervious clothing, such as overalls and a PVC apron.[19][20][21]

    • Respiratory Protection: If dust or vapors are generated, use a full-face respirator with appropriate cartridges (e.g., type P3).[19]

  • Handling:

    • Handle in a well-ventilated area, preferably within a chemical fume hood.[19][20]

    • Avoid all personal contact, including inhalation of dust or vapors.[21]

    • Prevent the formation of dust and aerosols.[20]

    • Keep away from incompatible materials such as strong oxidizing agents.[6][7][9]

  • Storage:

    • Store in a cool, dry, and well-ventilated place under an inert atmosphere.[6][10][20]

    • Keep containers tightly closed to protect from moisture, as the hydrochloride salt is hygroscopic.[7][10]

    • Store away from strong oxidizing agents.[10] Recommended storage temperature is often between 2-8°C.[6][7]

  • First Aid Measures:

    • Skin Contact: Immediately flush the affected area with large amounts of water while removing all contaminated clothing. Wash thoroughly with soap and water.[9][20][21]

    • Eye Contact: Immediately flush eyes with running water for at least 15-20 minutes, holding eyelids open.[9][20][21]

    • Inhalation: Move the victim to fresh air. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration.[20][21]

    • Ingestion: Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person.[19][20]

    • In all cases of exposure, seek immediate medical attention.[9][20]

  • Spill and Disposal:

    • For solid spills, dampen the material with water before transferring it to a suitable container for disposal.[9]

    • Use absorbent paper dampened with water to clean up any remaining material.[9]

    • Seal all contaminated materials in a vapor-tight plastic bag for disposal.[9]

    • Dispose of contents/container to an approved waste disposal plant in accordance with local, state, and federal regulations.

References

2-(Chloromethyl)pyridine CAS number 4377-33-7

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 2-(Chloromethyl)pyridine (CAS: 4377-33-7)

Introduction

This compound, identified by the CAS number 4377-33-7, is a heterocyclic organochlorine compound.[1][2] It consists of a pyridine (B92270) ring substituted at the 2-position with a chloromethyl group.[2] This bifunctional molecule combines the nucleophilic character of the pyridine nitrogen with the electrophilic reactivity of the chloromethyl group, making it a highly versatile and valuable building block in organic synthesis.[1] It serves as a crucial intermediate in the production of a wide array of products, including pharmaceuticals, agrochemicals, and specialized materials.[1][3] Its utility is primarily derived from the reactive chloromethyl group, which readily participates in nucleophilic substitution reactions, allowing for the introduction of the pyridylmethyl moiety into various molecular scaffolds.[3][4] This guide provides a comprehensive technical overview of its chemical properties, synthesis, reactivity, applications, and safety protocols, tailored for researchers, scientists, and professionals in drug development.

Chemical and Physical Properties

This compound is a white solid or a colorless to pale yellow liquid.[3][5][6] The compound's structure, featuring both a polar pyridine ring and a reactive alkyl halide, dictates its physical properties and solubility profile. It is generally soluble in organic solvents like ethanol (B145695) and ether, but has limited solubility in water.[3][6] The hydrochloride salt form is often used to improve stability and handling.[4]

Table 1: Chemical Identifiers for this compound and its Hydrochloride Salt

IdentifierThis compound (Free Base)This compound Hydrochloride
IUPAC Name This compound[1]This compound;hydrochloride[7]
Synonyms 2-Picolyl chloride, 2-Pyridylmethyl chloride[1][3]2-Picolyl chloride hydrochloride
CAS Number 4377-33-7[1]6959-47-3[4]
Molecular Formula C₆H₆ClN[1]C₆H₇Cl₂N[4]
Molecular Weight 127.57 g/mol [1]164.03 g/mol [4]
InChI Key NJWIMFZLESWFIM-UHFFFAOYSA-N[1]JPMRGPPMXHGKRO-UHFFFAOYSA-N[4]
Canonical SMILES C1=CC=NC(=C1)CCl[5]C1=CC=NC(=C1)CCl.Cl[7]

Table 2: Physical Properties of this compound and its Hydrochloride Salt

PropertyThis compound (Free Base)This compound Hydrochloride
Appearance White solid[5]Off-white to pale brown solid[7][8]
Melting Point 79 °C[2][5]120-127 °C[4]
Boiling Point 73-76 °C (at 10 Torr)[2]187.3 °C (at 760 mmHg)[4]
Solubility Soluble in organic solvents; limited in water.[3][6]Soluble in water.[8]

Synthesis and Manufacturing

Several synthetic routes to this compound have been developed, often starting from 2-methylpyridine (B31789) (2-picoline). The choice of method can depend on the desired purity, scale, and whether the free base or hydrochloride salt is the target product.

Key Synthetic Routes
  • Direct Chlorination of 2-Methylpyridine : This method involves the reaction of 2-methylpyridine with chlorine gas, often in an inert solvent like carbon tetrachloride and under light irradiation.[1] However, this route can lead to the formation of di- and trichlorinated byproducts.[9]

  • From 2-Methylpyridine-N-Oxide : A more efficient and common approach involves the N-oxidation of 2-methylpyridine, followed by rearrangement and chlorination.[5] The N-oxide intermediate is typically treated with a chlorinating agent such as phosphoryl chloride (POCl₃), thionyl chloride (SOCl₂), or phosgene.[5][9] This pathway is widely used for the synthesis of the stable hydrochloride salt.[10][11]

Caption: Multi-step synthesis of this compound hydrochloride from 2-methylpyridine.

Experimental Protocols

Protocol 1: Synthesis of this compound Hydrochloride from 2-Methylpyridine [10][11][12]

This protocol describes a four-step synthesis adapted from various sources.

  • N-Oxidation : In a reaction vessel, 2-methylpyridine is dissolved in acetic acid. Hydrogen peroxide is added portion-wise while maintaining the reaction temperature between 70-80 °C. The molar ratio of 2-methylpyridine to acetic acid to hydrogen peroxide is typically 1:1.1:1.4. The reaction is monitored by TLC and typically proceeds for 10-14 hours.[11][12]

  • Acetoxylation : The resulting 2-methylpyridine-N-oxide is then reacted with acetic anhydride (B1165640) or glacial acetic acid to form 2-pyridylmethyl acetate (B1210297).[11][12]

  • Hydrolysis : The acetate intermediate is hydrolyzed under alkaline conditions (e.g., 25% aqueous sodium hydroxide (B78521) solution) to yield 2-pyridinemethanol (B130429).[12]

  • Chlorination : The crude 2-pyridinemethanol is dissolved in a suitable solvent and reacted with thionyl chloride (SOCl₂), typically in a molar ratio of 1:1.2.[10][11] The excess thionyl chloride is removed under reduced pressure to yield the final product, this compound hydrochloride, which can be purified by recrystallization.[13]

Protocol 2: Chlorination of 2-Pyridinemethanol [13]

This protocol details the direct conversion of the alcohol intermediate to the final product.

  • To a flask containing thionyl chloride (SOCl₂, ~4 molar equivalents), add 2-pyridinemethanol (1 molar equivalent) dropwise under stirring and cooling (ice bath, 0 °C). The addition should take approximately 2 hours.

  • Once the addition is complete, the solution is heated to reflux for 1 hour.

  • After reflux, the excess thionyl chloride is removed in vacuum.

  • The resulting solid residue is crude this compound hydrochloride, which can be used directly or purified further.

Chemical Reactivity and Key Applications

The reactivity of this compound is dominated by the chloromethyl group, which acts as an electrophile. It is an effective alkylating agent, readily undergoing nucleophilic substitution reactions where the chloride is displaced.[4][5] This reactivity is the foundation for its widespread use as a synthetic intermediate.

Caption: The relationship between the reactivity of this compound and its applications.

Pharmaceutical and Drug Development

Pyridine derivatives are foundational scaffolds in medicinal chemistry.[14] this compound is a key starting material for synthesizing molecules with a broad spectrum of biological activities, including anti-inflammatory, analgesic, and antimicrobial properties.[1] A significant application is in the development of protein kinase inhibitors for cancer therapy.[15] The chloromethyl group allows for the facile attachment of the pyridinylmethyl moiety to a core structure, enabling the exploration of structure-activity relationships to target specific enzyme active sites.[15]

G Generalized Kinase Signaling Pathway A Extracellular Signal (e.g., Growth Factor) B Receptor Tyrosine Kinase (RTK) A->B Binds & Activates C Downstream Kinase Cascade (e.g., RAS-RAF-MEK-ERK) B->C Phosphorylates D Transcription Factor C->D Activates E Cellular Response (e.g., Proliferation, Survival) D->E Regulates Gene Expression Inhibitor Kinase Inhibitor(Synthesized from2-(Chloromethyl)pyridineprecursors) Inhibitor->C Blocks Activity

Caption: Contextual role of kinase inhibitors derived from this compound precursors.

Agrochemical Synthesis

This compound is an important intermediate in the agrochemical industry.[10] It is used in the manufacturing of various pesticides, including insecticides, herbicides, and bactericides.[10][11] Notably, it is a precursor for neonicotinoid insecticides, such as imidacloprid (B1192907) and acetamiprid.[16]

Coordination Chemistry and Materials Science

This compound is used to synthesize ligands for coordination complexes.[5] For instance, it is a reagent in the preparation of gadolinium (Gd³⁺) complexes that function as Zn²⁺-sensitive magnetic resonance imaging (MRI) contrast agents.[17] It is also employed in the base-catalyzed alkylation of macrocycles like p-tert-butylcalixarenes, creating functionalized host molecules for applications in sensing and drug delivery.[4][18]

Safety and Handling

This compound and its hydrochloride salt are hazardous chemicals that must be handled with appropriate safety precautions. The compound is corrosive and can cause severe skin burns and eye damage.[19][20] It is also harmful if swallowed.[20] Due to its reactivity, it should be stored in a cool, dry, well-ventilated place under an inert atmosphere, away from incompatible materials.[19]

Table 3: Hazard Identification and Safety Information

Hazard ClassClassificationPrecautionary Statements
Acute Toxicity, Oral Category 4 (Harmful if swallowed)P270: Do not eat, drink or smoke when using this product.[20]
Skin Corrosion Category 1B (Causes severe skin burns)P260: Do not breathe dust/fume.[20] P280: Wear protective gloves/clothing/eye protection.[20]
Eye Damage Category 1 (Causes serious eye damage)[21]P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
Storage Combustible, corrosive materialStore in a dry, cool, well-ventilated place. Keep containers tightly closed.[19]
Incompatibilities Strong oxidizing agents, strong bases, mild steel.[8][21]Segregate from alkalis and oxidizing agents.[21]

Handling Procedures:

  • Use only under a chemical fume hood.[19]

  • Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[22]

  • Avoid formation of dust and aerosols.[22]

  • In case of contact, immediately flush skin or eyes with copious amounts of water for at least 15 minutes and seek medical attention.[19][22]

  • For spills, clear the area, wear protective equipment, and sweep up the material into a suitable container for disposal, avoiding dust generation.[19]

Conclusion

This compound (CAS 4377-33-7) is a cornerstone intermediate in modern organic and medicinal chemistry. Its dual reactivity, stemming from the pyridine ring and the chloromethyl group, provides a versatile platform for the synthesis of complex molecules. Its established role in the production of pharmaceuticals, particularly as a precursor to kinase inhibitors, as well as in agrochemicals and advanced materials, highlights its industrial and academic importance. A thorough understanding of its synthesis, reactivity, and handling protocols is essential for researchers leveraging this powerful building block in their scientific endeavors.

References

An In-depth Technical Guide to 2-(Chloromethyl)pyridine Hydrochloride: Structure, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-(Chloromethyl)pyridine hydrochloride is a versatile heterocyclic compound widely utilized as a reactive intermediate in organic synthesis. Its pyridine (B92270) core, combined with a reactive chloromethyl group, makes it a valuable building block for the synthesis of a diverse range of molecules, particularly in the fields of medicinal chemistry and materials science. This technical guide provides a comprehensive overview of the structure, physicochemical properties, synthesis, and key applications of this compound hydrochloride, with a focus on its role in the development of novel therapeutic agents. Detailed experimental protocols and safety information are also provided to assist researchers in its practical application.

Chemical Structure and Properties

This compound hydrochloride is the hydrochloride salt of this compound. The presence of the hydrochloride group increases the compound's stability and water solubility.

Chemical Structure:

  • IUPAC Name: 2-(chloromethyl)pyridinium (B1231530) chloride[1]

  • Synonyms: 2-Picolyl chloride hydrochloride, this compound HCl[1][2]

  • CAS Number: 6959-47-3[1]

  • Molecular Formula: C₆H₇Cl₂N[3]

  • Molecular Weight: 164.03 g/mol [1][3]

The structure consists of a pyridine ring substituted at the 2-position with a chloromethyl group (-CH₂Cl). The nitrogen atom of the pyridine ring is protonated and associated with a chloride ion.

Physicochemical Properties:

A summary of the key physicochemical properties of this compound hydrochloride is presented in Table 1.

PropertyValueReferences
Appearance White to yellow or pale brown crystalline solid/off-white chunky solid.[1][3][4]
Melting Point 120-124 °C[3][4][5]
Boiling Point 187.3 °C at 760 mmHg[5]
Solubility Soluble in water.[3][4][6]
Density 0.944 g/cm³[5]

Spectroscopic Data

Spectroscopic data is crucial for the identification and characterization of this compound hydrochloride. Representative data are summarized in Table 2.

Spectroscopic TechniqueKey Data and Interpretation
¹H NMR The proton NMR spectrum is expected to show characteristic signals for the aromatic protons on the pyridine ring and a singlet for the methylene (B1212753) (-CH₂) protons.[7][8]
¹³C NMR The carbon NMR spectrum will display signals for the carbons of the pyridine ring and a signal for the chloromethyl carbon.[7][9]
Infrared (IR) The IR spectrum would likely exhibit characteristic absorption bands for C-H stretching of the aromatic ring, C=N and C=C stretching vibrations within the ring, and C-Cl stretching of the chloromethyl group.[7]
Mass Spectrometry (MS) The mass spectrum of the free base, this compound, would be expected to show a molecular ion peak and fragmentation patterns corresponding to the loss of the chlorine atom and subsequent fragmentation of the pyridine ring.[7][9]

Synthesis of this compound Hydrochloride

The most common and well-documented method for the synthesis of this compound hydrochloride starts from 2-methylpyridine (B31789) (also known as 2-picoline). The overall transformation involves the oxidation of the methyl group to a hydroxymethyl group, followed by chlorination.

A multi-step synthesis approach is commonly employed to achieve this transformation with good yield and purity.[3][10][11]

G cluster_0 Synthesis of this compound Hydrochloride A 2-Methylpyridine (2-Picoline) B 2-Picoline N-oxide A->B H₂O₂, Acetic Acid C 2-Pyridylcarbinol Acetate (B1210297) B->C Acetic Anhydride D 2-Pyridinemethanol (B130429) C->D Hydrolysis (e.g., NaOH) E This compound Hydrochloride D->E Thionyl Chloride (SOCl₂)

Figure 1: Synthetic pathway for this compound hydrochloride.
Detailed Experimental Protocol

This protocol is based on a widely reported synthetic route.[10][11][12]

Step 1: Oxidation of 2-Methylpyridine to 2-Picoline N-oxide

  • In a round-bottom flask, combine 2-methylpyridine (1.0 eq.) and acetic acid (1.0-1.1 eq.).

  • Slowly add hydrogen peroxide (1.3-1.5 eq.) to the mixture while maintaining the temperature between 70-80 °C.

  • Stir the reaction mixture at this temperature for 10-14 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, the excess peroxide can be quenched, and the product can be isolated.

Step 2: Rearrangement to 2-Pyridylcarbinol Acetate

  • The crude 2-picoline N-oxide is treated with acetic anhydride.

  • The mixture is heated to induce the rearrangement to 2-pyridylcarbinol acetate.

Step 3: Hydrolysis to 2-Pyridinemethanol

  • The acetate intermediate is hydrolyzed using a base, such as aqueous sodium hydroxide, to yield 2-pyridinemethanol.

Step 4: Chlorination to this compound Hydrochloride

  • To a solution of 2-pyridinemethanol (1.0 eq.) in a suitable solvent, slowly add thionyl chloride (1.1-1.3 eq.) at a low temperature (e.g., 0 °C).

  • After the addition is complete, the reaction mixture is typically stirred at room temperature or gently heated to ensure complete conversion.

  • The product, this compound hydrochloride, often precipitates from the reaction mixture and can be collected by filtration.

Example with Quantities:

A specific example describes the reaction of 2-picoline (18.6g, 0.2mol) with glacial acetic acid (12g, 0.2mol) and hydrogen peroxide (8.84g, 0.26mol) at 70°C for 10 hours. Following the subsequent steps of rearrangement, hydrolysis, and reaction with thionyl chloride (26.18g, 0.22mol), the final product was obtained with a yield of 80%.[12]

Reactivity and Chemical Reactions

The primary reactivity of this compound hydrochloride is centered on the chloromethyl group, which is an excellent electrophile. The chlorine atom is a good leaving group, making the benzylic-like carbon susceptible to nucleophilic attack.

G cluster_0 General Reactivity of this compound A This compound Hydrochloride C Substituted 2-Pyridylmethyl Derivative A->C Nucleophilic Substitution (Sₙ2) B Nucleophile (Nu⁻) B->C

Figure 2: Nucleophilic substitution on this compound.

Key Reactions:

  • Nucleophilic Substitution: It readily undergoes Sₙ2 reactions with a wide variety of nucleophiles, including amines, alcohols, thiols, and carbanions. This allows for the facile introduction of the 2-pyridylmethyl moiety into various molecular scaffolds.[3]

  • Alkylation Agent: It is frequently used as an alkylating agent. For example, it has been employed in the base-catalyzed alkylation of p-tert-butylcalixarenes.[3][4]

  • Formation of Coordination Complexes: The pyridine nitrogen and the substituent introduced via the chloromethyl group can act as ligands, forming coordination complexes with metal ions. This has been utilized in the synthesis of contrast agents for magnetic resonance imaging (MRI).[3]

Applications in Drug Development

The pyridine scaffold is a privileged structure in medicinal chemistry, present in numerous approved drugs. This compound hydrochloride serves as a key intermediate for the synthesis of a wide range of biologically active pyridine derivatives.

Synthesis of Kinase Inhibitors:

While this compound hydrochloride itself is not a kinase inhibitor, its structural analogue, 2-(chloromethyl)pyrimidine (B1313406) hydrochloride, is a valuable building block for the synthesis of kinase inhibitors.[13][14] Kinases are crucial enzymes in cellular signaling pathways, and their dysregulation is implicated in diseases such as cancer.[13] The reactive chloromethyl group allows for the attachment of various side chains that can be designed to interact with the active site of specific kinases.[13] For instance, it can be used in the synthesis of anilinopyrimidine and pyrazolopyrimidine cores, which are common scaffolds in kinase inhibitors.[14]

Safety and Handling

This compound hydrochloride is a hazardous substance and should be handled with appropriate safety precautions.

Hazard Summary:

Hazard CategoryDescriptionReferences
Acute Toxicity Harmful if swallowed.[2][15]
Skin Corrosion/Irritation Causes severe skin burns and eye damage.[2][15]
Inhalation May cause severe irritation to the respiratory tract.[6]

Recommended Handling Procedures:

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[15][16]

  • Avoid inhalation of dust.[16]

  • In case of skin contact, immediately flush with plenty of water.[6][16]

  • In case of eye contact, rinse cautiously with water for several minutes.[15]

Storage:

Store in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[3][6][15]

Conclusion

This compound hydrochloride is a fundamentally important reagent in organic synthesis, offering a gateway to a vast array of functionalized pyridine derivatives. Its well-defined reactivity, coupled with the significance of the pyridine nucleus in medicinal chemistry, ensures its continued importance for researchers and drug development professionals. A thorough understanding of its properties, synthesis, and handling is essential for its safe and effective utilization in the laboratory.

References

Synthesis of 2-(Chloromethyl)pyridine from 2-Methylpyridine: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic routes for converting 2-methylpyridine (B31789) (also known as 2-picoline) into 2-(chloromethyl)pyridine, a valuable intermediate in the pharmaceutical and agrochemical industries. The document details the core methodologies, presents quantitative data in structured tables for comparative analysis, and includes detailed experimental protocols. Visual diagrams of reaction pathways and experimental workflows are provided to enhance understanding.

Introduction

This compound is a critical building block in organic synthesis, primarily utilized for the introduction of the 2-pyridylmethyl group into various molecules. Its bifunctional nature, combining the nucleophilicity of the pyridine (B92270) nitrogen with the electrophilic reactivity of the chloromethyl group, makes it a versatile reagent.[1] The synthesis of this compound from the readily available 2-methylpyridine can be achieved through several pathways, each with distinct advantages and challenges regarding selectivity, yield, and reaction conditions. The two principal strategies involve direct free-radical chlorination of the methyl group and a multi-step approach via the corresponding N-oxide.

Synthetic Pathways

There are two primary, well-documented methods for the synthesis of this compound from 2-methylpyridine:

  • Direct Free-Radical Chlorination: This method involves the direct reaction of 2-methylpyridine with chlorine gas, typically under UV irradiation or in the presence of a radical initiator. While being a more direct route, it often suffers from a lack of selectivity, leading to the formation of polychlorinated byproducts such as 2-(dichloromethyl)pyridine (B1596188) and 2-(trichloromethyl)pyridine.[2]

  • N-Oxide Mediated Synthesis: This multi-step approach offers greater control and selectivity. It involves the initial oxidation of 2-methylpyridine to 2-methylpyridine-N-oxide. The N-oxide is then treated with a chlorinating agent, such as phosphoryl chloride (POCl₃), phosgene (B1210022) (COCl₂), or thionyl chloride (SOCl₂), to yield the desired this compound.[2][3] A subsequent variation of this route proceeds through the formation of 2-pyridinemethanol (B130429) as an intermediate.[4][5]

Reaction Schemes

Caption: Overview of synthetic routes to this compound.

Quantitative Data Summary

The following tables summarize the reaction conditions and reported yields for the different synthetic methodologies, allowing for a clear comparison of their efficiencies.

Table 1: Direct Free-Radical Chlorination
Chlorinating AgentInitiator/ConditionSolventTemperature (°C)Time (h)Yield (%)Reference
Chlorine GasLight IrradiationCarbon Tetrachloride60-656Not specified[1]
Chlorine GasRadical Initiator (AIBN)Water65-67Not specifiedNot specified[6]

Note: Yields for direct chlorination are often not explicitly reported for the monochlorinated product due to the formation of complex mixtures.

Table 2: N-Oxide Mediated Synthesis
Chlorinating AgentBase/AdditiveSolventTemperature (°C)Time (h)Yield (%)Reference
Phosgene (COCl₂)Triethylamine (B128534)Methylene (B1212753) Chloride3-52~19 (calculated from selectivity and conversion)[2]
Phosphoryl Chloride (POCl₃)TriethylamineNot specifiedNot specifiedNot specifiedNot specified, but described as "efficient"[3]
Thionyl Chloride (SOCl₂)Not applicableMethanol (B129727)Not specifiedNot specified80 (for the hydrochloride salt)[4][7]

Experimental Protocols

This section provides detailed experimental procedures for the key synthetic transformations.

Synthesis of 2-Methylpyridine-N-Oxide

This initial step is common to all N-oxide mediated pathways.

Procedure:

  • To a reaction flask, add 2-methylpyridine (1.0 eq), acetic acid (1.0-1.1 eq), and hydrogen peroxide (1.3-1.5 eq).[4]

  • Heat the mixture to 70-80°C and maintain this temperature for 10-14 hours.[4][5]

  • Monitor the reaction progress by thin-layer chromatography (TLC) until all the 2-methylpyridine has been consumed.

  • Upon completion, the reaction mixture containing 2-methylpyridine-N-oxide can be used directly in the subsequent step or purified.

Method A: Direct Chlorination of 2-Methylpyridine

Procedure:

  • In a reaction vessel equipped for heating and gas inlet, combine 2-methylpyridine and anhydrous carbon tetrachloride.[1]

  • Add dry sodium carbonate to the mixture.[1]

  • Heat the mixture to 58-60°C.[1]

  • Introduce chlorine gas under light irradiation while maintaining the temperature at 60-65°C for approximately six hours.[1]

  • After the reaction, cool the mixture and dissolve the sodium carbonate with water.[1]

  • Adjust the pH to 8-9 with a base and separate the aqueous layer.[1]

  • The organic layer containing the product mixture is then subjected to purification, typically distillation, to isolate this compound.

Method B: N-Oxide Chlorination with Phosgene

Procedure:

  • Dissolve 2-methylpyridine-N-oxide (1.0 eq) in methylene chloride in a reaction flask and cool to 3-5°C.[2]

  • Slowly add a solution of phosgene (1.0 eq) in methylene chloride to the stirring solution over approximately 1 hour.[2]

  • Following the phosgene addition, add a solution of triethylamine (1.0 eq) in methylene chloride dropwise over about 1 hour, maintaining the low temperature.[2]

  • After the addition is complete, the reaction mixture is typically washed with water to remove triethylamine hydrochloride.

  • The organic layer is dried and the solvent is removed under reduced pressure. The crude product is then purified, for instance by gas chromatography, to yield this compound.[2]

Method C: Multi-step Synthesis via 2-Pyridinemethanol

This pathway involves the rearrangement of the N-oxide to an acetate (B1210297) ester, followed by hydrolysis and subsequent chlorination.

Experimental_Workflow cluster_workflow Workflow for Method C Start 2-Methylpyridine-N-Oxide Step1 React with Glacial Acetic Acid Start->Step1 Intermediate1 2-Pyridylcarbinol Acetate Step1->Intermediate1 Step2 Hydrolyze (e.g., with NaOH solution) Intermediate1->Step2 Intermediate2 2-Pyridinemethanol Step2->Intermediate2 Step3 React with Thionyl Chloride (SOCl₂) Intermediate2->Step3 End This compound Hydrochloride Step3->End

Caption: Workflow for the synthesis of this compound HCl via 2-pyridinemethanol.

Procedure:

  • Acetate Formation: React the 2-methylpyridine-N-oxide from the initial step with glacial acetic acid.[4]

  • Hydrolysis: The resulting 2-pyridylcarbinol acetate is then hydrolyzed under basic conditions, for example, with a 25% aqueous sodium hydroxide (B78521) solution, to yield 2-pyridinemethanol.[4]

  • Chlorination: The crude 2-pyridinemethanol is dissolved in a suitable solvent like methanol and reacted with thionyl chloride (1.1-1.3 eq).[4]

  • Isolation: The reaction is monitored by TLC. Upon completion, the product, this compound hydrochloride, often precipitates and can be isolated by filtration. A final yield of around 80% has been reported for this method.[4][7]

Safety Considerations

  • Chlorine Gas: Is highly toxic and corrosive. All manipulations should be performed in a well-ventilated fume hood.

  • Phosgene: Is extremely toxic and must be handled with extreme caution in a specialized chemical fume hood.

  • Phosphoryl Chloride and Thionyl Chloride: Are corrosive and react violently with water. They should be handled in a fume hood, and appropriate personal protective equipment (gloves, goggles, lab coat) must be worn.

  • N-Oxides: While generally stable, pyridine-N-oxides can be powerful oxidizers.

  • The direct chlorination of methylpyridines can be highly exothermic and may lead to runaway reactions if not properly controlled.[8]

Conclusion

The synthesis of this compound from 2-methylpyridine can be accomplished through direct chlorination or, more selectively, through a multi-step process involving an N-oxide intermediate. The direct method is atom-economical but challenging in terms of controlling selectivity. The N-oxide mediated routes, particularly the one proceeding through 2-pyridinemethanol, offer higher yields and purer products, making them more suitable for applications where high purity is critical, such as in pharmaceutical synthesis. The choice of synthetic route will ultimately depend on the desired scale, purity requirements, and available equipment and safety infrastructure.

References

Synthesis of 2-(Chloromethyl)pyridine from 2-Picoline-N-Oxide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This in-depth technical guide is intended for researchers, scientists, and professionals in drug development, providing a comprehensive overview of the synthesis of 2-(chloromethyl)pyridine from 2-picoline-N-oxide. This document details the core chemical transformation, presents quantitative data from various synthetic approaches, and provides detailed experimental protocols.

Introduction

This compound is a crucial intermediate in the synthesis of a wide range of pharmaceutical and agrochemical compounds.[1][2] Its synthesis from 2-picoline-N-oxide is a common and efficient method. This transformation involves the reaction of the N-oxide with a chlorinating agent, leading to the rearrangement and chlorination of the methyl group at the 2-position of the pyridine (B92270) ring. A variety of chlorinating agents and reaction conditions have been explored to optimize the yield and selectivity of this process. This guide will focus on the most prevalent and effective methods reported in the literature.

Reaction Pathway and Mechanism

The conversion of 2-picoline-N-oxide to this compound generally proceeds through the activation of the N-oxide oxygen by the chlorinating agent. This is followed by a rearrangement and subsequent nucleophilic attack by the chloride ion. A commonly accepted mechanism, particularly when using reagents like phosphoryl chloride, involves a[3][3]-sigmatropic rearrangement.

Below is a generalized workflow for the synthesis:

SynthesisWorkflow PicolineN_Oxide 2-Picoline-N-Oxide ReactionMixture Reaction Mixture PicolineN_Oxide->ReactionMixture ChlorinatingAgent Chlorinating Agent (e.g., POCl3, Phosgene) ChlorinatingAgent->ReactionMixture Base Base (e.g., Triethylamine) Base->ReactionMixture Solvent Solvent (e.g., Methylene Chloride) Solvent->ReactionMixture Workup Aqueous Workup & Extraction ReactionMixture->Workup Reaction Purification Purification (e.g., Distillation, Chromatography) Workup->Purification Crude Product FinalProduct This compound Purification->FinalProduct Pure Product ReactionPathway cluster_reactants Reactants cluster_products Products 2-Picoline-N-Oxide 2-Picoline-N-Oxide This compound This compound 2-Picoline-N-Oxide->this compound Reaction Byproducts Byproducts (e.g., Et3NH+[PO2Cl2]-) 2-Picoline-N-Oxide->Byproducts ChlorinatingAgent Chlorinating Agent (e.g., POCl3) ChlorinatingAgent->this compound ChlorinatingAgent->Byproducts Base Base (optional) (e.g., Triethylamine) Base->this compound Base->Byproducts

References

2-(Chloromethyl)pyridine: A Versatile Intermediate in Chemical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

2-(Chloromethyl)pyridine, also known as 2-picolyl chloride, is a heterocyclic organic compound that serves as a crucial building block in the synthesis of a wide array of complex molecules.[1][2] Its bifunctional nature, featuring a reactive chloromethyl group attached to a pyridine (B92270) ring, makes it a valuable intermediate in the development of pharmaceuticals, agrochemicals, and coordination compounds.[1][3][4] The pyridine moiety is a common scaffold in numerous biologically active compounds, and the reactive chloromethyl group allows for facile derivatization through nucleophilic substitution reactions.[1][5][6] This technical guide provides a comprehensive overview of the synthesis, properties, key reactions, and applications of this compound, with a focus on its role in drug discovery and development.

Physicochemical Properties

This compound is a white solid with the chemical formula C₆H₆ClN.[2] It is often used in its more stable hydrochloride salt form, this compound hydrochloride, which is a corrosive solid. The free base is known to be unstable.[7] Key physicochemical properties are summarized in the table below.

PropertyValueReference(s)
Molecular Formula C₆H₆ClN[2][7]
Molar Mass 127.57 g/mol [2][7]
Appearance White solid[2]
Melting Point 79 °C (174 °F; 352 K)[2]
Boiling Point 73-76 °C (1.33kPa)[7]
Density 1.156 g/cm³[7]
Solubility Soluble in organic solvents like ethanol, methanol, and chloroform. Limited solubility in water.[5]

Synthesis of this compound

Several synthetic routes to this compound and its hydrochloride salt have been developed, each with its own advantages and limitations. The choice of method often depends on the desired scale, purity, and available starting materials.

Synthesis Workflow

synthesis_workflow General Synthesis Workflow for this compound cluster_0 Method 1: Chlorination of 2-Methylpyridine (B31789) cluster_1 Method 2: From 2-Picoline-N-oxide 2-Methylpyridine 2-Methylpyridine Chlorination Chlorination 2-Methylpyridine->Chlorination Cl₂, light 2-(Chloromethyl)pyridine_M1 This compound Chlorination->2-(Chloromethyl)pyridine_M1 2-Picoline-N-oxide 2-Picoline-N-oxide Chlorinating_Agent Chlorinating Agent (POCl₃, SOCl₂, Phosgene) 2-Picoline-N-oxide->Chlorinating_Agent 2-(Chloromethyl)pyridine_M2 This compound Chlorinating_Agent->2-(Chloromethyl)pyridine_M2

Caption: Overview of synthetic routes to this compound.

Experimental Protocols

Method 1: Chlorination of 2-Methylpyridine

This method involves the direct chlorination of 2-methylpyridine.[1][7]

  • Materials: 2-methylpyridine, anhydrous carbon tetrachloride, dry sodium carbonate, chlorine gas.

  • Procedure:

    • Mix 2-methylpyridine with anhydrous carbon tetrachloride in a reaction vessel.

    • Add dry sodium carbonate to the mixture.

    • Heat the mixture to 58-60°C.

    • Introduce chlorine gas under light irradiation, maintaining the temperature at 60-65°C for approximately six hours.[1]

    • After the reaction, cool the mixture and dissolve the sodium carbonate in water.

    • Adjust the pH to 8-9 with a liquid alkali and separate the aqueous layer.[1]

Method 2: From 2-Picoline-N-oxide with Thionyl Chloride

This route involves the oxidation of 2-methylpyridine to its N-oxide, followed by reaction with a chlorinating agent like thionyl chloride.[3][4]

  • Step 1: Oxidation of 2-Methylpyridine

    • Materials: 2-methylpyridine, acetic acid, hydrogen peroxide.

    • Procedure: React 2-methylpyridine with hydrogen peroxide in the presence of acetic acid. The molar ratio of 2-methylpyridine, acetic acid, and hydrogen peroxide is typically 1:1-1.1:1.3-1.5. The reaction is carried out at 70-80°C for 10-14 hours.[4]

  • Step 2: Formation of Acetate and Hydrolysis

  • Step 3: Chlorination with Thionyl Chloride

    • Materials: 2-pyridinemethanol, thionyl chloride.

    • Procedure: React 2-pyridinemethanol with thionyl chloride (molar ratio 1:1.1-1.3) to produce this compound hydrochloride.[4] The overall yield for this multi-step process is reported to be around 80%.[4]

Method 3: From 2-Picoline-N-oxide with Phosphoryl Chloride or Phosgene (B1210022)

A more efficient route involves treating 2-picoline-N-oxide with phosphoryl chloride (POCl₃) in the presence of triethylamine.[2] A similar method uses phosgene as the chlorinating agent.[8]

  • Reaction: CH₃C₅H₄NO + POCl₃ + Et₃N → ClCH₂C₅H₄N + Et₃NH⁺[PO₂Cl₂]⁻[2]

Key Reactions and Applications in Drug Development

The reactivity of this compound is dominated by the electrophilic nature of the chloromethyl group, which readily undergoes nucleophilic substitution reactions.[5][6] This allows for the introduction of a wide variety of functional groups, making it a versatile intermediate in the synthesis of pharmaceuticals and other bioactive molecules.[1][5]

Nucleophilic Substitution Reactions

The chloromethyl group is an excellent leaving group, facilitating reactions with a range of nucleophiles such as amines, alcohols, and thiols.[3][6]

nucleophilic_substitution Nucleophilic Substitution Reactions of this compound start This compound product Substituted Pyridine (Py-CH₂-Nu) start->product + Nu-H nucleophile Nucleophile (Nu-H) nucleophile->product byproduct HCl

Caption: General scheme of nucleophilic substitution.

Experimental Protocol: Synthesis of N-(Pyridin-2-ylmethyl)aniline

This protocol illustrates a typical nucleophilic substitution reaction with an amine.[9]

  • Materials: this compound hydrochloride, aniline (B41778), potassium carbonate (K₂CO₃), acetonitrile (B52724) (CH₃CN).

  • Procedure:

    • To a solution of this compound hydrochloride (1.0 eq) in acetonitrile, add potassium carbonate (2.5 eq) and aniline (1.1 eq).

    • Stir the reaction mixture at a specified temperature, monitoring its progress by thin-layer chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature.

    • Work-up involves washing the organic layer with water and brine, drying over anhydrous sodium sulfate, and concentrating under reduced pressure.

    • The crude product can be purified by crystallization or column chromatography.[9]

Applications in Medicinal Chemistry

The pyridine scaffold is a "privileged structure" in medicinal chemistry, appearing in numerous FDA-approved drugs.[10] this compound serves as a key intermediate for synthesizing various substituted pyridines with a wide range of therapeutic applications.

  • Kinase Inhibitors: The reactive chloromethyl group allows for the facile introduction of side chains designed to interact with the active site of specific kinases, which are crucial targets in cancer therapy.[10]

  • Antihistamines: It is an intermediate in the synthesis of chlorpheniramine.[7]

  • MRI Contrast Agents: The compound has been used in the synthesis of gadolinium (III) complexes which can act as magnetic resonance imaging (MRI) contrast agents.[1]

  • Calixarene Functionalization: It is used as a reagent in the base-catalyzed alkylation of calixarenes, which are molecules with cage-like structures used for various purposes.[3][11]

  • Agrochemicals: Derivatives of this compound have applications as insecticides, herbicides, and bactericides.[4] For instance, 2-chloro-5-(chloromethyl)pyridine (B46043) is a key intermediate in the synthesis of the insecticide acetamiprid.[12]

Safety and Handling

This compound and its hydrochloride salt are hazardous compounds that require careful handling.

  • Hazards: The hydrochloride salt is corrosive and can cause severe skin burns and eye damage.[13] It is also harmful if swallowed.[3] The free base is an analogue of nitrogen mustards and has been investigated for its mutagenicity.[2]

  • Personal Protective Equipment (PPE): Wear suitable protective clothing, chemical-impermeable gloves, and eye/face protection.[14][15] A respirator may be necessary if handling in a poorly ventilated area.[13]

  • Handling: Handle in a well-ventilated place.[14] Avoid contact with skin and eyes, and avoid the formation of dust and aerosols.[14]

  • Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[14] The hydrochloride salt is hygroscopic and should be stored under an inert atmosphere.[3]

  • In case of exposure:

    • Skin contact: Immediately flush with plenty of water and remove contaminated clothing.[13][14]

    • Eye contact: Rinse with pure water for at least 15 minutes.[14]

    • Inhalation: Move the victim to fresh air.[14]

    • Ingestion: Rinse mouth with water. Do not induce vomiting.[14]

    • In all cases of exposure, seek immediate medical attention.[13][14]

Spectroscopic Data

Spectroscopic data is crucial for the identification and characterization of this compound and its derivatives.

Spectroscopic Data (this compound hydrochloride)
¹H NMR (in CDCl₃)δ (ppm): 8.82, 8.53, 8.15, 7.99, 5.25[16]
¹³C NMR (in D₂O)Available data indicates characteristic shifts for the pyridine ring and the chloromethyl carbon.[17]
Mass Spectrum Molecular ion (m/z): 127[16]
IR Spectrum Available through various databases.[18]

Conclusion

This compound is a highly versatile and important chemical intermediate. Its straightforward synthesis and the reactivity of its chloromethyl group in nucleophilic substitution reactions make it an invaluable tool for medicinal chemists and researchers in drug development. The ability to easily introduce the pyridyl moiety into a wide range of molecules has led to its use in the synthesis of numerous compounds with significant biological activity, from kinase inhibitors to antihistamines. As the demand for novel therapeutics and agrochemicals continues to grow, the importance of key building blocks like this compound in synthetic chemistry is set to endure. Proper handling and awareness of its hazardous nature are paramount to its safe and effective use in the laboratory and in industrial settings.

References

An In-depth Technical Guide to the Physical and Chemical Properties of 2-Picolyl Chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of 2-picolyl chloride, a pivotal intermediate in organic and medicinal chemistry. It exists primarily as two forms: the highly reactive free base, 2-(chloromethyl)pyridine, and its more stable, commercially available salt, 2-picolyl chloride hydrochloride. This document will delineate the properties and applications of both, with a focus on the hydrochloride salt due to its prevalence in research and synthesis.

Nomenclature and Chemical Identifiers

Correctly identifying the specific form of 2-picolyl chloride is critical for experimental success and safety. The free base is a very unstable liquid, whereas the hydrochloride salt is a more stable, crystalline solid.[1]

Identifier2-Picolyl Chloride (Free Base)2-Picolyl Chloride Hydrochloride (Salt)
IUPAC Name This compound[2]hydrogen this compound chloride[3]
Synonyms 2-Picolinyl chlorideThis compound HCl, 2-Pyridylmethylchloride hydrochloride[4]
CAS Number 4377-33-7[2]6959-47-3
Molecular Formula C₆H₆ClN[2]C₆H₇Cl₂N (or C₆H₆NCl·HCl)[5]
InChI Key NJWIMFZLESWFIM-UHFFFAOYSA-N[2]JPMRGPPMXHGKRO-UHFFFAOYSA-N[3][6]

Physical Properties

The physical characteristics of 2-picolyl chloride and its hydrochloride salt differ significantly, impacting storage, handling, and reaction conditions.

Property2-Picolyl Chloride (Free Base)2-Picolyl Chloride Hydrochloride (Salt)
Molecular Weight 127.57 g/mol [2]164.03 g/mol [3][4]
Appearance Unstable liquid or low-melting white solid[1]Yellow-green to light brown crystalline solid[1][3][6]
Melting Point 79 °C (for solid form)[7]119 - 129 °C[5][6][8]
Boiling Point 73 - 76 °C @ 1.34 kPa[1]No data available
Density No data available0.944 g/cm³[1]
Solubility Soluble in carbon tetrachloride, chloroform[1]Soluble in water (≥10 g/100 mL at 22 °C)[1]

Chemical Properties and Reactivity

2-Picolyl chloride hydrochloride is a versatile reagent primarily used for introducing the 2-picolyl group into molecules.

  • Alkylation Agent : It serves as an electrophile and a potent alkylating agent, reacting with various nucleophiles.[9] This reactivity is central to its role in synthesizing more complex molecules.[9]

  • Stability : The free base, this compound, is known to be very unstable.[1] The hydrochloride salt is significantly more stable, making it the preferred form for storage and handling. It should be stored under an inert atmosphere in a dry, cool, and well-ventilated place.

  • Incompatibilities : The compound is incompatible with strong oxidizing agents and bases.[10] Contact with bases will generate the unstable free base.

  • Applications in Synthesis : It is a key intermediate in the production of various pharmaceuticals, including sunscreens, analgesics, and anti-inflammatory agents like Picoperine and Mefloquine.[10][5] It is also used to prepare ligands for coordination chemistry and catalysis, as it can form stable complexes with transition metals.[5]

Spectroscopic Data

Spectroscopic analysis is essential for confirming the identity and purity of 2-picolyl chloride hydrochloride.

Spectroscopic Data2-Picolyl Chloride Hydrochloride
¹³C NMR Spectrum available, confirms structure.[4][11]
¹H NMR Spectrum available, confirms structure.[12]
Infrared (IR) Spectroscopy Conforms to structure. Typically analyzed via KBr wafer or ATR-Neat techniques.[4][6][13]
Mass Spectrometry (GC-MS) The molecular ion of the free base (m/z 127) is a primary peak.[4][12]

Experimental Protocols & Workflows

Workflow for the Synthesis of 2-Picolyl Chloride Hydrochloride

The industrial preparation often involves the direct chlorination of 2-methylpyridine (B31789). The hydrochloride salt is then formed to stabilize the reactive product for storage and transport.

G cluster_reactants Reactants cluster_conditions Conditions cluster_products Products r1 2-Methylpyridine p1 2-Picolyl Chloride (Free Base) r1->p1 Chlorination r2 Chlorine (Cl2) r2->p1 r3 Na2CO3 r3->p1 Neutralizes HCl byproduct r4 CCl4 (Solvent) r4->p1 c1 Heat (60-65°C) c1->p1 c2 Light Irradiation c2->p1 p2 2-Picolyl Chloride Hydrochloride p1->p2 Reaction with HCl

Caption: Workflow for the Synthesis of 2-Picolyl Chloride Hydrochloride.

Detailed Synthesis Protocol: Chlorination of 2-Methylpyridine

This protocol describes a common method for synthesizing 2-picolyl chloride.[1]

  • Reaction Setup : In a suitable reaction vessel, mix 2-methylpyridine with carbon tetrachloride, which acts as the solvent.

  • Addition of Base : Add anhydrous sodium carbonate to the mixture. The carbonate base is crucial for neutralizing the hydrogen chloride (HCl) byproduct generated during chlorination. Without it, the HCl would react with the basic pyridine (B92270) starting material, forming a salt and halting the reaction.

  • Initiation : Heat the mixture to approximately 58-60°C.

  • Chlorination : Under light irradiation, begin bubbling chlorine gas into the reaction mixture. Maintain the reaction temperature between 60-65°C.

  • Monitoring : The reaction progress should be monitored by a suitable analytical method, such as gas chromatography (GC), to determine the endpoint.

  • Workup : Once the reaction is complete, the solvent (carbon tetrachloride) is removed by distillation.

  • Stabilization : The resulting crude 2-picolyl chloride (free base) is highly unstable. It is immediately converted to its more stable hydrochloride salt by treatment with hydrochloric acid. The final product can then be purified by recrystallization.

General Alkylation Reaction using 2-Picolyl Chloride

The primary utility of 2-picolyl chloride is to act as an electrophile in alkylation reactions, where it attaches the picolyl group to a nucleophile.

G reactant1 Nucleophile (Nu-H or Nu-) product Picolyl-Alkylated Product (Nu-Picolyl) reactant1->product SN2 Reaction reactant2 2-Picolyl Chloride reactant2->product

Caption: General Alkylation Reaction using 2-Picolyl Chloride.

Safety and Handling

Due to its hazardous nature, strict safety protocols must be followed when working with 2-picolyl chloride hydrochloride.

  • Primary Hazards : The compound is corrosive and causes severe skin burns and eye damage.[1] It is also classified as harmful if swallowed.[1][14] High concentrations are extremely destructive to the mucous membranes and upper respiratory tract.[4][15]

  • Personal Protective Equipment (PPE) : Wear suitable protective clothing, gloves, and eye/face protection (goggles and face shield).[10] All handling should be conducted inside a chemical fume hood to avoid inhalation of dust or vapors.[16]

  • Handling : Avoid formation of dust and aerosols.[10] Ensure adequate ventilation. Eyewash stations and safety showers should be readily accessible.[10]

  • First Aid :

    • Skin Contact : Immediately remove all contaminated clothing and rinse the affected area with plenty of water for at least 15 minutes. Seek immediate medical attention.[10]

    • Eye Contact : Rinse cautiously with water for several minutes, removing contact lenses if present. Seek immediate medical attention.[10][14]

    • Ingestion : Rinse mouth with water. Do NOT induce vomiting. Call a poison control center or doctor immediately.[10]

    • Inhalation : Move the person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[10]

  • Storage : Store in a corrosives area in a tightly closed container.[14] The material is hygroscopic and should be stored under an inert atmosphere to protect from moisture.[10]

References

An In-depth Technical Guide to the Solubility of 2-(Chloromethyl)pyridine and its Hydrochloride Salt in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 2-(chloromethyl)pyridine and its hydrochloride salt in various organic solvents. Understanding the solubility of this versatile synthetic intermediate is crucial for its application in pharmaceutical synthesis, materials science, and agrochemical development. This document compiles available solubility data, outlines a general experimental protocol for solubility determination, and presents a typical synthesis workflow for this compound hydrochloride.

Core Concepts in Solubility

The solubility of a compound is a fundamental physicochemical property that dictates its behavior in different solvent systems. The principle of "like dissolves like" is a key determinant, where polar compounds tend to dissolve in polar solvents and non-polar compounds in non-polar solvents. For this compound, the presence of the polar pyridine (B92270) ring and the reactive chloromethyl group influences its solubility profile. The hydrochloride salt, being an ionic compound, exhibits significantly different solubility characteristics compared to the free base.

Solubility of this compound (Free Base)

Quantitative solubility data for this compound in a wide range of organic solvents is not extensively documented in publicly available literature. However, qualitative assessments indicate its general solubility in common organic solvents.

Table 1: Qualitative Solubility of this compound in Select Organic Solvents

Organic SolventCommon NameTypeReported Solubility
CH₃OHMethanolPolar ProticSoluble[1]
C₂H₅OHEthanolPolar ProticSoluble[1]
CHCl₃ChloroformPolar AproticSoluble[1]

It is important to note that temperature can significantly influence solubility; for many organic compounds, solubility increases with a rise in temperature.[1]

Solubility of this compound Hydrochloride

The hydrochloride salt of this compound exhibits markedly different solubility due to its ionic nature. It is highly soluble in polar solvents.

Table 2: Quantitative Solubility of this compound Hydrochloride in Select Organic Solvents

Organic SolventCommon NameTypeSolubility
(CH₃)₂SODimethyl Sulfoxide (DMSO)Polar Aprotic50 mg/mL (requires sonication)[2]
(CH₃)₂COAcetonePolar Aprotic10-50 mg/mL[3]
C₂H₅OH (95%)Ethanol (95%)Polar Protic100 mg/mL[3]

Experimental Protocol for Solubility Determination

For precise and application-specific solubility data, experimental determination is recommended. The following is a generalized protocol for determining the solubility of a solid compound like this compound hydrochloride in an organic solvent.

Objective: To determine the saturation solubility of a compound in a specific solvent at a controlled temperature.

Materials:

  • This compound or its hydrochloride salt

  • Selected organic solvent(s)

  • Analytical balance

  • Vials with screw caps

  • Constant temperature shaker or water bath

  • Syringe filters (e.g., 0.45 µm PTFE)

  • Volumetric flasks and pipettes

  • Analytical instrument for quantification (e.g., HPLC-UV, GC-FID)

Procedure:

  • Preparation of Supersaturated Solutions: Add an excess amount of the solid compound to a series of vials. The presence of undissolved solid is crucial to ensure saturation.

  • Solvent Addition: Accurately add a known volume of the desired organic solvent to each vial.

  • Equilibration: Tightly cap the vials and place them in a constant temperature shaker or water bath set to the desired temperature. Allow the mixtures to equilibrate for a sufficient period (e.g., 24-48 hours) to ensure that the dissolution equilibrium is reached.

  • Sample Collection and Filtration: After equilibration, carefully withdraw a known volume of the supernatant using a pre-warmed/pre-cooled pipette to match the equilibration temperature. Immediately filter the solution using a syringe filter to remove any undissolved solid.

  • Dilution: Accurately dilute the filtered, saturated solution with the same solvent to a concentration that falls within the linear range of the analytical method.

  • Quantification: Analyze the diluted samples using a pre-validated analytical method (e.g., HPLC-UV, GC-FID) to determine the concentration of the dissolved compound.

  • Calculation: Calculate the solubility using the determined concentration and the dilution factor. Express the solubility in appropriate units (e.g., g/100 mL, mg/mL, or mol/L).

Synthesis of this compound Hydrochloride: A Workflow

This compound hydrochloride is a key synthetic intermediate. The following diagram illustrates a common synthetic route starting from 2-methylpyridine.

Synthesis_Workflow cluster_0 Step 1: Oxidation cluster_1 Step 2: Acetoxylation cluster_2 Step 3: Hydrolysis cluster_3 Step 4: Chlorination 2-Methylpyridine 2-Methylpyridine N-Oxide Formation N-Oxide Formation 2-Methylpyridine->N-Oxide Formation H₂O₂, Acetic Acid 70-80°C, 10-14h 2-Methylpyridine N-Oxide 2-Methylpyridine N-Oxide Acetate Formation Acetate Formation 2-Methylpyridine N-Oxide->Acetate Formation Glacial Acetic Acid 2-Acetoxymethylpyridine 2-Acetoxymethylpyridine Alcohol Formation Alcohol Formation 2-Acetoxymethylpyridine->Alcohol Formation Alkaline Conditions 2-Pyridylmethanol 2-Pyridylmethanol Final Product This compound Hydrochloride 2-Pyridylmethanol->Final Product Thionyl Chloride (SOCl₂)

Caption: Synthetic workflow for this compound Hydrochloride.

This multi-step synthesis involves the initial oxidation of 2-methylpyridine, followed by rearrangement and hydrolysis to form 2-pyridylmethanol, which is then chlorinated to yield the final hydrochloride salt.[4][5]

References

The Electrophilic Reactivity of 2-(Chloromethyl)pyridine: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(Chloromethyl)pyridine is a versatile bifunctional reagent that has garnered significant attention in medicinal chemistry and drug development. Its structure, featuring a pyridine (B92270) ring and a reactive chloromethyl group, makes it an excellent electrophile and a valuable building block for the synthesis of a diverse range of biologically active molecules.[1] The electron-withdrawing nature of the pyridine ring enhances the electrophilicity of the benzylic carbon in the chloromethyl group, making it highly susceptible to nucleophilic attack.[2] This technical guide provides an in-depth overview of the electrophilic reactivity of this compound, with a focus on its application in the synthesis of pharmaceutical agents, particularly kinase inhibitors.

Core Reactivity: A Potent Alkylating Agent

The primary mode of reactivity for this compound is as an alkylating agent. The chloromethyl group readily participates in bimolecular nucleophilic substitution (SN2) reactions with a wide array of nucleophiles.[1][2] This reactivity profile allows for the facile introduction of the pyridin-2-ylmethyl moiety into various molecular scaffolds, a common structural motif in many biologically active compounds.

Reaction with Nucleophiles

This compound reacts with a variety of nucleophiles, including amines, thiols, and oxygen-containing compounds. These reactions are fundamental to its utility in synthetic chemistry.

  • Amine Nucleophiles: Primary and secondary amines readily displace the chloride to form the corresponding N-(pyridin-2-ylmethyl)amines. This reaction is extensively used in the synthesis of kinase inhibitors, where the pyridylmethyl group can interact with the hinge region of the enzyme's active site.[2]

  • Thiol Nucleophiles: Thiolates, generated from thiols and a base, are excellent nucleophiles for reacting with this compound to form pyridin-2-ylmethyl thioethers.

  • Oxygen Nucleophiles: Alkoxides and phenoxides react to form the corresponding ethers, although these reactions are generally less common in the context of drug discovery applications compared to reactions with amines.[2]

The general mechanism for these reactions is a concerted SN2 displacement of the chloride ion.

Caption: Generalized SN2 reaction mechanism of this compound.

Quantitative Data on Reactivity

The following table summarizes reaction conditions and yields for the synthesis of various derivatives from this compound and its analogs, providing a qualitative understanding of its reactivity.

NucleophileReagent/ConditionsProductYield (%)Reference
N-methylanilineK₂CO₃, DMF, 120°C, hoursN-methyl-N-(pyridin-2-ylmethyl)anilineNot specified[3]
AnilineK₂CO₃, CH₃CNN-(Pyridin-2-ylmethyl)anilineNot specified[4]
HydrazineToluene, 50°C2-(Hydrazinylmethyl)pyridine98.7[5]
Substituted AnilinesBase (e.g., K₂CO₃), Solvent (e.g., DMF)Substituted N-((pyrimidin-2-yl)methyl)anilinesNot specified[2]

Application in Drug Discovery: Synthesis of Kinase Inhibitors

A significant application of this compound and its derivatives lies in the synthesis of protein kinase inhibitors.[2] Kinases are a critical class of enzymes in cellular signaling, and their dysregulation is implicated in numerous diseases, including cancer. Many kinase inhibitors are designed to be ATP-competitive, and the pyridine moiety can mimic the adenine (B156593) ring of ATP, forming key hydrogen bonds in the enzyme's active site.

One prominent example is the use of this compound derivatives in the synthesis of SHP2 inhibitors. SHP2 is a non-receptor protein tyrosine phosphatase that plays a role in multiple signaling pathways, including the RAS-ERK pathway.[6]

SHP2_Signaling_Pathway RTK Receptor Tyrosine Kinase (RTK) Grb2 Grb2 RTK->Grb2 SHP2 SHP2 RTK->SHP2 SOS SOS Grb2->SOS Ras Ras SOS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Differentiation ERK->Proliferation SHP2_Inhibitor SHP2 Inhibitor (e.g., Pyridine Derivative) SHP2_Inhibitor->SHP2 Inhibits SHP2->Ras Activates Synthesis_Workflow Start 2-Methylpyridine Step1 Oxidation (H₂O₂, Acetic Acid) Start->Step1 Intermediate1 2-Methylpyridine N-Oxide Step1->Intermediate1 Step2 Acetoxylation (Glacial Acetic Acid) Intermediate1->Step2 Intermediate2 2-Picolyl Acetate Step2->Intermediate2 Step3 Hydrolysis (NaOH (aq)) Intermediate2->Step3 Intermediate3 2-Pyridinemethanol Step3->Intermediate3 Step4 Chlorination (SOCl₂ in Methanol) Intermediate3->Step4 End This compound Hydrochloride Step4->End Kinase_Assay_Workflow Start Prepare Reagents (Inhibitor Dilutions, Kinase, Substrate, ATP) Step1 Dispense into Microplate (Kinase, Substrate, Inhibitor) Start->Step1 Step2 Initiate Reaction (Add ATP) Step1->Step2 Step3 Incubate Step2->Step3 Step4 Stop Reaction & Add Detection Reagent Step3->Step4 Step5 Measure Signal (Luminescence) Step4->Step5 Step6 Data Analysis (Calculate % Inhibition, Determine IC₅₀) Step5->Step6 End Results Step6->End

References

An In-depth Technical Guide to 2-(Chloromethyl)pyridine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 2-(Chloromethyl)pyridine hydrochloride, a key reagent and building block in synthetic chemistry and drug discovery. This document details its chemical and physical properties, synthesis, reactivity, and applications, with a particular focus on its relevance to the development of novel therapeutics.

Core Properties of this compound Hydrochloride

This compound hydrochloride is a pyridinium (B92312) salt that serves as a versatile electrophile in a variety of organic reactions. Its reactivity stems from the chloromethyl group, which is susceptible to nucleophilic substitution. This property makes it an invaluable intermediate for introducing the 2-pyridylmethyl moiety into larger, more complex molecules.

PropertyValue
Molecular Weight 164.03 g/mol
Molecular Formula C₆H₇Cl₂N (or C₆H₆ClN·HCl)
CAS Number 6959-47-3
Appearance White to off-white or tan crystalline solid or powder
Melting Point 120-124 °C
Solubility Soluble in water
Synonyms 2-Picolyl chloride hydrochloride, 2-Pyridylmethylchloride hydrochloride

Synthesis of this compound Hydrochloride

A common and effective method for the synthesis of this compound hydrochloride involves a multi-step process starting from 2-methylpyridine (B31789). This synthetic route is advantageous due to its relatively high yield and use of accessible starting materials.

Experimental Protocol: Synthesis from 2-Methylpyridine

This protocol outlines a typical laboratory-scale synthesis:

  • Oxidation of 2-Methylpyridine:

    • In a suitable reaction vessel, 2-methylpyridine is reacted with hydrogen peroxide in the presence of acetic acid.

    • The molar ratio of 2-methylpyridine to acetic acid to hydrogen peroxide is typically around 1:1.1:1.4.

    • The reaction mixture is heated to approximately 70-80°C for 10-14 hours. This step yields N-oxide-2-methylpyridine.

  • Formation of 2-Picolyl Acetate (B1210297):

    • The N-oxide-2-methylpyridine is then reacted with glacial acetic acid to form 2-picolyl acetate.

  • Hydrolysis to 2-Pyridinemethanol (B130429):

    • The 2-picolyl acetate is hydrolyzed under basic conditions, for instance, using a 25% aqueous solution of sodium hydroxide, to produce 2-pyridinemethanol.

  • Chlorination to this compound Hydrochloride:

    • The final step involves the reaction of 2-pyridinemethanol with thionyl chloride.

    • The molar ratio of 2-pyridinemethanol to thionyl chloride is approximately 1:1.2.

    • The reaction is typically carried out in a suitable solvent, and upon completion, the product, this compound hydrochloride, precipitates and can be collected by filtration.

Chemical Reactivity and Applications

The primary mode of reactivity for this compound hydrochloride is nucleophilic substitution at the chloromethyl group. This allows for the facile introduction of the 2-pyridylmethyl group into a wide range of molecules.

Key applications include:

  • Synthesis of Calixarenes: It is used as a reagent in the base-catalyzed alkylation of p-tert-butylcalixarene and p-tert-butylcalixarene in dimethylformamide (DMF)[1].

  • Development of MRI Contrast Agents: This compound is utilized in the synthesis of gadolinium (Gd³⁺) diethylenetriaminepentaacetic acid (DTPA) bisamide complexes, which have applications as zinc-sensitive magnetic resonance imaging (MRI) contrast agents[1].

  • Intermediate for Pharmaceuticals: It serves as a crucial intermediate in the synthesis of various pharmaceutical compounds, including analgesics and anti-inflammatory agents.

Role in Drug Discovery and Signaling Pathways

While this compound hydrochloride is primarily a reactive intermediate, its derivatives are of significant interest in drug discovery, particularly in the development of enzyme inhibitors that modulate cellular signaling pathways. The pyridine (B92270) scaffold is a "privileged structure" in medicinal chemistry, appearing in numerous FDA-approved drugs.

Derivatives of this compound have been investigated for a range of therapeutic applications, including as anticancer and antiviral agents. A significant area of focus is the development of protein kinase inhibitors . Kinases are key enzymes in cell signaling pathways, and their dysregulation is implicated in diseases such as cancer. The reactive nature of this compound hydrochloride allows for the synthesis of diverse libraries of pyridine-containing compounds that can be screened for inhibitory activity against specific kinases.

Furthermore, pyridine-containing compounds have been developed as histone deacetylase (HDAC) inhibitors . HDACs are a class of enzymes that play a crucial role in epigenetic regulation, and their inhibition is a validated therapeutic strategy in oncology.

The general mechanism of action for many biologically active derivatives is their function as alkylating agents . The chloromethyl group can form covalent bonds with nucleophilic sites on biological macromolecules like DNA and proteins, leading to the disruption of their normal function.

Below is a conceptual workflow for the synthesis of a hypothetical kinase inhibitor using this compound hydrochloride as a starting material.

G A This compound hydrochloride C Nucleophilic Substitution A->C Base B Nucleophilic Amine (R-NH2) B->C D 2-(Aminomethyl)pyridine Derivative C->D F Coupling Reaction D->F E Kinase-Targeting Moiety E->F G Hypothetical Kinase Inhibitor F->G

Caption: Synthetic workflow for a hypothetical kinase inhibitor.

Safety and Handling

This compound hydrochloride is a hazardous substance and must be handled with appropriate safety precautions.

  • Hazards: It is harmful if swallowed and causes severe skin burns and eye damage. It is also corrosive and can cause severe irritation upon contact. The compound is hygroscopic and air-sensitive.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles or a face shield, and a lab coat. Work in a well-ventilated area, preferably a fume hood.

  • Handling: Avoid inhalation of dust. Keep away from heat, sparks, and open flames. It is incompatible with strong oxidizing agents and bases.

  • First Aid:

    • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.

    • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes.

    • Ingestion: Do not induce vomiting. Rinse mouth with water.

    • Inhalation: Move the individual to fresh air.

    • In all cases of exposure, seek immediate medical attention.

  • Storage: Store in a cool, dry, well-ventilated area in a tightly sealed container under an inert atmosphere.

References

The Pyridine Ring: A Privileged Scaffold in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The pyridine (B92270) ring, a simple six-membered aromatic heterocycle containing one nitrogen atom, stands as a cornerstone in the edifice of modern medicinal chemistry. Its prevalence in a vast array of FDA-approved drugs is a testament to its remarkable versatility and favorable pharmacological properties. This guide provides a comprehensive technical overview of the pyridine nucleus in drug discovery, detailing its fundamental physicochemical characteristics, its role as a critical pharmacophore, its application as a bioisosteric replacement, and key synthetic methodologies. Furthermore, it delves into the mechanisms of action of prominent pyridine-containing drugs, illustrating their engagement with crucial signaling pathways.

Physicochemical Properties and Pharmacological Significance

The unique electronic and structural features of the pyridine ring confer upon it a range of properties that are highly desirable in drug candidates. The presence of the nitrogen atom significantly influences the ring's reactivity and intermolecular interactions.

Key Physicochemical Properties of Pyridine:

PropertyValue/DescriptionSignificance in Drug Discovery
Molecular Formula C₅H₅NA small, aromatic scaffold that can be readily functionalized.
Molecular Weight 79.10 g/mol Contributes minimally to the overall molecular weight of a drug candidate.
Boiling Point 115.2 °CIndicates a stable liquid at room temperature.[1]
Solubility in Water MiscibleThe polar nature of the nitrogen atom enhances aqueous solubility, a crucial factor for bioavailability.[1]
Basicity (pKa of pyridinium (B92312) ion) ~5.2The weak basicity allows for salt formation, which can improve solubility and handling of drug substances. The nitrogen can act as a hydrogen bond acceptor.
Aromaticity 6 π-electron systemProvides a rigid, planar scaffold for the precise orientation of substituents to interact with biological targets.

The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor, which is a critical interaction for binding to biological targets such as enzymes and receptors.[2] This feature, combined with its ability to improve water solubility, makes pyridine a valuable component in designing drugs with favorable pharmacokinetic profiles.[2] Moreover, the pyridine ring is metabolically more stable than a benzene (B151609) ring in many instances, as the nitrogen atom deactivates the ring towards oxidative metabolism by cytochrome P450 enzymes.[3]

The Pyridine Ring as a Privileged Pharmacophore

A "privileged scaffold" is a molecular framework that is capable of binding to multiple biological targets. The pyridine ring is a quintessential example of such a scaffold, appearing in a wide range of therapeutic agents with diverse mechanisms of action.[4]

Prevalence of Pyridine in FDA-Approved Drugs (2014-2023):

A recent analysis of FDA-approved small molecule drugs between 2014 and 2023 revealed that 54 drugs contained a pyridine ring, making it the most frequent aza-heterocycle.[2][5] These drugs span a wide range of therapeutic areas, highlighting the versatility of the pyridine scaffold.

Therapeutic CategoryNumber of Approved Pyridine-Containing Drugs (2014-2023)Percentage of Total
Anticancer1833%
Central Nervous System (CNS)1120%
Rare Conditions611%
Hematopoietic System59%
Antibiotics, Antivirals, AntifungalsMultiple-

Source: Adapted from a 2024 analysis of FDA-approved drugs.[2][5][6][7]

The significant representation in oncology is largely due to the pyridine ring's effectiveness as a hinge-binding motif in kinase inhibitors.[6]

Pyridine as a Bioisostere

Bioisosteric replacement is a powerful strategy in drug design where a functional group is replaced by another with similar steric and electronic properties to improve potency, selectivity, or pharmacokinetic parameters. The pyridine ring is frequently employed as a bioisostere for the benzene ring.[2]

Benzene vs. Pyridine: A Bioisosteric Comparison:

FeatureBenzenePyridineImpact of Replacement
Structure Aromatic, planarAromatic, planarMaintains the rigid scaffold necessary for receptor binding.
Size SimilarSimilarMinimal steric perturbation.
Polarity NonpolarPolarIncreases water solubility and can introduce new hydrogen bonding interactions.[2]
Metabolic Stability Susceptible to oxidationGenerally more resistant to oxidationCan lead to improved metabolic stability and longer half-life.[3]
Receptor Interaction Hydrophobic, π-π stackingHydrophobic, π-π stacking, hydrogen bond acceptorThe nitrogen atom can form a key hydrogen bond with the target, significantly enhancing potency.[2]

The replacement of a phenyl ring with a pyridine ring can lead to dramatic improvements in biological activity. For instance, in the development of Cdc7 inhibitors, this substitution resulted in a more than 500-fold increase in potency.[2] However, it is important to note that this is not a universally beneficial substitution and its success is context-dependent.[8]

Key Synthetic Methodologies

The facile synthesis of a diverse range of substituted pyridines is a major contributor to its widespread use in drug discovery. Several classical and modern synthetic methods are employed.

Hantzsch Dihydropyridine (B1217469) Synthesis

The Hantzsch synthesis is a classic multi-component reaction for the preparation of dihydropyridines, which can then be oxidized to the corresponding pyridines.[1]

Experimental Protocol: Hantzsch Synthesis of Diethyl 1,4-dihydro-2,6-dimethyl-4-phenylpyridine-3,5-dicarboxylate

  • Reactants:

  • Procedure:

    • In a round-bottom flask equipped with a reflux condenser, dissolve benzaldehyde (1.0 eq) and ethyl acetoacetate (2.0 eq) in ethanol.

    • Add ammonium acetate (1.3 eq) to the solution.

    • Heat the reaction mixture to reflux with stirring for 4-6 hours.

    • Monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, allow the reaction mixture to cool to room temperature.

    • Pour the cooled mixture into ice-water with stirring.

    • Collect the precipitated solid by vacuum filtration.

    • Wash the solid with cold water and then a small amount of cold ethanol.

    • Recrystallize the crude product from ethanol to obtain the pure dihydropyridine.

    • To obtain the corresponding pyridine, the dihydropyridine can be oxidized using an oxidizing agent such as nitric acid or ceric ammonium nitrate (B79036) (CAN).[9]

Kröhnke Pyridine Synthesis

The Kröhnke synthesis is a versatile method for preparing 2,4,6-trisubstituted pyridines from α-pyridinium methyl ketone salts and α,β-unsaturated carbonyl compounds.[10]

Experimental Protocol: Kröhnke Synthesis of 2,4,6-Triphenylpyridine

  • Reactants:

  • Procedure (One-Pot Modification):

    • In a round-bottom flask, combine acetophenone (2.0 eq), benzaldehyde (1.0 eq), and a significant excess of ammonium acetate (5-10 eq).

    • Heat the solvent-free mixture to 120-140 °C for 2-4 hours.[1]

    • The reaction mixture will melt and then solidify.

    • After cooling to room temperature, add water to the solid mass and break it up.

    • Collect the crude product by vacuum filtration and wash thoroughly with water.

    • Purify the product by recrystallization from ethanol.[1]

One-Pot Synthesis of 2,4,6-Triarylpyridines

Modern variations often employ one-pot procedures for efficiency and atom economy.

Experimental Protocol: One-Pot Synthesis of 2,4,6-Triarylpyridines

  • Reactants:

    • Substituted acetophenone (2 mmol)

    • Substituted aryl aldehyde (1 mmol)

    • Ammonium acetate (4 mmol)

    • Dimethylformamide (DMF) (10 mL)

  • Procedure:

    • In a sealed tube, combine the substituted acetophenone (2 mmol), aryl aldehyde (1 mmol), and ammonium acetate (4 mmol) in DMF (10 mL).[4]

    • Heat the mixture at 100 °C for 6 hours.[4]

    • Monitor the reaction by TLC.

    • After completion, pour the reaction mixture into crushed ice.

    • Collect the resulting solid by filtration, wash with water, and dry.[4]

    • Purify the crude product by column chromatography on silica (B1680970) gel.[4]

Case Studies: Pyridine-Containing Drugs and Their Mechanisms of Action

The following examples illustrate the critical role of the pyridine ring in the mechanism of action of several successful drugs.

Imatinib: A Paradigm of Targeted Cancer Therapy

Imatinib is a tyrosine kinase inhibitor used to treat chronic myeloid leukemia (CML) and other cancers. The pyridine ring is a key component of its pharmacophore, enabling it to bind to the ATP-binding site of the BCR-ABL oncoprotein.[1][5]

BCR-ABL Signaling Pathway and Imatinib Inhibition:

BCR_ABL_Pathway BCR-ABL Signaling Pathway and Imatinib Inhibition BCR_ABL BCR-ABL (Constitutively Active Tyrosine Kinase) GRB2_SOS GRB2/SOS BCR_ABL->GRB2_SOS STAT5 STAT5 BCR_ABL->STAT5 PI3K PI3K BCR_ABL->PI3K Imatinib Imatinib Imatinib->BCR_ABL ATP ATP RAS RAS GRB2_SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation Survival Inhibition of Apoptosis ERK->Proliferation STAT5->Proliferation AKT AKT PI3K->AKT AKT->Proliferation ALK_Pathway ALK Fusion Protein Signaling and Crizotinib Inhibition ALK_Fusion ALK Fusion Protein (e.g., EML4-ALK) RAS_RAF_MEK_ERK RAS-RAF-MEK-ERK Pathway ALK_Fusion->RAS_RAF_MEK_ERK JAK_STAT JAK/STAT Pathway ALK_Fusion->JAK_STAT PI3K_AKT PI3K/AKT Pathway ALK_Fusion->PI3K_AKT Crizotinib Crizotinib Crizotinib->ALK_Fusion Cell_Survival Cell Proliferation & Survival RAS_RAF_MEK_ERK->Cell_Survival JAK_STAT->Cell_Survival PI3K_AKT->Cell_Survival Androgen_Biosynthesis Androgen Biosynthesis Pathway and Abiraterone Inhibition Cholesterol Cholesterol Pregnenolone Pregnenolone Cholesterol->Pregnenolone Progesterone Progesterone Pregnenolone->Progesterone CYP17A1 CYP17A1 (17α-hydroxylase/ 17,20-lyase) Pregnenolone->CYP17A1 Progesterone->CYP17A1 DHEA DHEA CYP17A1->DHEA Androstenedione Androstenedione CYP17A1->Androstenedione Abiraterone Abiraterone Abiraterone->CYP17A1 DHEA->Androstenedione Testosterone Testosterone Androstenedione->Testosterone Androgen_Receptor Androgen Receptor Activation Testosterone->Androgen_Receptor

References

Methodological & Application

N-Alkylation of Amines with 2-(Chloromethyl)pyridine: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The N-alkylation of amines with 2-(chloromethyl)pyridine is a fundamental and widely utilized transformation in organic synthesis, particularly in the fields of medicinal chemistry and drug development. This reaction introduces the pyridin-2-ylmethyl moiety, a common structural motif in a vast array of biologically active compounds and pharmaceutical agents. The pyridine (B92270) ring can act as a hydrogen bond acceptor, participate in π-stacking interactions, and influence the overall physicochemical properties of a molecule, such as solubility and metabolic stability. This document provides detailed application notes and experimental protocols for the N-alkylation of various classes of amines using this compound, including its hydrochloride salt.

Reaction Principle and Mechanism

The N-alkylation of an amine with this compound proceeds via a classical bimolecular nucleophilic substitution (SN2) mechanism.[1] The nitrogen atom of the amine acts as a nucleophile, attacking the electrophilic methylene (B1212753) carbon of this compound and displacing the chloride leaving group.[1] The reaction is typically facilitated by a base, which deprotonates the amine (or its protonated form if the hydrochloride salt of the alkylating agent is used), thereby increasing its nucleophilicity and driving the reaction to completion.

SN2_Mechanism

Key Experimental Considerations

  • Substrate Scope: This protocol is applicable to a wide range of nitrogen nucleophiles, including primary and secondary aliphatic amines, anilines, and nitrogen-containing heterocycles.[1]

  • Choice of Base: The selection of an appropriate base is crucial for the success of the reaction. Inorganic bases such as potassium carbonate (K₂CO₃) and cesium carbonate (Cs₂CO₃) are commonly used for their moderate reactivity and ease of removal.[1][2] For less nucleophilic amines, such as electron-deficient anilines or amides, stronger bases like sodium hydride (NaH) may be necessary.[1]

  • Solvent: Aprotic polar solvents like dimethylformamide (DMF), acetonitrile (B52724) (MeCN), and tetrahydrofuran (B95107) (THF) are generally good choices as they can dissolve both the amine and the alkylating agent.[2][3]

  • Temperature: Most reactions can be conducted at room temperature to moderately elevated temperatures (e.g., 80°C).[2] For less reactive substrates, heating may be required to achieve a reasonable reaction rate.

  • This compound Hydrochloride: this compound is often supplied as its hydrochloride salt for improved stability. In such cases, an additional equivalent of base is required to neutralize the HCl before the deprotonation of the amine nucleophile can occur.

Experimental Protocols

Protocol 1: General Procedure for N-Alkylation of Primary and Secondary Amines

This protocol provides a general method for the N-alkylation of aliphatic primary and secondary amines with this compound hydrochloride.

Materials:

  • Amine (1.0 eq)

  • This compound hydrochloride (1.1 eq)

  • Potassium carbonate (K₂CO₃) (2.5 - 3.0 eq)

  • Acetonitrile (MeCN) or Dimethylformamide (DMF)

  • Ethyl acetate (B1210297) (EtOAc)

  • Water

  • Brine

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar, add the amine (1.0 eq) and the chosen solvent (e.g., MeCN or DMF).

  • Add potassium carbonate (2.5 - 3.0 eq) to the solution.

  • Add this compound hydrochloride (1.1 eq) portion-wise to the stirred suspension.

  • Stir the reaction mixture at room temperature or heat to a suitable temperature (e.g., 80°C) for 6-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature and pour the mixture into water.

  • Extract the aqueous layer with ethyl acetate (3 x volume of the reaction solvent).

  • Combine the organic layers and wash with water, followed by brine.

  • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica (B1680970) gel column chromatography using an appropriate eluent system (e.g., hexane/ethyl acetate).

experimental_workflow

Protocol 2: N-Alkylation of Anilines

This protocol is adapted for the N-alkylation of generally less nucleophilic anilines.

Materials:

  • Aniline (B41778) derivative (1.0 eq)

  • This compound hydrochloride (1.1 eq)

  • Cesium carbonate (Cs₂CO₃) (2.0 eq) or Potassium carbonate (K₂CO₃) (2.5 eq)

  • Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Water

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask, dissolve the aniline derivative (1.0 eq) in DMF.

  • Add the base (Cs₂CO₃ or K₂CO₃) to the solution.

  • Add this compound hydrochloride (1.1 eq) to the mixture.

  • Heat the reaction mixture to 50-80°C and stir for 12-24 hours, monitoring by TLC or LC-MS.

  • After cooling to room temperature, pour the reaction mixture into water.

  • Extract the product with ethyl acetate (3x).

  • Combine the organic extracts, wash with water and brine, and dry over anhydrous Na₂SO₄.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Data Presentation

The following tables summarize typical reaction conditions and yields for the N-alkylation of various amines with this compound and its derivatives.

Table 1: N-Alkylation of Secondary Amines

AmineAlkylating AgentBaseSolventTemp. (°C)Time (h)Yield (%)Reference
Piperidine2-Chloro-4-(chloromethyl)pyridineK₂CO₃DMF80692[2]

Table 2: N-Alkylation of Anilines

AmineAlkylating AgentBaseSolventTemp. (°C)Time (h)Yield (%)Reference
AnilineBenzyl alcohol (in presence of Co-catalyst)KOHToluene110690-99[3]
Substituted Anilines4-(Chloromethyl)-2-methoxypyridineCs₂CO₃DMF5012-2460-85[1]

Note: The first entry in Table 2 describes a related "borrowing hydrogen" reaction, which is an alternative to using a chloromethyl reagent.

Applications in Drug Discovery

N-(Pyridin-2-ylmethyl)amine derivatives have shown a wide range of biological activities, making them valuable scaffolds in drug discovery. For instance, derivatives have been investigated for their antimicrobial and antioxidant activities.[4] Additionally, many kinase inhibitors incorporate the N-aryl-N-(pyridin-2-ylmethyl)amine motif. The pyridine nitrogen can interact with the hinge region of the kinase active site, a key interaction for potent inhibition.

Kinase_Inhibition

Troubleshooting

  • Low Yield: If the reaction yield is low, consider using a stronger base (e.g., NaH for less reactive amines), a higher reaction temperature, or a more polar solvent. Ensure all reagents and solvents are anhydrous, especially when using moisture-sensitive bases like NaH.

  • Over-alkylation: For primary amines, the formation of the di-alkylated product can be a side reaction. This can often be minimized by using an excess of the primary amine relative to the alkylating agent.

  • Regioselectivity Issues: For substrates with multiple nucleophilic nitrogen atoms (e.g., certain heterocycles), a mixture of regioisomers may be formed.[1] The product ratio can sometimes be influenced by the choice of solvent, base, and temperature. Careful purification and characterization (e.g., by 2D NMR) are necessary to isolate and identify the desired isomer.[1]

  • Reaction Stalls: If the reaction does not proceed to completion, ensure the base is active and the reagents are of sufficient purity. In some cases, the addition of a catalytic amount of potassium iodide (KI) can facilitate the reaction by in situ formation of the more reactive iodomethylpyridine.

References

The Versatile Role of 2-(Chloromethyl)pyridine in Pharmaceutical Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(Chloromethyl)pyridine is a highly valuable and versatile building block in the landscape of pharmaceutical synthesis. Its unique structure, featuring a pyridine (B92270) ring activated by an electrophilic chloromethyl group, renders it a key intermediate for the synthesis of a diverse array of biologically active molecules. The reactivity of the chloromethyl group allows for facile introduction of the pyridinylmethyl moiety into various molecular scaffolds through nucleophilic substitution and alkylation reactions. This functionality is a cornerstone in the development of numerous drugs, including proton pump inhibitors and antihistamines. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of key pharmaceutical agents, alongside quantitative data and visual diagrams to support research and development efforts.

Application Notes

This compound and its hydrochloride salt are primarily utilized as potent alkylating agents in pharmaceutical synthesis. The electron-withdrawing nature of the pyridine ring enhances the electrophilicity of the benzylic carbon in the chloromethyl group, making it highly susceptible to nucleophilic attack. This reactivity is harnessed to forge new carbon-nitrogen, carbon-oxygen, and carbon-sulfur bonds, which are fundamental to the assembly of complex drug molecules.

Key Reaction Types:

  • N-Alkylation: This is the most common application, where the pyridinylmethyl group is attached to a nitrogen atom. This reaction is crucial for the synthesis of many antihistamines and other nitrogen-containing pharmaceuticals. The reaction typically proceeds in the presence of a base to deprotonate the amine nucleophile.

  • S-Alkylation: In the synthesis of proton pump inhibitors like Rabeprazole (B1678785), this compound derivatives react with a thiol group on a benzimidazole (B57391) scaffold. This reaction forms a thioether linkage, which is a critical structural feature for the drug's mechanism of action.

  • O-Alkylation: While less common in the synthesis of major drug classes, this compound can also be used to alkylate hydroxyl groups to form ethers, further expanding its synthetic utility.

The choice of reaction conditions, including the solvent, base, and temperature, is critical for achieving high yields and purity of the desired product.

Experimental Protocols

Protocol 1: Synthesis of this compound Hydrochloride

This protocol outlines a common method for the preparation of the hydrochloride salt of this compound, a stable and easy-to-handle form of the reagent.[1][2][3][4]

Reaction Scheme:

2-Methylpyridine (B31789) → 2-Methylpyridine N-oxide → 2-Pyridylcarbinol Acetate (B1210297)2-Pyridinemethanol (B130429) → this compound Hydrochloride

Materials:

Procedure:

  • Oxidation: In a flask, combine 2-methylpyridine (0.2 mol), glacial acetic acid (0.2 mol), and hydrogen peroxide (0.26 mol). Heat the mixture at 70°C for 10 hours. Monitor the reaction by thin-layer chromatography (TLC).

  • Acetylation: Once the oxidation is complete, add glacial acetic acid (0.3 mol) and continue the reaction until 2-methylpyridine N-oxide is fully converted to 2-pyridylcarbinol acetate, as monitored by TLC.

  • Hydrolysis: After cooling, hydrolyze the acetate ester by adding a 25% aqueous solution of sodium hydroxide. The reaction progress to 2-pyridinemethanol is monitored by TLC.

  • Chlorination and Salt Formation: To the resulting 2-pyridinemethanol in a methanol solution, add thionyl chloride (0.22 mol). The reaction is monitored by TLC until the formation of this compound hydrochloride is complete.

  • Isolation: The product is isolated by filtration, washed with a suitable solvent, and dried.

Quantitative Data:

ParameterValueReference
Molar Ratio (2-Methylpyridine:Acetic Acid:H₂O₂)1 : 1 : 1.3[1][2]
Reaction Temperature (Oxidation)70-80°C[1][2]
Reaction Time (Oxidation)10-14 hours[1][2]
Molar Ratio (2-Pyridinemethanol:Thionyl Chloride)1 : 1.1-1.3[1][2]
Overall Yield 78-82% [1]
Protocol 2: Synthesis of Rabeprazole

This protocol describes the synthesis of the proton pump inhibitor Rabeprazole, utilizing a substituted this compound derivative.[5][6][7][8][9]

Reaction Scheme:

2-(Chloromethyl)-3-methyl-4-(3-methoxypropoxy)pyridine hydrochloride + 2-Mercaptobenzimidazole (B194830) → Rabeprazole Sulfide (B99878) → Rabeprazole

Materials:

  • 2-(Chloromethyl)-3-methyl-4-(3-methoxypropoxy)pyridine hydrochloride

  • 2-Mercaptobenzimidazole

  • Sodium Hydroxide

  • Water

  • Oxidizing agent (e.g., m-chloroperbenzoic acid - mCPBA)

  • Dichloromethane

Procedure:

  • Condensation (S-Alkylation):

    • Suspend 2-mercaptobenzimidazole (15 g) in 500 ml of purified water containing sodium hydroxide (8 g).

    • Slowly add approximately 25 g of 2-chloromethyl-3-methyl-4-(methoxypropoxy)pyridine hydrochloride to the suspension.

    • Stir the reaction mixture for 2 hours at 20-30°C.

    • Filter the resulting solid (Rabeprazole sulfide). The wet material can be used directly in the next step or dried.

  • Oxidation:

    • Dissolve the Rabeprazole sulfide in a suitable solvent such as dichloromethane.

    • Add an oxidizing agent like m-chloroperbenzoic acid (mCPBA) to the solution.

    • Stir the reaction until the oxidation to Rabeprazole is complete (monitored by TLC or HPLC).

  • Isolation and Purification:

    • Work up the reaction mixture to isolate the crude Rabeprazole.

    • The crude product can be purified by recrystallization or column chromatography to yield pure Rabeprazole.

Quantitative Data:

ParameterValueReference
Reaction Temperature (Condensation)20-30°C[5]
Reaction Time (Condensation)2 hours[5]
Yield (Rabeprazole Sulfide) ~93.7% [9]
Purity (HPLC) >99% [8]
Protocol 3: Synthesis of Tripelennamine (Antihistamine)

This protocol outlines the synthesis of the first-generation antihistamine Tripelennamine via N-alkylation using this compound.

Reaction Scheme:

This compound + N-Benzyl-N',N'-dimethylethylenediamine → Tripelennamine

Materials:

  • This compound hydrochloride

  • N-Benzyl-N',N'-dimethylethylenediamine

  • Sodium amide (NaNH₂) or another strong base

  • Toluene or another inert solvent

Procedure:

  • Deprotonation: In a reaction vessel under an inert atmosphere, dissolve N-benzyl-N',N'-dimethylethylenediamine in an anhydrous inert solvent like toluene.

  • Alkylation: To this solution, add a strong base such as sodium amide to deprotonate the secondary amine.

  • Reaction with this compound: Slowly add a solution of this compound in the same solvent to the reaction mixture.

  • Reaction Completion and Work-up: Stir the reaction at room temperature or with gentle heating until completion (monitored by TLC). After the reaction is complete, quench the reaction carefully with water.

  • Isolation and Purification: Separate the organic layer, wash it with water and brine, and then dry it over an anhydrous salt (e.g., Na₂SO₄). Remove the solvent under reduced pressure. The crude Tripelennamine can be purified by distillation under reduced pressure or by conversion to its hydrochloride salt followed by recrystallization.

Quantitative Data (Representative for N-Alkylation):

ParameterValueReference
BaseStrong base (e.g., NaNH₂)General Knowledge
SolventAnhydrous inert solvent (e.g., Toluene)General Knowledge
Yield Typically high for N-alkylation reactions General Knowledge

Signaling Pathways and Workflows

Signaling Pathway of Rabeprazole (Proton Pump Inhibitor)

Rabeprazole_Pathway cluster_cell Parietal Cell Rabeprazole Rabeprazole (Prodrug) Parietal_Cell Gastric Parietal Cell Rabeprazole->Parietal_Cell Absorption Active_Sulfenamide Active Sulfenamide Metabolite Proton_Pump H+/K+ ATPase (Proton Pump) Active_Sulfenamide->Proton_Pump Irreversible Inhibition Parietal_Cell->Active_Sulfenamide Acid-catalyzed conversion Gastric_Lumen Gastric Lumen Proton_Pump->Gastric_Lumen H+ Secretion Reduced_Acidity Reduced Gastric Acidity H_ions H+ ions Gastric_Lumen->Reduced_Acidity Leads to

Caption: Mechanism of action of Rabeprazole as a proton pump inhibitor.

Signaling Pathway of Tripelennamine (H1 Receptor Antagonist)

Antihistamine_Pathway Histamine Histamine H1_Receptor Histamine H1 Receptor (GPCR) Histamine->H1_Receptor Binds & Activates Gq_protein Gq Protein H1_Receptor->Gq_protein Activates Tripelennamine Tripelennamine (Antagonist) Tripelennamine->H1_Receptor Blocks Binding PLC Phospholipase C (PLC) Gq_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3_DAG IP3 & DAG PIP2->IP3_DAG Ca_release Increased Intracellular Ca2+ IP3_DAG->Ca_release Induces Allergic_Response Allergic Response (e.g., inflammation, vasodilation) Ca_release->Allergic_Response Triggers

Caption: Mechanism of action of Tripelennamine as an H1 receptor antagonist.

General Experimental Workflow for Synthesis

Synthesis_Workflow Start Start Reagents Prepare Reactants & Solvents Start->Reagents Reaction_Setup Set up Reaction Apparatus Reagents->Reaction_Setup Reaction Perform Reaction under Controlled Conditions Reaction_Setup->Reaction Monitoring Monitor Reaction Progress (TLC/HPLC) Reaction->Monitoring Monitoring->Reaction Incomplete Workup Reaction Work-up (Quenching, Extraction) Monitoring->Workup Complete Isolation Isolate Crude Product (Filtration/Evaporation) Workup->Isolation Purification Purify Product (Recrystallization/Chromatography) Isolation->Purification Characterization Characterize Final Product (NMR, MS, etc.) Purification->Characterization End End Characterization->End

Caption: A general workflow for a typical synthetic procedure.

References

Application Notes and Protocols for the Synthesis of Kinase Inhibitors Using 2-(Chloromethyl)pyridine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pyridine (B92270) scaffold is a privileged structure in medicinal chemistry, forming the core of numerous FDA-approved drugs. Its prevalence in kinase inhibitors stems from its ability to mimic the adenine (B156593) hinge-binding region of ATP, leading to potent and selective inhibition. 2-(Chloromethyl)pyridine hydrochloride is a versatile and reactive building block for the synthesis of a diverse range of pyridine-based kinase inhibitors. Its reactive chloromethyl group readily undergoes nucleophilic substitution with various nucleophiles, such as amines and pyrazoles, providing a modular and efficient route to construct libraries of potential kinase inhibitors. This document provides detailed application notes, experimental protocols, and data on kinase inhibitors synthesized using or containing the pyridinylmethyl moiety.

General Reaction Pathway: Nucleophilic Substitution

The primary utility of this compound hydrochloride in the synthesis of kinase inhibitor scaffolds is its participation in SN2 reactions. The electrophilic carbon of the chloromethyl group is readily attacked by nucleophiles, leading to the displacement of the chloride ion and the formation of a new carbon-nucleophile bond. This reaction is the foundation for creating a wide array of kinase inhibitor precursors.

G cluster_reactants Reactants cluster_reaction Reaction Conditions cluster_product Product 2_chloromethylpyridine This compound HCl Product Pyridinylmethyl Derivative 2_chloromethylpyridine->Product SN2 Reaction Nucleophile Nucleophile (Nu-H) (e.g., Aniline (B41778), Pyrazole) Nucleophile->Product Base Base (e.g., K2CO3, Et3N) Solvent Solvent (e.g., DMF, ACN)

General workflow for nucleophilic substitution.

Synthesis of Kinase Inhibitor Scaffolds

Two common and powerful approaches for the synthesis of kinase inhibitor cores utilizing the reactivity of this compound are the synthesis of N-((pyridin-2-yl)methyl)anilines and N-((pyridin-2-yl)methyl)pyrazoles. These scaffolds are found in a variety of potent and selective kinase inhibitors.

Data Presentation: Biological Activity of Representative Pyridine-Based Kinase Inhibitors

The following tables summarize the biological activity of several kinase inhibitors that feature a substituted pyridine core. While not all are synthesized directly from this compound, they exemplify the potency and diversity of kinase inhibitors that can be achieved using a pyridine scaffold.

Table 1: PIM-1 Kinase Inhibitors

Compound IDStructurePIM-1 IC50 (nM)Cell LineCytotoxicity IC50 (µM)
12 2-((3-Cyano-4,6-dimethylpyridin-2-yl)oxy)-N-morpholinoacetamide14.3MCF-70.5
HepG25.27
Staurosporine (Reference) -16.7--

Data sourced from a study on novel pyridine-based compounds as potential PIM-1 kinase inhibitors.[1]

Table 2: CDK2 Kinase Inhibitors

Compound IDStructureCDK2 IC50 (µM)
4 2-Chloro-6-(naphthalen-2-yl)-4-(thiophen-2-yl)nicotinonitrile0.24
11 S-(3-Cyano-6-(naphthalen-2-yl)-4-(thiophen-2-yl)pyridin-2-yl) 2-chloroethanethioate0.50
Roscovitine (Reference) -0.394

Data from a study on new pyridine, pyrazolopyridine, and furopyridine derivatives as CDK2 inhibitors.[2]

Table 3: DNA-PK Kinase Inhibitors

Compound IDStructureDNA-PK IC50 (µM)PI3Kα IC50 (µM)mTOR IC50 (µM)
6 1-Cyclopentyl-6-anilino-3-methyl-1,3-dihydro-2H-imidazo[4,5-c]pyridin-2-one4.0>50>50
78 6-((4-Methoxy-2-methylphenyl)amino)-3-methyl-1-(tetrahydro-2H-pyran-4-yl)-1,3-dihydro-2H-imidazo[4,5-c]pyridin-2-one0.0020.440.08

Data from the discovery of 6-anilino imidazo[4,5-c]pyridin-2-ones as selective DNA-dependent protein kinase inhibitors.[3][4]

Experimental Protocols

The following are detailed protocols for the synthesis of key precursors to pyridine-based kinase inhibitors using this compound hydrochloride.

Protocol 1: General Procedure for the N-Alkylation of Anilines

This protocol describes a general method for the synthesis of N-((pyridin-2-yl)methyl)aniline derivatives.

Materials:

  • Substituted aniline (1.0 eq)

  • This compound hydrochloride (1.1 eq)

  • Potassium carbonate (K₂CO₃) or Diisopropylethylamine (DIPEA) (2.5 eq)

  • Anhydrous Dimethylformamide (DMF)

  • Ethyl acetate (B1210297)

  • Water

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

Procedure:

  • To a solution of the substituted aniline (1.0 eq) in anhydrous DMF, add the base (K₂CO₃ or DIPEA, 2.5 eq).

  • Add this compound hydrochloride (1.1 eq) to the mixture.

  • Stir the reaction mixture at room temperature for 12-24 hours. The reaction can be gently heated to 50-60 °C to accelerate the reaction.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel to afford the desired N-((pyridin-2-yl)methyl)aniline derivative.

G cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification cluster_product Final Product Aniline Substituted Aniline Mix Mix and Stir (RT or 50-60°C, 12-24h) Aniline->Mix 2_chloromethylpyridine This compound HCl 2_chloromethylpyridine->Mix Base Base (K2CO3 or DIPEA) Base->Mix Solvent Anhydrous DMF Solvent->Mix Quench Pour into Water Mix->Quench Extract Extract with Ethyl Acetate Quench->Extract Wash Wash with NaHCO3 and Brine Extract->Wash Dry Dry over Na2SO4 Wash->Dry Concentrate Concentrate Dry->Concentrate Chromatography Column Chromatography Concentrate->Chromatography Product N-((pyridin-2-yl)methyl)aniline Derivative Chromatography->Product

Experimental workflow for N-alkylation of anilines.
Protocol 2: General Procedure for the N-Alkylation of Pyrazoles

This protocol outlines a general method for the N-alkylation of pyrazoles with this compound hydrochloride.

Materials:

  • Substituted pyrazole (B372694) (1.0 eq)

  • This compound hydrochloride (1.1 eq)

  • Potassium carbonate (K₂CO₃) (2.5 eq)

  • Anhydrous Acetonitrile (ACN)

  • Ethyl acetate

  • Water

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of the substituted pyrazole (1.0 eq) in anhydrous acetonitrile, add potassium carbonate (2.5 eq).

  • Add this compound hydrochloride (1.1 eq) to the suspension.

  • Stir the reaction mixture at room temperature overnight.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, filter the reaction mixture to remove inorganic salts and concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel to obtain the N-((pyridin-2-yl)methyl)pyrazole derivative.

Signaling Pathways Targeted by Pyridine-Based Kinase Inhibitors

The following diagrams illustrate key signaling pathways that are often targeted by kinase inhibitors containing a pyridine scaffold.

PIM-1 Signaling Pathway

PIM kinases are serine/threonine kinases that play a crucial role in cell survival and proliferation. Their overexpression is associated with various cancers.

G cluster_upstream Upstream Signals cluster_receptor Receptor Activation cluster_transduction Signal Transduction cluster_response Cellular Response Cytokines Cytokines (e.g., IL-6) Receptor Cytokine Receptor Cytokines->Receptor JAK JAK Receptor->JAK Activation STAT STAT3/5 JAK->STAT Phosphorylation PIM1 PIM-1 Kinase STAT->PIM1 Upregulation Substrates Downstream Substrates (e.g., BAD, p21) PIM1->Substrates Phosphorylation Response Cell Survival & Proliferation Substrates->Response G cluster_upstream Upstream Signals cluster_receptor Receptor Activation cluster_transduction Signal Transduction cluster_response Cellular Response GF Growth Factors RTK Receptor Tyrosine Kinase (RTK) GF->RTK PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt (PKB) PIP3->Akt PDK1->Akt Phosphorylates mTOR mTOR Akt->mTOR Activates Response Cell Growth, Proliferation, Survival mTOR->Response G cluster_upstream Upstream Signals cluster_receptor Receptor Activation cluster_transduction Signal Transduction cluster_nucleus Nuclear Events Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor JAK JAK Receptor->JAK Activation STAT STAT JAK->STAT Phosphorylation STAT_dimer STAT Dimer STAT->STAT_dimer Dimerization Nucleus Nucleus STAT_dimer->Nucleus Gene Target Gene Transcription Nucleus->Gene

References

Application of 2-(Chloromethyl)pyridine in Agrochemical Development: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(Chloromethyl)pyridine and its isomers, particularly 2-chloro-5-(chloromethyl)pyridine (B46043), are pivotal chemical intermediates in the synthesis of a wide array of agrochemicals. The pyridine (B92270) ring serves as a versatile scaffold, and the reactive chloromethyl group allows for the facile introduction of various functional groups, leading to the development of potent insecticides, fungicides, and herbicides. This document provides detailed application notes, experimental protocols, and mechanistic insights into the use of this compound in the agrochemical industry.

I. Insecticide Development: Neonicotinoids

2-Chloro-5-(chloromethyl)pyridine is a cornerstone in the production of neonicotinoid insecticides, a class of neuro-active insecticides chemically similar to nicotine. These compounds exhibit high efficacy against a broad spectrum of sucking and chewing insects.

A. Key Neonicotinoid Insecticides Derived from 2-Chloro-5-(chloromethyl)pyridine
InsecticideChemical StructureTarget Pests
Imidacloprid 1-((6-chloro-3-pyridinyl)methyl)-N-nitro-2-imidazolidinimineAphids, whiteflies, thrips, leafhoppers
Acetamiprid (B1664982) (E)-N1-((6-chloro-3-pyridyl)methyl)-N2-cyano-N1-methylacetamidineAphids, whiteflies, thrips, leafminers
Thiacloprid (Z)-3-((6-chloro-3-pyridinyl)methyl)-2-thiazolidinylidenecyanamideSucking and biting insects, including aphids and whiteflies
B. Quantitative Efficacy Data

The following table summarizes the acute contact toxicity (LD50) of key neonicotinoids against honeybees (Apis mellifera), a common indicator species for non-target insect toxicity.

CompoundLD50 (ng/bee)Reference
Imidacloprid18 - 40.9[1]
Acetamiprid7,100[1]
Thiacloprid14,600[1]
C. Experimental Protocols

1. Synthesis of Imidacloprid from 2-Chloro-5-(chloromethyl)pyridine

This protocol describes the coupling of 2-chloro-5-(chloromethyl)pyridine with 2-nitroiminoimidazolidine.

  • Materials:

    • 2-Chloro-5-(chloromethyl)pyridine

    • 2-Nitroiminoimidazolidine

    • Potassium carbonate (K₂CO₃)

    • Acetonitrile (B52724) (CH₃CN)

    • Stirring apparatus

    • Reflux condenser

    • Filtration apparatus

  • Procedure:

    • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-nitroiminoimidazolidine (1 equivalent) and potassium carbonate (1.5 equivalents) in acetonitrile.

    • Heat the mixture to reflux with stirring.

    • Gradually add a solution of 2-chloro-5-(chloromethyl)pyridine (1 equivalent) in acetonitrile to the refluxing mixture.

    • Continue refluxing for 5-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

    • After the reaction is complete, cool the mixture to room temperature.

    • Filter the solid precipitate (potassium chloride and excess potassium carbonate).

    • Evaporate the solvent from the filtrate under reduced pressure to obtain crude imidacloprid.

    • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) to yield pure imidacloprid.[2][3][4]

2. Synthesis of Acetamiprid from 2-Chloro-5-(chloromethyl)pyridine

This protocol involves a two-step synthesis: formation of an intermediate amine followed by reaction with an N-cyanoimine derivative.

  • Step 1: Synthesis of N-((6-chloro-3-pyridyl)methyl)methylamine

    • Materials:

    • Procedure:

      • Dissolve 2-chloro-5-(chloromethyl)pyridine in methanol.

      • Add an excess of aqueous methylamine solution dropwise while stirring at room temperature.

      • Stir the reaction mixture for 2-3 hours.

      • Remove the solvent under reduced pressure to obtain the crude N-((6-chloro-3-pyridyl)methyl)methylamine.[5][6]

  • Step 2: Synthesis of Acetamiprid

    • Materials:

      • N-((6-chloro-3-pyridyl)methyl)methylamine (from Step 1)

      • Dimethyl N-cyanoiminodithiocarbonate

      • Methanol

    • Procedure:

      • Dissolve the crude N-((6-chloro-3-pyridyl)methyl)methylamine in methanol.

      • Add dimethyl N-cyanoiminodithiocarbonate to the solution.

      • Reflux the mixture for 4-6 hours.

      • Cool the reaction mixture and remove the solvent under reduced pressure.

      • Purify the resulting crude acetamiprid by column chromatography or recrystallization.[5]

D. Signaling Pathway and Mode of Action

Neonicotinoids act as agonists of the nicotinic acetylcholine (B1216132) receptors (nAChRs) in the central nervous system of insects.[7] They bind to the receptor, mimicking the action of the neurotransmitter acetylcholine (ACh). However, unlike ACh, neonicotinoids are not readily broken down by the enzyme acetylcholinesterase. This leads to continuous stimulation of the nAChRs, resulting in hyperexcitation of the nerve cells, paralysis, and ultimately, the death of the insect. The selectivity of neonicotinoids for insects over vertebrates is attributed to differences in the receptor subtypes and their binding affinities.[8]

Neonicotinoid_Mode_of_Action cluster_synapse Insect Synapse cluster_receptor Postsynaptic Membrane cluster_events Cellular Response Presynaptic Presynaptic Neuron SynapticCleft Synaptic Cleft Presynaptic->SynapticCleft ACh Release Postsynaptic Postsynaptic Neuron nAChR Nicotinic Acetylcholine Receptor (nAChR) IonChannel Ion Channel (Open) nAChR->IonChannel Activates Depolarization Continuous Depolarization IonChannel->Depolarization Na+/Ca2+ Influx AChE Acetylcholinesterase (AChE) Hyperexcitation Nerve Hyperexcitation Depolarization->Hyperexcitation Paralysis Paralysis & Death Hyperexcitation->Paralysis Neonicotinoid Neonicotinoid (e.g., Imidacloprid) Neonicotinoid->nAChR Binds (Agonist) Neonicotinoid->AChE Not Hydrolyzed ACh Acetylcholine (ACh) ACh->nAChR Binds ACh->AChE Hydrolyzed

Caption: Mode of action of neonicotinoid insecticides.

II. Fungicide Development

The pyridine scaffold is also present in a number of fungicides. While direct synthesis from this compound is less commonly documented in readily available literature for commercial fungicides compared to insecticides, it serves as a crucial precursor for creating more complex pyridine-containing building blocks for fungicidal molecules. Pyridine-based fungicides often belong to classes such as pyridine carboxamides, pyridinylmethyl-thiazoles, and pyridinylmethyl-triazoles.

A. Representative Pyridine-Based Fungicides
Fungicide ClassExample StructureTarget Fungi
Pyridine Carboxamides BoscalidPowdery mildew, Botrytis cinerea, Sclerotinia sclerotiorum
Pyridinylmethyl-thiazoles ThifluzamideRhizoctonia spp., rusts
B. Quantitative Efficacy Data

The following table shows the in vitro antifungal activity (EC50) of a representative pyridine carboxamide fungicide.

CompoundPathogenEC50 (µg/mL)Reference
BoscalidBotrytis cinerea0.08[9]
C. Experimental Protocol: General Synthesis of Pyridine Carboxamides

This generalized protocol illustrates the synthesis of a pyridine carboxamide, a common structural motif in fungicides. While not starting directly from this compound, this intermediate can be used to synthesize the necessary pyridine carboxylic acid precursors.

  • Materials:

  • Procedure:

    • Acid Chloride Formation: In a round-bottom flask, suspend the pyridine-3-carboxylic acid derivative in an excess of thionyl chloride. Reflux the mixture for 2-3 hours. Remove the excess thionyl chloride under reduced pressure to obtain the crude pyridine-3-carbonyl chloride.

    • Amide Coupling: Dissolve the substituted aniline and triethylamine (1.2 equivalents) in anhydrous DCM. Cool the solution to 0 °C in an ice bath.

    • Add a solution of the crude pyridine-3-carbonyl chloride in anhydrous DCM dropwise to the aniline solution with stirring.

    • Allow the reaction to warm to room temperature and stir for an additional 4-6 hours.

    • Quench the reaction with water and separate the organic layer.

    • Wash the organic layer with saturated sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography or recrystallization to obtain the desired pyridine carboxamide.[9]

D. Signaling Pathway and Mode of Action

Many pyridine-based fungicides, such as boscalid, act as Succinate (B1194679) Dehydrogenase Inhibitors (SDHIs). They target Complex II of the mitochondrial respiratory chain in fungi. By binding to the succinate dehydrogenase enzyme, they block the oxidation of succinate to fumarate, a key step in the Krebs cycle and electron transport chain. This inhibition disrupts cellular respiration and energy production (ATP synthesis), ultimately leading to fungal cell death.

SDHI_Fungicide_Mode_of_Action cluster_mitochondrion Fungal Mitochondrion KrebsCycle Krebs Cycle Succinate Succinate KrebsCycle->Succinate ETC Electron Transport Chain (ETC) ATP_Production ATP Production (Energy) ETC->ATP_Production Drives SDH Succinate Dehydrogenase (Complex II) Succinate->SDH Substrate Fumarate Fumarate SDH->ETC Electron Transfer SDH->Fumarate Oxidation PyridineFungicide Pyridine-based Fungicide (SDHI) PyridineFungicide->SDH Inhibits FungalCellDeath Fungal Cell Death ATP_Production->FungalCellDeath Depletion Leads to

Caption: Mode of action of SDHI fungicides.

III. Herbicide Development

Pyridine carboxylic acids are a significant class of synthetic auxin herbicides used for broadleaf weed control. While the direct synthesis of these herbicides from this compound is not the most common route, this intermediate is valuable for producing substituted picolinic acids, which are the core structures of these herbicides.

A. Representative Pyridine Carboxylic Acid Herbicides
HerbicideChemical StructureTarget Weeds
Picloram 4-amino-3,5,6-trichloropicolinic acidBroadleaf weeds, woody plants
Clopyralid 3,6-dichloropicolinic acidBroadleaf weeds in turf, cereals, and other crops
B. Quantitative Efficacy Data

The herbicidal activity of pyridine carboxylic acids is often evaluated by the concentration required to cause a specific level of injury or growth inhibition.

CompoundWeed SpeciesGrowth Inhibition (%) at 150 g a.i./haReference
8-chloro-3-(4-propylphenyl)-[2][10][11]-triazolo[4,3-a]pyridineBroadleaf weeds~50% at 37.5 g a.i./ha
C. Experimental Protocol: General Synthesis of Picolinic Acid Derivatives

This protocol outlines a general method for the synthesis of picolinic acid derivatives, which can be further elaborated into herbicides. This compound can be a starting point for introducing various substituents on the pyridine ring before oxidation of the methyl group.

  • Materials:

  • Procedure:

    • In a round-bottom flask, dissolve the substituted 2-methylpyridine in water.

    • Slowly add a solution of potassium permanganate in water to the pyridine solution with vigorous stirring. The reaction is exothermic and should be controlled by external cooling.

    • After the addition is complete, heat the mixture to reflux for several hours until the purple color of the permanganate disappears.

    • Cool the reaction mixture and filter off the manganese dioxide precipitate.

    • Acidify the filtrate with sulfuric acid to a pH of 3-4.

    • If a precipitate forms, collect it by filtration. If not, concentrate the solution and extract the picolinic acid derivative with a suitable organic solvent.

    • Dry the organic extracts, remove the solvent, and purify the product by recrystallization.

D. Signaling Pathway and Mode of Action

Pyridine carboxylic acid herbicides are synthetic auxins. They mimic the natural plant hormone indole-3-acetic acid (IAA), but are more resistant to degradation by the plant. These synthetic auxins bind to auxin receptors, such as the TIR1/AFB family of F-box proteins. This binding leads to the degradation of Aux/IAA transcriptional repressor proteins. The degradation of these repressors results in the uncontrolled expression of auxin-responsive genes, leading to abnormal and unsustainable growth, such as epinasty, stem twisting, and cell division in tissues that should not be dividing. This ultimately disrupts the plant's normal physiological processes and leads to death.[4][5]

Auxin_Herbicide_Mode_of_Action cluster_plant_cell Plant Cell AuxinReceptor Auxin Receptor (TIR1/AFB) SCF_Complex SCF Complex AuxinReceptor->SCF_Complex Recruits AuxIAA Aux/IAA Repressor Proteasome 26S Proteasome AuxIAA->Proteasome Degraded by ARF Auxin Response Factor (ARF) AuxIAA->ARF Represses SCF_Complex->AuxIAA Ubiquitinates AuxinGenes Auxin-Responsive Genes ARF->AuxinGenes Activates Transcription UncontrolledGrowth Uncontrolled Growth & Plant Death AuxinGenes->UncontrolledGrowth Leads to PyridineHerbicide Pyridine Carboxylic Acid Herbicide PyridineHerbicide->AuxinReceptor Binds

Caption: Mode of action of synthetic auxin herbicides.

Conclusion

This compound and its derivatives are indispensable building blocks in the agrochemical industry. Their versatility allows for the synthesis of a diverse range of highly effective insecticides, fungicides, and herbicides. The development of novel agrochemicals based on the pyridine scaffold continues to be an active area of research, driven by the need for more selective, potent, and environmentally benign crop protection solutions. The protocols and mechanistic information provided herein serve as a valuable resource for researchers and professionals in the field of agrochemical development.

References

Application Notes: 2-(Chloromethyl)pyridine as a Versatile Precursor for Pyridine-Containing Ligands

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 2-(chloromethyl)pyridine and its hydrochloride salt as a key building block for the synthesis of a variety of pyridine-containing ligands. The protocols and data presented herein are intended to facilitate the design and synthesis of novel ligands for applications in catalysis, bioinorganic chemistry, and medicinal chemistry.

Introduction

This compound is a highly reactive and versatile reagent in organic synthesis.[1][2] Its structure, featuring a pyridine (B92270) ring and a reactive chloromethyl group, makes it an ideal precursor for introducing the 2-pyridylmethyl moiety into a wide range of molecules.[1] This moiety is a common structural motif in chelating ligands used to coordinate with various metal ions, leading to complexes with diverse applications.[3][4][5] The hydrochloride salt of this compound is often used for its improved stability and handling characteristics.[6]

This document details the synthesis of several key pyridine-containing ligands derived from this compound, including the widely used tripodal ligand tris(2-pyridylmethyl)amine (B178826) (TPA), as well as bidentate and other functionalized ligands.

Synthesis of Tris(2-pyridylmethyl)amine (TPA)

Tris(2-pyridylmethyl)amine (TPA) is a tripodal, tetradentate ligand that forms stable complexes with a variety of transition metals.[3][4] These complexes have found extensive use as catalysts in atom transfer radical polymerization (ATRP) and as biomimetic models for metalloenzymes.[7][8] The classical synthesis of TPA involves the alkylation of 2-(aminomethyl)pyridine with two equivalents of this compound.[3][4]

Experimental Protocol: Synthesis of Tris(2-pyridylmethyl)amine (TPA)

This protocol is adapted from the work of Anderegg and Wenk, as cited in multiple sources.[3][4]

Materials:

Procedure:

  • In a round-bottom flask, dissolve 2-(aminomethyl)pyridine in deionized water.

  • Add two equivalents of this compound hydrochloride to the solution.

  • Slowly add an excess of a concentrated aqueous solution of sodium hydroxide (NaOH) while stirring vigorously. The reaction is exothermic and should be cooled in an ice bath.

  • Continue stirring at room temperature for 20 minutes.

  • Extract the aqueous mixture with chloroform (3 x 50 mL).

  • Combine the organic layers and wash with deionized water.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Remove the chloroform by rotary evaporation to yield a residue.

  • Dissolve the residue in a minimal amount of hot hexane.

  • Allow the solution to cool to room temperature, then cool further in an ice bath to induce crystallization.

  • Collect the light-yellow crystals of TPA by filtration and air dry.

Quantitative Data for TPA Synthesis
ParameterValueReference
Yield24-90%[3][9]
Melting Point85 °C (sharp)[9]
AppearanceLight-yellow crystals[9]
Characterization Data for TPA
TechniqueDataReference
¹H NMR (CDCl₃)Signals corresponding to the pyridine rings and the methylene (B1212753) bridges.[9]

Synthesis of Bidentate Pyridine-Containing Ligands

This compound can also be used to synthesize bidentate ligands by reacting it with primary or secondary amines containing another donor atom. These ligands are valuable in coordination chemistry and catalysis.

Experimental Protocol: General Synthesis of N-Substituted-N-(2-pyridylmethyl)amines

Materials:

  • A primary or secondary amine (R¹R²NH)

  • This compound hydrochloride

  • A non-nucleophilic base (e.g., triethylamine (B128534) or 2,6-lutidine)

  • Anhydrous solvent (e.g., acetonitrile, DMF)

Procedure:

  • Dissolve the primary or secondary amine in the anhydrous solvent in a flame-dried flask under an inert atmosphere.

  • Add one equivalent of this compound hydrochloride.

  • Add a slight excess of the non-nucleophilic base to neutralize the HCl generated during the reaction.[10]

  • Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete (monitored by TLC).

  • Remove the solvent under reduced pressure.

  • Partition the residue between an organic solvent (e.g., ethyl acetate) and water.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the product by column chromatography on silica (B1680970) gel.

Functionalization of Calixarenes

This compound hydrochloride is a key reagent for the functionalization of calixarenes, a class of macrocyclic compounds used in host-guest chemistry and sensing.[11][12] The introduction of pyridylmethyl groups onto the lower rim of the calixarene (B151959) scaffold creates versatile multidentate ligands.[13][14]

Experimental Protocol: O-Alkylation of p-tert-Butylcalix[5]arene

Materials:

  • p-tert-Butylcalix[5]arene

  • This compound hydrochloride

  • Base (e.g., sodium hydride (NaH), potassium carbonate (K₂CO₃), or cesium carbonate (Cs₂CO₃))

  • Anhydrous N,N-dimethylformamide (DMF)

Procedure:

  • In a flame-dried flask under an inert atmosphere, dissolve p-tert-butylcalix[5]arene in anhydrous DMF.

  • Add the desired base. The choice of base can influence the conformation of the final product.[11]

  • Add an excess of this compound hydrochloride to the reaction mixture.

  • Stir the mixture at room temperature or with heating until the reaction is complete.

  • Quench the reaction by the slow addition of water.

  • Extract the product with an organic solvent.

  • Wash the organic layer, dry it, and remove the solvent in vacuo.

  • Purify the resulting pyridylmethyl-functionalized calixarene by chromatography.

Synthesis of Ligands for MRI Contrast Agents

Pyridine-containing ligands derived from this compound have been used in the synthesis of gadolinium(III) complexes that can function as magnetic resonance imaging (MRI) contrast agents.[2][6] These ligands are designed to chelate Gd(III) ions, enhancing their relaxivity and providing targeted delivery.[15][16][17]

Conceptual Workflow for MRI Contrast Agent Synthesis

The synthesis typically involves a multi-step process where a chelating backbone, such as diethylenetriaminepentaacetic acid (DTPA), is functionalized with pyridine-containing arms derived from this compound. The resulting ligand is then complexed with a gadolinium salt.

Visualizations

Synthesis of Tris(2-pyridylmethyl)amine (TPA) Workflow

TPA_Synthesis cluster_reactants Reactants cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Product reactant1 2-(Aminomethyl)pyridine reaction Alkylation in Aqueous Solution (Room Temperature, 20 min) reactant1->reaction reactant2 This compound HCl reactant2->reaction reactant3 NaOH (aq) reactant3->reaction extraction Chloroform Extraction reaction->extraction Crude Product drying Drying (Na2SO4) extraction->drying evaporation Rotary Evaporation drying->evaporation crystallization Crystallization from Hexane evaporation->crystallization product Tris(2-pyridylmethyl)amine (TPA) crystallization->product Purified Product Ligand_Synthesis start Start: Nucleophile (e.g., Amine, Alcohol, Thiol) reaction Nucleophilic Substitution (Base, Solvent) start->reaction precursor Precursor: this compound HCl precursor->reaction workup Aqueous Work-up & Extraction reaction->workup purification Purification (e.g., Chromatography, Crystallization) workup->purification ligand Pyridine-Containing Ligand purification->ligand application Application (Catalysis, Imaging, etc.) ligand->application

References

Application Notes and Protocols for Nucleophilic Substitution Reactions with 2-(Chloromethyl)pyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(Chloromethyl)pyridine is a versatile bifunctional reagent extensively utilized in organic synthesis and medicinal chemistry. Its structure, featuring a pyridine (B92270) ring and a reactive chloromethyl group, makes it an important building block for the introduction of the 2-pyridylmethyl moiety into a wide range of molecules. This functional group is present in numerous biologically active compounds and approved drugs, highlighting the significance of this compound as a key intermediate in drug discovery and development.[1][2]

The primary mode of reaction for this compound is nucleophilic substitution at the methylene (B1212753) carbon, which proceeds readily via an SN2 mechanism. The chlorine atom, a good leaving group, is displaced by a variety of nucleophiles, including those based on nitrogen, oxygen, sulfur, and carbon. The general transformation is depicted below:

Scheme 1: General Nucleophilic Substitution Reaction

Nu- + Cl-CH2-Py → Nu-CH2-Py + Cl-

(where Py represents the pyridin-2-yl group and Nu- is a generic nucleophile)

These application notes provide detailed protocols for the nucleophilic substitution reactions of this compound with various nucleophiles, offering a practical guide for researchers in the synthesis of diverse pyridyl-containing compounds.

Key Applications in Drug Discovery

The 2-pyridylmethyl group, introduced via reactions with this compound, is a common scaffold in a multitude of pharmaceutical agents. Pyridine derivatives are integral to modern drug development due to their ability to engage in hydrogen bonding and other non-covalent interactions with biological targets.[1][2] The versatility of this compound allows for the synthesis of large chemical libraries for high-throughput screening, accelerating the discovery of new lead compounds.

Experimental Protocols

The following protocols are provided as a guide for performing nucleophilic substitution reactions with this compound using a range of common nucleophiles. Reactions are typically performed using this compound hydrochloride, which is a more stable, solid form of the reagent. The free base can be generated in situ or used directly with an appropriate base to neutralize the hydrochloride and facilitate the reaction.

Protocol 1: N-Alkylation of an Aromatic Amine

Synthesis of N-(pyridin-2-ylmethyl)aniline

This protocol details the reaction of this compound hydrochloride with aniline (B41778) to form the corresponding N-alkylated product.

  • Materials:

    • This compound hydrochloride

    • Aniline

    • Potassium carbonate (K₂CO₃)

    • Acetonitrile (CH₃CN)

    • Ethyl acetate (B1210297) (EtOAc)

    • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

    • Brine

    • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

  • Procedure:

    • To a solution of this compound hydrochloride (1.0 eq) in acetonitrile, add potassium carbonate (2.5 eq) and aniline (1.1 eq).[3]

    • Stir the reaction mixture at room temperature for 12-16 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, filter the reaction mixture to remove inorganic salts and concentrate the filtrate under reduced pressure.

    • Dissolve the residue in ethyl acetate and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude product.

    • Purify the crude product by column chromatography on silica (B1680970) gel if necessary.

Protocol 2: O-Alkylation of a Phenol (B47542)

Synthesis of 2-(Phenoxymethyl)pyridine

This protocol describes the synthesis of a 2-pyridylmethyl ether through the reaction of this compound hydrochloride with phenol.

  • Materials:

  • Procedure:

    • In a round-bottom flask, dissolve phenol (1.1 eq) in ethanol.

    • Add a solution of sodium hydroxide (1.2 eq) in water to the flask and stir for 15 minutes at room temperature to form the sodium phenoxide.

    • Add this compound hydrochloride (1.0 eq) to the reaction mixture.

    • Heat the mixture to reflux and maintain for 4-6 hours, monitoring the reaction by TLC.

    • After completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

    • Add water to the residue and extract the product with diethyl ether (3 x volume).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography or distillation to obtain 2-(phenoxymethyl)pyridine.

Protocol 3: S-Alkylation of a Thiol

Synthesis of 2-((Phenylthio)methyl)pyridine (B1217228)

This protocol details the preparation of a 2-pyridylmethyl thioether from this compound hydrochloride and thiophenol.

  • Materials:

    • This compound hydrochloride (15 g)

    • Thiophenol (21 ml)

    • Sodium (4.6 g)

    • Ethanol (100 ml)

    • Ethereal HCl

    • Diethyl ether

  • Procedure:

    • Prepare a solution of sodium ethoxide by carefully adding sodium (4.6 g) to ethanol (100 ml) under an inert atmosphere.[2]

    • To the sodium ethoxide solution, add thiophenol (21 ml).[2]

    • To the resulting solution of sodium thiophenoxide, add this compound hydrochloride (15 g).[2]

    • Heat the mixture at reflux for 2 hours.[2]

    • Cool the reaction mixture and remove the precipitated sodium chloride by filtration.

    • Acidify the filtrate with ethereal HCl.[2]

    • Remove the solvent by evaporation under reduced pressure.

    • Triturate the residue with diethyl ether to induce crystallization.

    • Recrystallize the solid from an ethanol-ether mixture to yield 2-((phenylthio)methyl)pyridine hydrochloride (yield: 5.0 g).[2]

Protocol 4: C-Alkylation of an Active Methylene Compound

Synthesis of Diethyl 2-(pyridin-2-ylmethyl)malonate

This protocol describes the alkylation of diethyl malonate with this compound hydrochloride.

  • Materials:

    • This compound hydrochloride

    • Diethyl malonate

    • Sodium ethoxide (NaOEt)

    • Absolute ethanol

    • Toluene (B28343)

    • Water

    • Brine

  • Procedure:

    • Prepare a solution of sodium ethoxide by dissolving sodium (1.05 eq) in absolute ethanol under an inert atmosphere.

    • To the stirred sodium ethoxide solution, add diethyl malonate (1.0 eq) dropwise at a temperature below 50 °C.[4]

    • After the addition is complete, add a solution of this compound hydrochloride (1.0 eq) in a minimal amount of absolute ethanol dropwise.

    • Heat the reaction mixture to reflux for 3-5 hours, or until the reaction is complete as monitored by TLC.

    • Cool the reaction mixture and remove the ethanol under reduced pressure.

    • To the residue, add water and extract with toluene or another suitable organic solvent.

    • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

    • Concentrate the organic layer under reduced pressure and purify the resulting crude product by vacuum distillation or column chromatography to yield diethyl 2-(pyridin-2-ylmethyl)malonate.

Quantitative Data Summary

The following table summarizes representative yields for the nucleophilic substitution reactions of this compound with various nucleophiles. Reaction conditions can significantly impact yields, and optimization may be required for specific substrates.

Nucleophile TypeNucleophileProductBaseSolventTemp. (°C)Time (h)Yield (%)Reference
N-Nucleophile AnilineN-(pyridin-2-ylmethyl)anilineK₂CO₃AcetonitrileRT12-16Good[3]
N-Nucleophile N-MethylanilineN-methyl-N-(2-pyridylmethyl)anilineK₂CO₃DMF1204~70-80%[1]
N-Nucleophile Imidazole1-(Pyridin-2-ylmethyl)-1H-imidazoleK₂CO₃AcetonitrileRT12Moderate[5]
O-Nucleophile Phenol2-(Phenoxymethyl)pyridineNaOHEthanolReflux4-6Good-
S-Nucleophile Thiophenol2-((Phenylthio)methyl)pyridineNaOEtEthanolReflux2~25% (as HCl salt)[2]
C-Nucleophile Diethyl malonateDiethyl 2-(pyridin-2-ylmethyl)malonateNaOEtEthanolReflux3-5Good[6]

Note: "Good" and "Moderate" yields are qualitative descriptions from the literature where specific percentages were not provided. The yield for the S-alkylation is for the isolated hydrochloride salt.

Visualizations

Reaction Mechanism and Experimental Workflow

The following diagrams illustrate the general SN2 mechanism for the nucleophilic substitution of this compound and a typical experimental workflow.

Figure 1. SN2 mechanism for the reaction of this compound.

Experimental_Workflow start Start reagents Combine Nucleophile, This compound·HCl, Base, and Solvent start->reagents reaction Stir at appropriate temperature (RT to Reflux) reagents->reaction monitoring Monitor reaction progress by TLC/LC-MS reaction->monitoring workup Aqueous Workup: - Quench/Dilute - Extract with Organic Solvent - Wash (Water, Brine) monitoring->workup Upon completion drying Dry organic layer (e.g., Na₂SO₄) workup->drying concentration Concentrate under reduced pressure drying->concentration purification Purify crude product (Column Chromatography, Recrystallization, or Distillation) concentration->purification product Isolated Product purification->product

Figure 2. Generalized experimental workflow for nucleophilic substitution.

Safety Precautions

This compound and its hydrochloride salt are alkylating agents and should be handled with care in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. Many of the reagents used in these protocols, such as sodium metal, sodium ethoxide, and strong acids and bases, are corrosive and/or flammable and require careful handling. Always consult the Safety Data Sheet (SDS) for each reagent before use.

Conclusion

This compound is a highly valuable and reactive building block for the synthesis of a wide array of pyridine-containing molecules. The nucleophilic substitution reactions described in these application notes provide a foundation for the development of novel compounds with potential applications in drug discovery and materials science. The choice of nucleophile, base, solvent, and reaction temperature are key parameters that can be adjusted to optimize the synthesis of the desired products.

References

Alkylation of p-tert-butylcalixarenes: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the functionalization of p-tert-butylcalixarenes through alkylation is a critical step in synthesizing molecular receptors, sensors, and potential therapeutic agents. The strategic introduction of alkyl groups onto the phenolic hydroxyls (the "lower rim") of the calixarene (B151959) scaffold allows for precise tuning of the molecule's solubility, conformational properties, and host-guest binding capabilities. This document provides detailed experimental protocols and quantitative data for the selective alkylation of p-tert-butylcalixarenes.

The alkylation of p-tert-butylcalixarenes is typically achieved through a nucleophilic substitution reaction where the hydroxyl groups are deprotonated by a base to form phenoxides, which then react with an alkylating agent. The choice of base, solvent, stoichiometry, and temperature are crucial factors that dictate the degree and regioselectivity of the alkylation, enabling the synthesis of mono-, di-, tri-, tetra-, or fully substituted derivatives.

Summary of Quantitative Data for Alkylation of p-tert-butylcalixarenes

The following table summarizes reaction conditions and reported yields for the alkylation of various p-tert-butylcalixarenes. This data is intended to serve as a guide for reaction optimization.

Calixarene SubstrateDegree of AlkylationBase (Equivalents)Alkylating Agent (Equivalents)SolventTemperatureTime (h)Yield (%)
p-tert-butylcalix[1]areneMono-alkylationK₂CO₃ (0.2)Alkylating Agent (3.5)Acetonitrile (B52724)Reflux16-50Moderate to Good
p-tert-butylcalix[1]arene1,3-di-alkylationK₂CO₃Ethyl bromoacetateAcetonitrile72°C96-
p-tert-butylcalix[2]areneMono-benzylationK₂CO₃ (1.1)Benzyl (B1604629) chloride (1.1)Acetone--75-81
p-tert-butylcalix[2]arene1,2,4,5-tetra-alkylationNaH (excess)2-(2-methoxyethoxy)ethyl p-toluenesulfonate (excess)THF--80
p-tert-butylcalix[2]areneHexa-methylationNaH (6)Dimethyl sulfate (B86663) (6)THFRoom Temp.-~100
p-tert-butylcalix[3]arene1,3,5,7-tetra-etherK₂CO₃ or CsFVarious alkylating agentsTHF-DMF--up to 49
p-tert-butylcalix[3]areneOcta-substitutionNaH or BaO/Ba(OH)₂Various alkylating agentsTHF-DMF--Good

Experimental Workflow

The general experimental workflow for the alkylation of p-tert-butylcalixarenes involves the dissolution of the calixarene, deprotonation with a suitable base, addition of the alkylating agent, reaction under controlled temperature, and subsequent workup and purification.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification start Dissolve p-tert-butylcalixarene in anhydrous solvent add_base Add base under inert atmosphere start->add_base e.g., THF, Acetonitrile add_alkyl Add alkylating agent add_base->add_alkyl e.g., NaH, K₂CO₃ react Stir at specified temperature add_alkyl->react e.g., Alkyl halide quench Quench reaction react->quench Monitor by TLC extract Extract with organic solvent quench->extract e.g., add HCl wash Wash organic layer extract->wash dry Dry over anhydrous sulfate wash->dry evaporate Evaporate solvent dry->evaporate purify Purify by chromatography or recrystallization evaporate->purify

Caption: General workflow for the alkylation of p-tert-butylcalixarenes.

Detailed Experimental Protocols

The following protocols provide detailed methodologies for achieving different degrees of alkylation on p-tert-butylcalixarenes.

Protocol 1: Mono-alkylation of p-tert-butylcalix[1]arene[4]

This procedure is suitable for the synthesis of mono-functionalized calix[1]arenes, which are valuable starting materials for more complex structures.

Materials:

  • p-tert-butylcalix[1]arene

  • Potassium carbonate (K₂CO₃)

  • Alkylating agent (e.g., methyl iodide, ethyl iodide, benzyl bromide)

  • Anhydrous acetonitrile (MeCN)

  • 1 N Hydrochloric acid (HCl)

  • Dichloromethane (B109758) (CH₂Cl₂)

  • Magnesium sulfate (MgSO₄)

  • Solvents for column chromatography (e.g., dichloromethane/petroleum ether)

Procedure:

  • A mixture of p-tert-butylcalix[1]arene (1 mmol) and potassium carbonate (0.2 mmol) in anhydrous acetonitrile (10 mL) is stirred at reflux for 30 minutes.

  • The alkylating agent (3.5 mmol) is added to the reaction mixture.

  • The mixture is stirred for 16-50 hours, with the progress of the reaction monitored by Thin Layer Chromatography (TLC).

  • After cooling to room temperature, the solvent is removed under reduced pressure.

  • The resulting solid is dissolved in dichloromethane (50 mL) and washed with 1 N HCl (2 x 50 mL) and water (50 mL).

  • The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is evaporated.

  • The crude product is purified by column chromatography to yield the mono-alkylated p-tert-butylcalix[1]arene.

Protocol 2: Selective 1,3-Dialkylation of p-tert-butylcalix[1]arene

This method is designed to introduce two alkyl groups at distal positions on the lower rim of the calix[1]arene.

Materials:

  • p-tert-butylcalix[1]arene

  • Potassium carbonate (K₂CO₃)

  • 2-(2-methoxyethoxy)ethyl tosylate

  • Anhydrous acetonitrile

  • Chloroform (B151607)

  • 10% aqueous HCl

Procedure:

  • Under an argon atmosphere, dissolve p-tert-butylcalix[1]arene (3.08 mmol) in anhydrous acetonitrile (40 mL).[2]

  • Add 2-(2-methoxyethoxy)ethyl tosylate (6.78 mmol) and potassium carbonate (7.7 mmol) to the solution.[2]

  • Stir the reaction mixture at 72°C for 4 days.[2]

  • After cooling, remove the insoluble materials by filtration and change the solvent to chloroform (40 mL).[2]

  • Wash the organic phase with 10% aqueous HCl (2 x 30 mL) and water (2 x 30 mL).[2]

  • Dry the organic layer and evaporate the solvent to obtain the 1,3-dialkylated product.

Protocol 3: Peralkylation (Hexa-methylation) of p-tert-butylcalix[2]arene[1]

This protocol describes the exhaustive alkylation of all hydroxyl groups on a p-tert-butylcalix[2]arene.

Materials:

Procedure:

  • To a solution of p-tert-butylcalix[2]arene in anhydrous THF, add sodium hydride (6 equivalents) under an inert atmosphere.

  • Stir the suspension at room temperature.

  • Add dimethyl sulfate (6 equivalents) to the reaction mixture.

  • The reaction is carried out under sonication to ensure complete reaction.

  • Upon completion, the reaction is carefully quenched, and the product is extracted.

  • The crude product is purified to yield the hexamethylated p-tert-butylcalix[2]arene in nearly quantitative yield.[1]

Signaling Pathways and Logical Relationships

The regioselectivity of alkylation, particularly for larger calixarenes like calix[2]arenes and calix[3]arenes, is governed by the relative acidities of the phenolic protons and the stability of the resulting phenoxides. The formation of specific isomers can be rationalized by a stepwise deprotonation and alkylation mechanism.

G Calixarene Calix[n]arene (n-hydroxyl groups) Monoanion Monoanion (stabilized by H-bonding) Calixarene->Monoanion + Base - H⁺ Monoether Mono-alkylated Calixarene Monoanion->Monoether + R-X - X⁻ Dianion Di-anion Monoether->Dianion + Base - H⁺ Diether Di-alkylated Calixarene Dianion->Diether + R-X - X⁻ Polyanion ... Diether->Polyanion Polyether ... Polyanion->Polyether

Caption: Stepwise alkylation pathway of calixarenes.

References

Application Notes and Protocols for Pyridine-Based Nematicides in Agriculture

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: There is no scientific literature to support the use of 2-(Chloromethyl)pyridine as a nematicide in agriculture. This document focuses on pyridine (B92270) derivatives that have demonstrated nematicidal activity, providing detailed application notes and protocols for research and development purposes.

Introduction

Plant-parasitic nematodes (PPNs) are a significant threat to global agriculture, causing substantial economic losses. While various chemical control agents exist, the development of novel nematicides with improved efficacy and safety profiles is an ongoing research priority. Pyridine-based compounds have emerged as a promising class of molecules with potent activity against several economically important nematode species. This document details the application and experimental protocols for two such classes of pyridine derivatives: Fluopyram (B1672901) and Pyrano[3,2-c]pyridones.

Fluopyram: A Pyridine Ethyl Benzamide Nematicide

Fluopyram is a broad-spectrum fungicide and nematicide that belongs to the class of succinate (B1194679) dehydrogenase inhibitors (SDHIs). It has shown significant efficacy against root-knot nematodes (Meloidogyne spp.) and other plant-parasitic nematodes.

Mode of Action

Fluopyram targets the mitochondrial respiratory chain in nematodes by inhibiting succinate dehydrogenase (Complex II). This enzyme is a key component of both the citric acid cycle and the electron transport chain. Its inhibition disrupts cellular respiration, leading to a severe reduction in ATP production, which ultimately results in nematode paralysis and death.[1][2][3][4]

Fluopyram_Pathway cluster_mitochondrion Nematode Mitochondrion ETC Electron Transport Chain ATP_Production ATP Production ETC->ATP_Production CitricAcidCycle Citric Acid Cycle Succinate Succinate SDH Succinate Dehydrogenase (Complex II) Succinate->SDH substrate Fumarate Fumarate SDH->Fumarate product Paralysis Paralysis & Death ATP_Production->Paralysis inhibition leads to Fluopyram Fluopyram Fluopyram->SDH inhibits

Fluopyram's mode of action in nematodes.
Quantitative Efficacy Data

The efficacy of fluopyram has been evaluated against various plant-parasitic nematodes. The following table summarizes key findings from different studies.

Target NematodeCropApplication RateEfficacyReference
Meloidogyne incognitaTomato60 g·ha⁻¹Significant reduction in root-knot galls[5]
Meloidogyne incognitaFig202 ml/AData collection in progress to support registration[6]
Meloidogyne graminicolaRice1875 ml/haMaximum and significant decrease in nematode population[7]
Meloidogyne spp.CarrotNot specifiedReduced at-harvest galling[8]
Rotylenchulus reniformisTomato1000 ml/haSignificant increase in plant growth parameters[9]
Experimental Protocols

This protocol is designed to assess the direct effect of fluopyram on nematode mortality and mobility.

Materials:

  • Fluopyram stock solution (in DMSO or other suitable solvent)

  • Nematode suspension (e.g., M. incognita J2s) in sterile water

  • 24-well microtiter plates

  • Microscope

  • Sterile water

Procedure:

  • Prepare serial dilutions of fluopyram from the stock solution to achieve final concentrations ranging from nanomolar to micromolar (e.g., 0.25, 0.5, 1.0, 2.0, 4.0, 8.0 µmol/L).[10]

  • Pipette 1 ml of the nematode suspension (containing approximately 100-150 J2s) into each well of a 24-well plate.

  • Add the appropriate volume of the fluopyram dilution to each well to reach the desired final concentration. Include a solvent control (e.g., DMSO) and a negative control (sterile water).

  • Incubate the plates at a constant temperature (e.g., 25°C) in the dark.

  • At specified time points (e.g., 24, 48, 72 hours), observe the nematodes under a microscope.

  • Count the number of motile and immotile (paralyzed or dead) nematodes in each well. Probing with a fine needle can be used to distinguish between paralysis and death.

  • Calculate the percentage of mortality or paralysis for each concentration and time point.

  • Determine the LC50 or EC50 values using probit analysis.

This protocol evaluates the efficacy of fluopyram in a soil environment.

Materials:

  • Pots filled with sterilized soil-sand mixture

  • Host plants (e.g., tomato seedlings)

  • Nematode inoculum (e.g., M. incognita eggs or J2s)

  • Fluopyram formulation

  • Watering can or drenching equipment

Procedure:

  • Transplant host plant seedlings into pots.

  • Inoculate the soil in each pot with a known number of nematode eggs or J2s.

  • Prepare the desired concentration of fluopyram solution.

  • Apply the fluopyram solution as a soil drench to the treated pots. Include untreated control pots.

  • Maintain the pots in a greenhouse with appropriate conditions for plant growth.

  • After a predetermined period (e.g., 4-6 weeks), carefully uproot the plants.

  • Wash the roots and assess the level of galling using a standard rating scale (e.g., 0-10).

  • Extract and count the number of nematodes from a subsample of soil and roots to determine the final nematode population.

  • Compare the galling index and nematode populations between treated and untreated pots to determine the efficacy of fluopyram.

Pyrano[3,2-c]pyridones: A Novel Class of Nematicidal Compounds

Recent studies have identified pyrano[3,2-c]pyridone derivatives as having significant nematicidal activity, particularly against the root-knot nematode Meloidogyne incognita.[11]

Mode of Action

The precise mode of action for pyrano[3,2-c]pyridones is still under investigation. However, in silico studies suggest that some derivatives may act as acetylcholinesterase (AChE) inhibitors.[12] AChE is a critical enzyme in the nematode nervous system, responsible for breaking down the neurotransmitter acetylcholine (B1216132). Inhibition of AChE leads to an accumulation of acetylcholine at the synapse, causing continuous nerve stimulation, paralysis, and eventual death.

AChE_Inhibition_Pathway cluster_synapse Nematode Neuromuscular Junction ACh_Vesicle Acetylcholine (ACh) Vesicles ACh_Synapse ACh in Synapse ACh_Vesicle->ACh_Synapse release ACh_Receptor ACh Receptor on Muscle Cell Muscle_Contraction Continuous Muscle Contraction (Spastic Paralysis) ACh_Receptor->Muscle_Contraction stimulates AChE Acetylcholinesterase (AChE) ACh_Synapse->ACh_Receptor binds to ACh_Synapse->AChE substrate for Pyrano_pyridone Pyrano[3,2-c]pyridone Pyrano_pyridone->AChE inhibits

Proposed mode of action for pyrano[3,2-c]pyridones.
Quantitative Efficacy Data

The nematicidal activity of several pyrano[3,2-c]pyridone derivatives has been quantified against Meloidogyne incognita.

CompoundLC50 at 24h (µg/mL)LC50 at 48h (µg/mL)Reference
15b Not specified28.8[11]
15m Not specified46.8[11]
15w Not specified49.18[11]
Carbofuran (control) Not specified26.92[11]
Experimental Protocols

A general method for the synthesis of these compounds involves a multi-component reaction.

Materials:

  • 4-hydroxypyridin-2(1H)-one

  • Malononitrile (B47326)

  • Aromatic aldehyde

  • L-proline (catalyst)

  • Dimethylformamide (DMF)

Procedure: [11]

  • To a stirred mixture of 4-hydroxypyridin-2(1H)-one (1.0 mmol), malononitrile (1.0 mmol), and an aromatic aldehyde (1.0 mmol) in DMF (5 mL), add L-proline as a catalyst.

  • Stir the reaction mixture at 80°C.

  • Monitor the progress of the reaction using thin-layer chromatography (TLC).

  • Upon completion, evaporate the DMF under vacuum to obtain the crude product.

  • Purify the product as necessary.

This protocol is used to evaluate the nematicidal effects of the synthesized compounds on both juvenile nematodes and eggs.

Materials:

  • Synthesized pyrano[3,2-c]pyridone compounds

  • M. incognita second-stage juveniles (J2s)

  • M. incognita egg masses

  • Sterile water

  • Microtiter plates or small petri dishes

Procedure:

  • Larval Mortality:

    • Prepare different concentrations of the test compounds in sterile water.

    • Place a suspension of approximately 100 J2s in each well of a microtiter plate.

    • Add the test compound solutions to the wells.

    • Incubate at a constant temperature.

    • Count the number of dead J2s at 24 and 48 hours.

    • Calculate the LC50 values.[11]

  • Egg Hatching Inhibition:

    • Place a single egg mass in a small petri dish containing a specific concentration of the test compound.

    • Include a control with sterile water only.

    • Incubate for a period sufficient for hatching to occur in the control (e.g., 7-14 days).

    • Count the number of hatched J2s in each dish.

    • Calculate the percentage of hatch inhibition compared to the control.

General Experimental Workflow

The following diagram illustrates a general workflow for the discovery and evaluation of novel nematicidal compounds.

Nematicide_Workflow start Compound Synthesis / Sourcing in_vitro In Vitro Screening (Mortality, Mobility Assays) start->in_vitro decision1 Active? in_vitro->decision1 pot_study Greenhouse Pot Studies (Efficacy & Phytotoxicity) decision2 Effective & Safe? pot_study->decision2 field_trial Field Trials (Different Locations & Conditions) decision3 Viable? field_trial->decision3 registration Registration & Commercialization decision1->start No decision1->pot_study Yes decision2->start No decision2->field_trial Yes decision3->start No decision3->registration Yes

Workflow for nematicide discovery and evaluation.

Conclusion

While this compound is not a recognized nematicide, the broader class of pyridine derivatives, including fluopyram and pyrano[3,2-c]pyridones, demonstrates significant potential for the management of plant-parasitic nematodes. The protocols and data presented here provide a foundation for researchers and drug development professionals to further investigate and develop these and other pyridine-based compounds as effective and sustainable solutions for nematode control in agriculture. Further research is warranted to elucidate the precise mode of action of emerging pyridine nematicides and to optimize their application for maximum efficacy and crop safety.

References

The Versatility of 2-(Chloromethyl)pyridine Hydrochloride in Medicinal Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(Chloromethyl)pyridine hydrochloride is a versatile and highly reactive building block in medicinal chemistry. Its utility lies in the presence of a reactive chloromethyl group attached to a pyridine (B92270) ring, a privileged scaffold found in numerous biologically active compounds. This reagent serves as a key intermediate for introducing the pyridin-2-ylmethyl moiety into a wide range of molecules, enabling the synthesis of diverse compounds with applications as proton pump inhibitors, kinase inhibitors, antihistamines, and antimicrobial agents.

This document provides detailed application notes, experimental protocols, and quantitative data for the use of this compound hydrochloride and its derivatives in the synthesis of medicinally relevant compounds.

Application Notes

This compound hydrochloride is primarily employed as an alkylating agent in nucleophilic substitution reactions. The electron-withdrawing nature of the pyridine ring enhances the electrophilicity of the chloromethyl group, making it susceptible to attack by a variety of nucleophiles, including amines, thiols, and phenols.

1. Synthesis of Proton Pump Inhibitors (PPIs)

A prominent application of this compound derivatives is in the synthesis of proton pump inhibitors, a class of drugs that reduce gastric acid production. For instance, a substituted derivative, 2-(chloromethyl)-3-methyl-4-(3-methoxypropoxy)pyridine hydrochloride, is a key precursor for the synthesis of Rabeprazole. The synthesis involves the condensation of the this compound derivative with 2-mercaptobenzimidazole (B194830) to form Rabeprazole sulphide, which is then oxidized to Rabeprazole.

2. Development of Kinase Inhibitors

The pyridine scaffold is a common feature in many kinase inhibitors due to its ability to form hydrogen bonds with the hinge region of the kinase ATP-binding site. This compound hydrochloride can be used to synthesize N-(pyridin-2-ylmethyl)aniline derivatives, which serve as core structures for various kinase inhibitors. By modifying the substituents on the aniline (B41778) ring, the potency and selectivity of the inhibitors can be fine-tuned.

3. Synthesis of First-Generation Antihistamines

The pyridin-2-ylmethyl group is a key structural component of several first-generation H1 antihistamines, such as Mepyramine (Pyrilamine). These drugs function by antagonizing the H1 receptor, thereby alleviating allergic symptoms. The synthesis of these compounds can be achieved by the N-alkylation of an appropriate diamine derivative with this compound hydrochloride.

4. Exploration of Antimicrobial Agents

Pyridine-containing compounds have been extensively investigated for their antimicrobial properties. The introduction of the pyridin-2-ylmethyl moiety into various heterocyclic scaffolds can lead to compounds with significant antibacterial and antifungal activity. The reactivity of this compound hydrochloride allows for the facile synthesis of a diverse library of such compounds for screening and lead optimization.

Quantitative Data

The following tables summarize quantitative data for reactions and biological activities of compounds synthesized using this compound derivatives.

Table 1: Synthesis of Rabeprazole Sulphide

Starting MaterialsProductSolventBaseReaction ConditionsYield (%)Reference
2-(chloromethyl)-3-methyl-4-(3-methoxypropoxy)pyridine HCl, 2-mercaptobenzimidazoleRabeprazole SulphideWater/EthanolSodium Hydroxide (B78521)50°C, 3h-[1]
2-(chloromethyl)-3-methyl-4-(3-methoxypropoxy)pyridine HCl, 2-mercaptobenzimidazoleRabeprazole SulphideWaterSodium Hydroxide20-30°C, 2h~85[2]
2-chloromethyl-4-methoxy-3-methylpyridine, 1H-benzo[d]imidazole-2-thiolMethoxy RabeprazoleWater3% NaOHRT, 30 min82[3]

Table 2: Biological Activity of Pyridine Derivatives

Compound ClassTarget/OrganismActivity MetricValueReference
Pyridine-based Kinase InhibitorPIM-1 KinaseIC5014.3 nM[4]
Pyridine DerivativeBacillus cereusMIC50 µg/mL[5]
Pyridine DerivativeCandida albicansMIC25 µg/mL[5]
Thienopyridine DerivativeE. coliMIC0.0195 mg/mL[6]
Thienopyridine DerivativeB. mycoidesMIC<0.0048 mg/mL[6]
N-benzyl-N-(pyridin-2-ylmethyl)ethanamine (Mepyramine analogue)Histamine H1 Receptor---

Note: IC50 and MIC values are highly dependent on assay conditions and should be compared with caution.

Experimental Protocols

Protocol 1: Synthesis of Rabeprazole Sulphide

This protocol describes the synthesis of Rabeprazole Sulphide via the condensation of 2-(chloromethyl)-3-methyl-4-(3-methoxypropoxy)pyridine hydrochloride with 2-mercaptobenzimidazole.[2]

Materials:

  • 2-(chloromethyl)-3-methyl-4-(3-methoxypropoxy)pyridine hydrochloride

  • 2-Mercaptobenzimidazole

  • Sodium hydroxide

  • Purified water

  • Ethanol (optional)

Procedure:

  • Suspend 2-mercaptobenzimidazole (1 equivalent) in purified water.

  • Add sodium hydroxide (2.1 equivalents) to the suspension.

  • Slowly add a solution of 2-(chloromethyl)-3-methyl-4-(3-methoxypropoxy)pyridine hydrochloride (1 equivalent) in water or a mixture of water and ethanol.

  • Stir the reaction mixture for 2 hours at 20-30°C.

  • Filter the resulting solid, which is the Rabeprazole Sulphide product.

  • The wet material can be dried or used directly in the subsequent oxidation step to form Rabeprazole.

Protocol 2: General Procedure for N-Alkylation of Anilines with this compound Hydrochloride for Kinase Inhibitor Scaffolds

This protocol provides a general method for the synthesis of N-(pyridin-2-ylmethyl)aniline derivatives, which are precursors to various kinase inhibitors.

Materials:

  • Substituted aniline

  • This compound hydrochloride

  • Potassium carbonate (or another suitable base)

  • Anhydrous Dimethylformamide (DMF)

  • Ethyl acetate

  • Water

  • Brine

Procedure:

  • To a solution of the substituted aniline (1 equivalent) in anhydrous DMF, add potassium carbonate (2-3 equivalents).

  • Stir the suspension at room temperature for 30 minutes.

  • Add this compound hydrochloride (1.1-1.2 equivalents) portion-wise to the stirred suspension.

  • Stir the reaction at room temperature for 12-18 hours. The reaction can be gently heated (40-50°C) if it is sluggish.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, pour the reaction mixture into water and extract with ethyl acetate.

  • Combine the organic layers, wash with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel to obtain the desired N-(pyridin-2-ylmethyl)aniline derivative.

Protocol 3: Synthesis of a Mepyramine (Pyrilamine) Analogue

This protocol outlines a general procedure for the synthesis of N-benzyl-N-(pyridin-2-ylmethyl)ethanamine, a structural analogue of the antihistamine Mepyramine.

Materials:

  • N-Benzylethanamine

  • This compound hydrochloride

  • Sodium carbonate (or another suitable base)

  • Toluene

  • Water

Procedure:

  • Dissolve N-benzylethanamine (1 equivalent) and sodium carbonate (2 equivalents) in toluene.

  • Add this compound hydrochloride (1 equivalent) to the mixture.

  • Heat the reaction mixture to reflux and stir for several hours, monitoring the progress by TLC.

  • After cooling to room temperature, wash the reaction mixture with water.

  • Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by vacuum distillation or column chromatography to yield N-benzyl-N-(pyridin-2-ylmethyl)ethanamine.

Visualizations

The following diagrams illustrate key concepts and workflows related to the applications of this compound hydrochloride.

G cluster_ppi Proton Pump Inhibitor Synthesis 2_CMP_deriv This compound Derivative Condensation Condensation 2_CMP_deriv->Condensation Mercapto 2-Mercaptobenzimidazole Mercapto->Condensation Sulphide Rabeprazole Sulphide Condensation->Sulphide Oxidation Oxidation Sulphide->Oxidation PPI Rabeprazole (PPI) Oxidation->PPI

Caption: Synthetic pathway for Rabeprazole.

G cluster_ki Kinase Inhibitor Synthesis 2_CMP This compound HCl N_Alkylation N-Alkylation 2_CMP->N_Alkylation Aniline Substituted Aniline Aniline->N_Alkylation Precursor N-(pyridin-2-ylmethyl)aniline Derivative N_Alkylation->Precursor Modification Further Modification Precursor->Modification KI Kinase Inhibitor Modification->KI

Caption: General workflow for kinase inhibitor synthesis.

G cluster_ah Antihistamine Synthesis 2_CMP This compound HCl N_Alkylation N-Alkylation 2_CMP->N_Alkylation Diamine Substituted Diamine (e.g., N-Benzylethanamine) Diamine->N_Alkylation Antihistamine Mepyramine Analogue N_Alkylation->Antihistamine

Caption: Synthetic route to a Mepyramine analogue.

References

Application Notes and Protocols for the Synthesis of a Gd³⁺ Complex Using 2-(Chloromethyl)pyridine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction and Application Notes

Gadolinium(III) complexes are paramount in the field of magnetic resonance imaging (MRI) as contrast agents that enhance the visibility of internal body structures. The efficacy and safety of these agents are critically dependent on the kinetic and thermodynamic stability of the Gd³⁺ complex, as the free Gd³⁺ ion is toxic. The design of the chelating ligand is therefore of utmost importance.

This document provides a detailed protocol for the synthesis of a gadolinium(III) complex based on a diethylenetriaminepentaacetic acid (DTPA)-bis(picolylamide) ligand. The synthesis commences with 2-(chloromethyl)pyridine hydrochloride, which is a versatile precursor for introducing pyridyl moieties into the ligand structure. The incorporation of pyridine (B92270) groups into the DTPA backbone can enhance the rigidity and stability of the resulting Gd³⁺ complex. Furthermore, the amide linkages are known to influence the water exchange rate, a key parameter in determining the relaxivity and, consequently, the effectiveness of the MRI contrast agent.[1][2][3]

These types of Gd³⁺ complexes are primarily developed as extracellular MRI contrast agents. Their mechanism of action is based on the shortening of the T1 relaxation time of water protons in the blood and extracellular space, thereby increasing the signal intensity in T1-weighted images. They are not typically designed to interact with specific intracellular signaling pathways.

The protocols outlined below describe a multi-step synthesis beginning with the conversion of this compound hydrochloride to 2-(aminomethyl)pyridine, followed by the synthesis of the DTPA-bis(picolylamide) ligand and its subsequent complexation with Gd³⁺.

Experimental Protocols

Part 1: Synthesis of 2-(Aminomethyl)pyridine

This initial step converts the starting material into an amine that can react with an activated carboxylic acid derivative of DTPA.

Materials:

Procedure:

  • Formation of the Hexamethylenetetramine Salt: A solution of this compound hydrochloride in ethanol is reacted with an equimolar amount of hexamethylenetetramine. The mixture is refluxed for several hours. The resulting salt precipitates upon cooling and is collected by filtration.

  • Acid Hydrolysis: The isolated salt is then hydrolyzed by heating with a mixture of ethanol and concentrated hydrochloric acid. This step cleaves the hexamethylenetetramine moiety to yield the desired 2-(aminomethyl)pyridine dihydrochloride.

  • Neutralization and Extraction: The reaction mixture is cooled and the pH is carefully adjusted to be basic with a concentrated sodium hydroxide solution. The free amine, 2-(aminomethyl)pyridine, is then extracted from the aqueous solution using diethyl ether.

  • Purification: The combined organic extracts are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield 2-(aminomethyl)pyridine as an oil.

Part 2: Synthesis of Diethylenetriaminepentaacetic Dianhydride (DTPA-DA)

DTPA-DA is a key intermediate that allows for the formation of amide bonds with the synthesized 2-(aminomethyl)pyridine.[4]

Materials:

  • Diethylenetriaminepentaacetic acid (DTPA)

  • Acetic anhydride (B1165640)

  • Pyridine

  • Anhydrous Dimethylsulfoxide (DMSO)

Procedure:

  • Reaction Setup: In a moisture-free environment (e.g., under a nitrogen atmosphere), DTPA is suspended in a mixture of anhydrous DMSO, acetic anhydride, and pyridine.[4]

  • Reaction: The mixture is heated to approximately 65°C and stirred for 24 hours.[5] During this time, the DTPA will react to form the cyclic dianhydride.

  • Isolation: The reaction mixture is cooled to room temperature, and the precipitated DTPA dianhydride is collected by filtration.

  • Washing and Drying: The solid product is washed with acetic anhydride and then with a non-polar solvent like anhydrous ether to remove residual pyridine and acetic acid. The product is then dried under vacuum to yield pure DTPA dianhydride as a white solid.[4]

Part 3: Synthesis of the Ligand: N,N''-bis(pyridin-2-ylmethyl)diethylenetriamine-N,N',N''-triacetic acid (DTPA-bis(picolylamide))

Materials:

  • DTPA Dianhydride (DTPA-DA)

  • 2-(Aminomethyl)pyridine

  • Anhydrous Dimethylformamide (DMF)

  • Triethylamine (B128534) (TEA)

Procedure:

  • Dissolution: DTPA dianhydride is suspended in anhydrous DMF under an inert atmosphere.

  • Amine Addition: A solution of 2-(aminomethyl)pyridine (2.2 equivalents) and triethylamine (as a base, 2.5 equivalents) in anhydrous DMF is added dropwise to the DTPA dianhydride suspension at room temperature.

  • Reaction: The reaction mixture is stirred at room temperature for 24-48 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up and Purification: The solvent is removed under reduced pressure. The residue is then purified, for example by column chromatography on silica (B1680970) gel, to yield the pure DTPA-bis(picolylamide) ligand.

Part 4: Synthesis of the Gd³⁺ Complex

Materials:

  • DTPA-bis(picolylamide) ligand

  • Gadolinium(III) chloride hexahydrate (GdCl₃·6H₂O)

  • Deionized water

  • Pyridine (for pH adjustment)

  • Chelex 100 resin

Procedure:

  • Ligand Dissolution: The synthesized DTPA-bis(picolylamide) ligand is dissolved in deionized water. A small amount of pyridine may be added to aid dissolution and to act as a base.[5]

  • Addition of Gd³⁺: An aqueous solution of an equimolar amount of GdCl₃·6H₂O is added dropwise to the ligand solution with vigorous stirring.[6][7]

  • Complexation and pH Adjustment: The reaction mixture is heated to approximately 50-60°C and stirred for 24 hours. The pH of the solution is maintained in the range of 6.0-7.0 by the dropwise addition of a dilute base solution (e.g., pyridine or NaOH) to facilitate complexation.[5]

  • Removal of Unchelated Gd³⁺: After the reaction is complete, the solution is treated with Chelex 100 resin to bind and remove any unreacted Gd³⁺ ions.[5] The resin is subsequently removed by filtration.

  • Isolation of the Complex: The filtrate containing the Gd³⁺ complex is concentrated under reduced pressure. The final product can be isolated by precipitation (e.g., by adding a water-miscible organic solvent like ethanol or acetone) or by lyophilization to obtain the solid Gd³⁺ complex.

Data Presentation

Table 1: Characterization of the Ligand and Gd³⁺ Complex
Analysis Ligand (DTPA-bis(picolylamide)) Gd³⁺ Complex Information Obtained
¹H NMR Sharp, well-resolved peaksBroadened and shifted peaksConfirms the structure of the ligand and indicates the successful coordination of the paramagnetic Gd³⁺ ion.[8]
¹³C NMR Sharp, well-resolved peaksNot typically informative due to paramagnetic broadeningConfirms the carbon framework of the ligand.[7]
FT-IR Characteristic amide C=O and N-H stretchesShift in the amide C=O stretch upon coordinationConfirms the presence of amide bonds and their involvement in metal coordination.[6]
Mass Spectrometry (ESI-MS or FAB-MS) [M+H]⁺ peak corresponding to the ligand's molecular weightPeak corresponding to the isotopic pattern of the [Gd(L)]⁻ or [Gd(L)+H]⁺ fragmentConfirms the molecular weight of the ligand and the formation of the 1:1 Gd-ligand complex.[7]
Elemental Analysis %C, %H, %N%C, %H, %N, %GdDetermines the elemental composition and purity of the synthesized compounds.[8]
Table 2: Quantitative Data for Similar Gd³⁺-DTPA-bis(amide) Complexes

The following table presents typical quantitative data for similar Gd³⁺ complexes based on DTPA-bis(amide) ligands, providing a benchmark for the expected performance of the synthesized complex.

Parameter Gd-DTPA-BMA (Omniscan®) Gd-DTPA-bis(picolylamide) type complexes Significance
T1 Relaxivity (r₁) [mM⁻¹s⁻¹] (at 20 MHz, 37°C) ~4.63.3 - 5.0A measure of the efficiency of the contrast agent in enhancing the T1 relaxation rate of water protons. Higher values generally lead to better image contrast.[1]
Thermodynamic Stability (log KGdL) ~16.9~17-18Indicates the strength of the binding between Gd³⁺ and the ligand at equilibrium. Higher values signify a more stable complex and lower risk of Gd³⁺ release.[9]

Visualizations

Experimental Workflow

G Synthesis Workflow for Gd-DTPA-bis(picolylamide) Complex cluster_start Starting Materials cluster_ligand_synthesis Ligand Synthesis cluster_complexation Complexation cluster_characterization Characterization A This compound HCl C 2-(Aminomethyl)pyridine A->C Amine Synthesis B DTPA D DTPA Dianhydride B->D Anhydride Formation E DTPA-bis(picolylamide) Ligand C->E Amidation D->E G Gd-DTPA-bis(picolylamide) Complex E->G Gd3+ Chelation F GdCl3·6H2O F->G H Spectroscopy (NMR, IR, MS) Elemental Analysis G->H Analysis G Key Properties of an Effective Gd³⁺ MRI Contrast Agent A High Thermodynamic Stability (log K) E Low Toxicity A->E B High Kinetic Inertness B->E Prevents Gd³⁺ release C Optimal Water Exchange Rate (kex) D High Relaxivity (r1) C->D F Effective MRI Contrast Enhancement D->F Increases signal E->F Ensures safety

References

Application Notes and Protocols: Synthesis of 2-(Chloromethyl)pyridine Hydrochloride via Chlorination with Thionyl Chloride

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

These application notes provide a comprehensive overview and detailed protocols for the synthesis of 2-(chloromethyl)pyridine hydrochloride through the reaction of 2-(hydroxymethyl)pyridine with thionyl chloride. This reaction is a fundamental transformation in organic synthesis, crucial for the preparation of a key building block used in the development of various pharmaceutical agents and agrochemicals. The pyridine (B92270) moiety is a common scaffold in medicinal chemistry, and the introduction of a reactive chloromethyl group at the 2-position allows for further molecular elaboration. This document is intended for researchers, scientists, and drug development professionals.

Reaction Overview

The conversion of 2-(hydroxymethyl)pyridine to this compound hydrochloride using thionyl chloride is an efficient chlorination reaction. The alcohol functional group is transformed into a good leaving group by reacting with thionyl chloride to form a chlorosulfite intermediate. Subsequent nucleophilic substitution by the chloride ion yields the desired product. The reaction also produces gaseous byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl). The generated HCl protonates the basic nitrogen atom of the pyridine ring, leading to the formation of the hydrochloride salt, which often precipitates from the reaction mixture, facilitating its isolation.

Quantitative Data Summary

The following table summarizes quantitative data from various reported procedures for the synthesis of this compound hydrochloride.

ParameterReported Value(s)Source(s)
**Molar Ratio (2-pyridinemethanol:SOCl₂) **1:1.1 - 1:1.3[1][2][3]
1:4.5 (approx.)[4]
Yield 80-82% (molar yield for multi-step synthesis)[1][3]
100%[4]
Reaction Temperature 0 °C (initial addition), then reflux[4]
70-80 °C (for preceding steps in one-pot synthesis)[1][2]
Reaction Time 1 hour (reflux)[4]
10-14 hours (for preceding oxidation step)[1][2]

Experimental Protocols

Two representative protocols are provided below. The first is a direct chlorination of isolated 2-(hydroxymethyl)pyridine, and the second is the final step of a multi-step, one-pot synthesis starting from 2-methylpyridine.

Protocol 1: Direct Chlorination of 2-(Hydroxymethyl)pyridine

This protocol is adapted from a procedure where thionyl chloride is used in excess as both reagent and solvent.

Materials:

  • 2-(hydroxymethyl)pyridine (2-pyridinemethanol)

  • Thionyl chloride (SOCl₂)

  • Anhydrous diethyl ether (for washing)

Equipment:

  • Flame-dried, two-necked round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Reflux condenser

  • Gas trap (to neutralize HCl and SO₂ byproducts)

  • Ice bath

  • Rotary evaporator

  • Buchner funnel and filtration flask

Procedure:

  • Equip a flame-dried, two-necked round-bottom flask with a magnetic stir bar, a dropping funnel, and a reflux condenser connected to a gas trap.

  • Add thionyl chloride (e.g., 300 ml, 4.1 mol) to the flask and cool the vessel to 0 °C using an ice bath.[4]

  • Slowly add 2-(hydroxymethyl)pyridine (e.g., 100 g, 0.92 mol) dropwise to the stirred thionyl chloride over a period of 2 hours, maintaining the temperature at 0 °C.[4]

  • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

  • Heat the mixture to reflux and maintain for 1 hour.[4]

  • Cool the reaction mixture to room temperature.

  • Remove the excess thionyl chloride under reduced pressure using a rotary evaporator.

  • The resulting solid residue is this compound hydrochloride. Wash the solid with cold, anhydrous diethyl ether to remove any residual impurities.

  • Dry the product under vacuum to obtain the final product. A yield of 100% has been reported for this procedure.[4]

Protocol 2: One-Pot Synthesis from 2-Methylpyridine (Final Step)

This protocol describes the final chlorination step in a multi-step synthesis.

Materials:

  • Crude 2-(hydroxymethyl)pyridine in a reaction mixture (from hydrolysis of 2-pyridylcarbinol acetate)

  • Thionyl chloride (SOCl₂)

  • Methanol (B129727) (as solvent)

Equipment:

  • Reaction flask from the previous step

  • Magnetic stirrer and stir bar

  • Equipment for thin-layer chromatography (TLC) analysis

  • Suction filtration apparatus (Buchner funnel, filtration flask)

Procedure:

  • To the cooled methanol solution containing the crude 2-(hydroxymethyl)pyridine (e.g., from a 0.2 mol starting scale), add thionyl chloride (e.g., 26.18 g, 0.22 mol) in a controlled manner. The molar ratio of 2-(hydroxymethyl)pyridine to thionyl chloride should be approximately 1:1.1.[2][3]

  • Stir the reaction mixture at room temperature.

  • Monitor the reaction progress by thin-layer chromatography (TLC) until all the 2-(hydroxymethyl)pyridine has been consumed.

  • Upon completion, the product, this compound hydrochloride, will precipitate from the methanol solution.

  • Collect the solid product by suction filtration.

  • Wash the collected solid with a small amount of cold solvent.

  • Dry the product. A molar yield of 80% was reported for the overall synthesis.[3]

Safety Precautions

  • Thionyl chloride is highly corrosive, toxic, and a lachrymator. It reacts violently with water to release toxic gases (HCl and SO₂). All manipulations must be carried out in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.

  • Ensure all glassware is thoroughly dried before use to prevent vigorous reactions with thionyl chloride.

  • The gas trap should contain a solution of sodium hydroxide (B78521) to neutralize the acidic off-gases.

Visualizations

Reaction Pathway

The following diagram illustrates the chemical transformation from 2-(hydroxymethyl)pyridine to this compound hydrochloride.

ReactionPathway cluster_reagents reactant 2-(Hydroxymethyl)pyridine intermediate [Alkyl chlorosulfite intermediate] reactant->intermediate Formation of leaving group reagent + SOCl₂ product This compound Hydrochloride intermediate->product SN2 Attack by Cl⁻ byproducts - SO₂ - HCl (forms salt)

Caption: Chemical reaction pathway for the synthesis of this compound HCl.

Experimental Workflow

The diagram below outlines the general experimental workflow for the direct chlorination of 2-(hydroxymethyl)pyridine.

ExperimentalWorkflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_product Final Product prep_reagents Prepare Reactants: 2-(Hydroxymethyl)pyridine Thionyl Chloride setup_glassware Set up dry glassware with condenser & gas trap prep_reagents->setup_glassware add_reagent Cool SOCl₂ to 0°C add_alcohol Add 2-(Hydroxymethyl)pyridine dropwise over 2h add_reagent->add_alcohol reflux Reflux for 1h add_alcohol->reflux evaporation Remove excess SOCl₂ via rotary evaporation reflux->evaporation washing Wash solid with anhydrous diethyl ether evaporation->washing drying Dry product under vacuum washing->drying final_product This compound Hydrochloride drying->final_product

Caption: General experimental workflow for the synthesis and isolation.

References

Troubleshooting & Optimization

2-(Chloromethyl)pyridine hydrochloride stability and storage conditions

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 2-(Chloromethyl)pyridine hydrochloride

This guide provides researchers, scientists, and drug development professionals with essential information on the stability, storage, and handling of this compound hydrochloride.

Frequently Asked Questions (FAQs)

Q1: What are the optimal long-term storage conditions for this compound hydrochloride?

A1: For long-term stability, this compound hydrochloride should be stored in a tightly sealed container in a cool, dry, and well-ventilated place.[1][2] It is hygroscopic (absorbs moisture from the air) and air-sensitive, making protection from moisture crucial.[3][4] Storing under an inert atmosphere, such as argon or nitrogen, is recommended to prevent degradation.[1][5] While ambient temperatures are generally acceptable, some suppliers suggest refrigeration at 2-8°C for enhanced stability.[3][6] The material should be stored locked up and away from incompatible substances like strong oxidizing agents and bases.[1][3][4]

Q2: What are the signs that my this compound hydrochloride may have degraded?

A2: Visual signs of degradation can include a change in color from its typical off-white or pale yellow to a more pronounced orange or brown, or a change in physical form, such as clumping or melting. An unusual odor may also indicate decomposition. For quantitative assessment, techniques like HPLC can be used to check for the appearance of impurity peaks or a decrease in the main peak's area percentage.

Q3: Is this compound hydrochloride sensitive to light?

A3: While specific photostability studies are not extensively detailed in the provided results, the chemical structure, particularly the pyridine (B92270) ring and the carbon-chlorine bond, suggests a potential susceptibility to photodegradation upon exposure to UV or visible light.[7] As a precaution, it is best practice to store the compound in an opaque or amber container to protect it from light.

Q4: What happens if the compound is exposed to moisture?

A4: this compound hydrochloride is hygroscopic and reactive with water.[3] The chloromethyl group is susceptible to hydrolysis, which would convert it to 2-(hydroxymethyl)pyridine hydrochloride, an impurity that can affect experimental outcomes.[7] This is why storage in a dry environment and under an inert atmosphere is critical.[5]

Q5: What are the primary hazards associated with handling this compound?

A5: This compound is classified as corrosive and can cause severe skin burns and eye damage.[6][8] It is harmful if swallowed and can cause severe irritation to the eyes, skin, mucous membranes, and upper respiratory tract.[1][5] When heated to decomposition, it emits highly toxic fumes, including nitrogen oxides (NOx), carbon monoxide (CO), and hydrogen chloride gas.[1][3] Always handle this chemical with appropriate personal protective equipment (PPE) in a well-ventilated area or fume hood.[1][9]

Troubleshooting Guide

Issue: Inconsistent or unexpected experimental results.

This could be due to reagent degradation. Follow this troubleshooting workflow to diagnose the problem.

G A Inconsistent Experimental Results B Check Reagent Appearance (Color, Clumping) A->B C Does it look degraded? B->C D Perform Purity Analysis (e.g., HPLC, NMR) C->D Yes G Review Storage Conditions (Temp, Humidity, Atmosphere) C->G No E Is purity below specification? D->E F Procure a new batch of reagent E->F Yes E->G No M Re-run Experiment with Verified Reagent F->M H Are storage conditions optimal? G->H I Implement Correct Storage Protocol H->I No J Review Handling Procedures (e.g., weighing, solvent choice) H->J Yes I->M K Are handling procedures appropriate? J->K L Modify Handling Protocol (e.g., use glovebox) K->L No K->M Yes L->M

Caption: Troubleshooting workflow for reagent-related issues.

Issue: The solid material has clumped together or appears wet.

This is a strong indication of moisture absorption due to its hygroscopic nature.[3] The reagent has likely been exposed to ambient air. While it may still be usable for some applications, its purity is compromised. For sensitive reactions, it is highly recommended to use a fresh, properly stored batch. To prevent this, always store the container tightly sealed, preferably in a desiccator or under an inert atmosphere, and minimize the time the container is open to the air.[4]

Data Presentation

Chemical & Physical Properties
PropertyValueCitations
Molecular Formula C₆H₆ClN · HCl[3][6]
Molecular Weight ~164.03 g/mol [6][10]
Appearance Off-white chunky solid or white to yellow/orange powder/crystal[8][11]
Melting Point 120-127°C (decomposes >190°C)[6]
Solubility Soluble in water, ethanol, DMSO, methanol[5][6]
Recommended Storage & Stability
ConditionRecommendationRationaleCitations
Temperature Ambient or refrigerated (2-8°C)Prevents thermal degradation[3][6]
Atmosphere Store under an inert gas (e.g., Argon)Prevents degradation from air and moisture[1][5]
Container Tightly sealed, opaque or amber containerPrevents moisture ingress and photodegradation[4][7]
Incompatibilities Strong oxidizing agents, basesAvoids hazardous chemical reactions[3][5]

Experimental Protocols

Protocol: Forced Degradation Study

This protocol outlines a general methodology to assess the stability of this compound hydrochloride under various stress conditions. This is crucial for identifying potential degradation products and developing stability-indicating analytical methods.

Objective: To evaluate the stability of the compound under hydrolytic, oxidative, and thermal stress.

Methodology:

  • Preparation of Stock Solution:

    • Accurately weigh and dissolve this compound hydrochloride in a suitable solvent (e.g., a mixture of acetonitrile (B52724) and water) to a known concentration (e.g., 1 mg/mL).

  • Stress Conditions (based on typical protocols[7]):

    • Acidic Hydrolysis: Mix the stock solution with 0.1 M HCl. Heat at 60°C for 24-48 hours.

    • Basic Hydrolysis: Mix the stock solution with 0.1 M NaOH. Heat at 60°C for 24-48 hours.

    • Oxidative Degradation: Treat the stock solution with 3% hydrogen peroxide (H₂O₂) at room temperature for 24 hours.

    • Thermal Degradation: Expose the solid compound to 80°C in a calibrated oven for 48 hours. Then, dissolve it in the chosen solvent.

  • Sample Analysis:

    • After the specified stress period, cool the samples to room temperature. If necessary, neutralize the acidic and basic samples.

    • Dilute all samples to a suitable concentration for analysis.

    • Analyze all stressed samples, along with an unstressed control sample, by a stability-indicating method, such as HPLC-UV or LC-MS/MS.[12]

  • Data Evaluation:

    • Compare the chromatograms of the stressed samples to the control.

    • Calculate the percentage degradation of the parent compound.

    • Identify and characterize major degradation products.

G cluster_0 Stress Conditions cluster_1 Analysis cluster_2 Outcome A Acid Hydrolysis (0.1M HCl, 60°C) E Neutralization & Dilution A->E B Base Hydrolysis (0.1M NaOH, 60°C) B->E C Oxidation (3% H₂O₂, RT) C->E D Thermal Stress (Solid, 80°C) D->E F LC-MS/MS Analysis E->F G Compare to Control F->G H Identify Degradants G->H I Determine Degradation Pathway H->I J Develop Stability-Indicating Method I->J

Caption: Experimental workflow for a forced degradation study.

References

Handling and safety precautions for 2-(Chloromethyl)pyridine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides essential safety information, handling protocols, and troubleshooting advice for the use of 2-(Chloromethyl)pyridine and its hydrochloride salt in a research and development setting.

Frequently Asked Questions (FAQs)

Q1: What are the immediate safety precautions I should take before working with this compound?

Before handling this compound, ensure you are in a well-ventilated area, preferably within a chemical fume hood.[1][2] It is crucial to wear appropriate Personal Protective Equipment (PPE).[2] An emergency eyewash station and safety shower must be readily accessible.[3][4]

Q2: My this compound has a slight yellow to pale brown color. Is it still usable?

Yes, this compound hydrochloride is often described as a white to pale brown or off-white chunky solid.[5][6] A slight coloration does not necessarily indicate degradation. However, if the material is significantly discolored, it may be advisable to purify it before use, depending on the sensitivity of your application.

Q3: I've noticed my this compound hydrochloride is clumping. What is the cause and how can I prevent this?

This compound hydrochloride is hygroscopic, meaning it readily absorbs moisture from the air.[7] This can cause it to clump. To prevent this, always store it in a tightly sealed container in a cool, dry place, and consider storing it under an inert atmosphere.[1][7][8]

Q4: My reaction involving this compound is failing or giving low yields. What are some potential reasons?

Several factors could be at play:

  • Reagent Purity: As mentioned, the compound can absorb moisture. Water can interfere with many reactions. Ensure the reagent is dry.

  • Reactivity: this compound is an excellent electrophile and a reactive alkylating agent.[9][10] It can be susceptible to self-reaction or polymerization over time, especially in non-acidic conditions.[11]

  • Incompatible Reagents: Ensure your reaction mixture does not contain strong oxidizing agents or strong bases, as these are incompatible with this compound.[7][8] Contact with certain metals like mild or galvanized steel should also be avoided as it can produce flammable hydrogen gas.[12]

Q5: What are the signs of exposure to this compound, and what should I do if I am exposed?

Symptoms of exposure can include severe irritation to the skin, eyes, mucous membranes, and upper respiratory tract.[8] You might experience a burning sensation, coughing, wheezing, shortness of breath, headache, and nausea.[8] High concentrations are extremely destructive to tissues.[8] In case of exposure, follow the first aid measures outlined in the table below.

Quantitative Data Summary

PropertyValueCitations
Physical State Solid[12][13]
Appearance White to pale brown or off-white solid[5][6]
Molecular Formula C₆H₆ClN (free base), C₆H₇Cl₂N (hydrochloride)[1][7]
Molecular Weight 127.57 g/mol (free base), 164.03 g/mol (hydrochloride)[1][7]
Melting Point 120-124 °C (hydrochloride)[5][14]
Boiling Point 128-129 °C (hydrochloride)[7]
Solubility Soluble in water. Generally soluble in organic solvents like ethanol, methanol, and chloroform.[6][8][9]
Storage Temperature Store in a cool, dry, well-ventilated place. Recommended at 2-8°C.[1][7]

Experimental Protocols

Personal Protective Equipment (PPE) Protocol

When handling this compound, the following PPE is mandatory:

  • Eye/Face Protection: Wear tightly fitting safety goggles with side-shields or a full-face shield.[3][15]

  • Skin Protection: Wear chemical-resistant gloves (e.g., nitrile rubber), a lab coat, and impervious clothing.[1][3][15] For tasks with a higher risk of exposure, consider a Tyvek suit or apron.[8][16]

  • Respiratory Protection: If working outside a fume hood or if dust formation is likely, use a NIOSH/MSHA-approved respirator with an appropriate cartridge.[3][16]

Spill Cleanup Protocol

In the event of a spill, follow these steps:

  • Evacuate and Isolate: Immediately evacuate non-essential personnel from the spill area. For a solid spill, isolate a perimeter of at least 25 meters (75 feet).[3]

  • Ventilate: Ensure the area is well-ventilated. If the spill is in a lab, increase the exhaust ventilation through fume hoods.[17]

  • Wear Appropriate PPE: Before approaching the spill, don the full PPE as described above.

  • Contain the Spill: For solid spills, carefully dampen the material with water to prevent dust from becoming airborne.[3][8] For liquid spills, create a dike around the spill using an inert absorbent material like vermiculite (B1170534) or sand.[4][17]

  • Collect the Material: Carefully scoop or sweep the contained material into a suitable, labeled container for hazardous waste.[1][3]

  • Decontaminate the Area: Wash the spill area thoroughly with a soap and water solution.[3][8] Collect all cleaning materials and contaminated PPE in a sealed bag for disposal as hazardous waste.[3]

Visualizations

experimental_workflow Experimental Workflow with this compound prep Preparation - Assess Hazards - Don PPE handling Handling - Work in Fume Hood - Weigh/Dispense Carefully prep->handling reaction Reaction - Monitor for Exotherms - Ensure Proper Quenching handling->reaction workup Workup - Handle Aqueous Waste Appropriately reaction->workup cleanup Cleanup - Decontaminate Glassware - Segregate Waste workup->cleanup disposal Waste Disposal - Label Hazardous Waste - Follow Institutional Protocols cleanup->disposal

Caption: A typical experimental workflow involving this compound.

Caption: Incompatible materials with this compound.

First Aid Procedures
Exposure RouteFirst Aid MeasuresCitations
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention. Do not use mouth-to-mouth resuscitation if the chemical was inhaled.[1][15][18][19]
Skin Contact Immediately remove all contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes. Seek immediate medical attention.[1][12][15][18][20]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1][12][18][20]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.[1][15][18]
Disposal Protocol

All waste containing this compound must be treated as hazardous waste.

  • Waste Collection: Collect all waste material, including contaminated PPE and cleaning supplies, in a clearly labeled, sealed, and compatible container.[3][21]

  • Professional Disposal: Arrange for disposal through a licensed chemical destruction facility. Controlled incineration with flue gas scrubbing is a recommended method.[1][3]

  • Container Decontamination: Empty containers should be triple-rinsed before recycling or reconditioning. If recycling is not an option, puncture the container to prevent reuse and dispose of it in a sanitary landfill as per local regulations.[1][3]

References

Technical Support Center: Managing 2-(Chloromethyl)pyridine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on managing the hygroscopic nature of 2-(Chloromethyl)pyridine hydrochloride. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound hydrochloride and why is it hygroscopic?

A1: this compound hydrochloride is a reactive chemical intermediate used in the synthesis of pharmaceuticals and other organic compounds.[1] It is the hydrochloride salt of this compound, which makes it a crystalline solid that is generally more stable and easier to handle than its free base form.[1] However, like many amine hydrochlorides, it is hygroscopic, meaning it readily absorbs moisture from the atmosphere. This is due to the strong affinity of the salt for water molecules.

Q2: How can I tell if my this compound hydrochloride has absorbed water?

A2: Visual inspection can be an initial indicator. The compound is typically an off-white to pale brown crystalline powder. If it has absorbed a significant amount of water, it may appear clumpy, sticky, or even have a paste-like consistency. For a definitive measure of water content, a Karl Fischer titration is the recommended analytical method.

Q3: What are the consequences of using this compound hydrochloride that has absorbed water?

A3: Using "wet" this compound hydrochloride can have several negative impacts on your experiments:

  • Inaccurate Stoichiometry: The presence of water will lead to an overestimation of the amount of the reagent, resulting in incorrect molar ratios in your reaction and potentially lower yields.

  • Side Reactions: Water can act as a nucleophile, leading to the hydrolysis of the chloromethyl group to form 2-(hydroxymethyl)pyridine, an impurity that can complicate your reaction and purification.

  • Reduced Reactivity: For reactions that are sensitive to moisture, the presence of water can inhibit or completely stop the desired transformation.

Q4: How should I store this compound hydrochloride to minimize water absorption?

A4: To maintain the integrity of the compound, it is crucial to store it in a cool, dry environment under an inert atmosphere (e.g., nitrogen or argon).[1] A desiccator with a suitable drying agent is also recommended. The container should be tightly sealed immediately after use.

Troubleshooting Guides

Handling and Storage
IssuePossible CauseRecommended Solution
The compound appears clumpy or wet upon opening. Improper storage, exposure to humid air.Dry the material under vacuum. For future use, store in a desiccator or glovebox. Always handle the compound quickly to minimize exposure to air.
Inconsistent reaction results despite using the same batch. The compound has absorbed varying amounts of moisture between experiments.Determine the water content using Karl Fischer titration before each experiment to adjust the amount of reagent accordingly. Store the compound in smaller, single-use aliquots to prevent repeated exposure of the entire batch to the atmosphere.
Moisture Content Analysis
IssuePossible CauseRecommended Solution
Difficulty in getting a stable endpoint during Karl Fischer titration. The compound is acidic due to the hydrochloride, which can interfere with the titration.Use a Karl Fischer reagent with a buffer for acidic samples, such as one containing imidazole. Alternatively, a co-solvent with buffering capacity can be used.[2]
Inaccurate or non-reproducible Karl Fischer results. Incomplete dissolution of the sample in the Karl Fischer solvent.Ensure complete solubility of the this compound hydrochloride in the chosen solvent. A mixture of methanol (B129727) and a suitable co-solvent may be necessary. Gentle heating or sonication can aid dissolution, but care must be taken to avoid degradation.
Chemical Reactions
IssuePossible CauseRecommended Solution
Low or no yield in a nucleophilic substitution reaction. The hydrochloride salt is not sufficiently reactive. The protonated pyridine (B92270) ring is electron-withdrawing, deactivating the chloromethyl group.[3]Neutralize the hydrochloride to the more reactive free base in situ or as a separate step before the reaction. Add a non-nucleophilic base (e.g., potassium carbonate, triethylamine) to the reaction mixture.[3][4]
Formation of 2-(hydroxymethyl)pyridine as a major byproduct. The starting material or reaction solvent contains water.Ensure the this compound hydrochloride is dry before use. Use anhydrous solvents and perform the reaction under an inert atmosphere.
Reaction is sluggish or does not go to completion. Poor solubility of the hydrochloride salt in the reaction solvent.Choose a solvent in which the hydrochloride salt has better solubility, or consider converting it to the free base, which may have different solubility properties.

Data Presentation

Illustrative Hygroscopicity of a Typical Pyridine Hydrochloride Salt

Disclaimer: The following data is illustrative and based on the general behavior of hygroscopic hydrochloride salts as classified by the European Pharmacopoeia. It is not based on experimentally determined values for this compound hydrochloride.

Relative Humidity (% RH) at 25°CTypical Weight Gain (%)Hygroscopicity Classification
20< 0.2Non-hygroscopic
400.2 - 2Slightly hygroscopic
602 - 15Hygroscopic
80> 15Very hygroscopic
Typical Water Content from Certificates of Analysis
ParameterValue
Water Content (by Karl Fischer) Typically ≤ 1.0%

Experimental Protocols

Protocol 1: Determination of Water Content by Karl Fischer Titration

This protocol provides a general method for determining the water content of this compound hydrochloride using volumetric Karl Fischer titration.

Materials:

  • Karl Fischer Titrator (volumetric)

  • Karl Fischer reagent (pyridine-free, with a known titer, e.g., 5 mg/mL)

  • Anhydrous methanol or a specialized Karl Fischer solvent for amines

  • This compound hydrochloride sample

  • Analytical balance

Procedure:

  • Titrator Preparation: Prepare the Karl Fischer titrator according to the manufacturer's instructions. Fill the burette with the Karl Fischer reagent and condition the titration vessel with anhydrous methanol until a stable, low-drift endpoint is achieved.

  • Sample Preparation: In a dry, inert atmosphere (e.g., a glovebox or under a stream of nitrogen), accurately weigh approximately 0.5 - 1.0 g of the this compound hydrochloride sample.

  • Titration: Quickly transfer the weighed sample to the conditioned titration vessel. Ensure the vessel is sealed immediately to prevent the ingress of atmospheric moisture.

  • Analysis: Start the titration. The Karl Fischer reagent will be added to the sample solution until all the water has reacted. The endpoint is detected potentiometrically.

  • Calculation: The instrument's software will calculate the water content based on the volume of titrant used, the titer of the reagent, and the weight of the sample. The result is typically expressed as a percentage (w/w).

Notes:

  • Due to the acidic nature of the hydrochloride salt, a reagent or solvent system with buffering capacity is recommended to ensure an optimal pH for the Karl Fischer reaction (pH 5.5-8).[2]

  • Ensure the sample is fully dissolved in the solvent before starting the titration to make all the water available for the reaction.

Protocol 2: Neutralization of this compound Hydrochloride to its Free Base

This protocol describes the liberation of the free base of this compound from its hydrochloride salt for use in subsequent reactions.

Materials:

  • This compound hydrochloride

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution or a dilute (e.g., 1 M) sodium hydroxide (B78521) (NaOH) solution

  • An organic solvent for extraction (e.g., dichloromethane (B109758) or ethyl acetate)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Dissolution: Dissolve the this compound hydrochloride in water.

  • Neutralization: Cool the aqueous solution in an ice bath. Slowly add a saturated aqueous solution of sodium bicarbonate or a dilute solution of sodium hydroxide with stirring until the pH of the solution is basic (pH > 8).

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with an organic solvent (e.g., 3 x 50 mL of dichloromethane).

  • Drying: Combine the organic extracts and dry them over an anhydrous drying agent like magnesium sulfate or sodium sulfate.

  • Solvent Removal: Filter off the drying agent and remove the solvent from the filtrate under reduced pressure using a rotary evaporator.

  • Use Immediately: The resulting free base of this compound is often less stable than its hydrochloride salt and should be used immediately in the next reaction step.[4]

Visualizations

Troubleshooting_Hygroscopicity cluster_issue Observed Issue cluster_cause Potential Cause cluster_solution Recommended Action Clumpy_Solid Compound is Clumpy/Wet Moisture_Absorption Moisture Absorption Clumpy_Solid->Moisture_Absorption Low_Yield Low Reaction Yield Low_Yield->Moisture_Absorption Neutralize Neutralize to Free Base Low_Yield->Neutralize Side_Product Impurity Formation (Hydrolysis) Side_Product->Moisture_Absorption Use_Anhydrous Use Anhydrous Solvents Side_Product->Use_Anhydrous Proper_Storage Store in Desiccator/ Inert Atmosphere Moisture_Absorption->Proper_Storage Prevention KF_Titration Perform Karl Fischer Titration Moisture_Absorption->KF_Titration Quantification Dry_Reagent Dry Under Vacuum Moisture_Absorption->Dry_Reagent Remediation

Caption: Troubleshooting workflow for issues related to the hygroscopic nature of this compound hydrochloride.

Experimental_Workflow start Receive/Open This compound HCl visual_inspection Visual Inspection (Clumpy/Wet?) start->visual_inspection kf_titration Karl Fischer Titration (Quantify Water Content) visual_inspection->kf_titration decision Water Content Acceptable? kf_titration->decision dry_material Dry Material (Vacuum Oven) decision->dry_material No proceed_reaction Proceed with Reaction (Adjust Stoichiometry) decision->proceed_reaction Yes dry_material->kf_titration neutralization_decision Reaction requires free base? proceed_reaction->neutralization_decision neutralize Neutralize to Free Base (Protocol 2) neutralization_decision->neutralize Yes direct_use Use Hydrochloride Salt Directly (with in-situ base) neutralization_decision->direct_use No reaction Perform Nucleophilic Substitution Reaction neutralize->reaction direct_use->reaction

Caption: Decision-making workflow for handling and using this compound hydrochloride in experiments.

References

Technical Support Center: Purification of Crude 2-(Chloromethyl)pyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the purification of crude 2-(chloromethyl)pyridine and its hydrochloride salt. Below you will find troubleshooting guides and frequently asked questions to address common challenges encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in crude this compound?

A1: Common impurities can originate from starting materials, side reactions, or degradation. These may include:

  • Unreacted Starting Materials: Such as 2-picoline, 2-picoline-N-oxide, or 2-(hydroxymethyl)pyridine.[1]

  • Over-chlorinated Species: Dichlorinated or trichlorinated methylpyridines can form during synthesis.[2]

  • Isomeric Byproducts: Synthesis methods may yield other isomers, such as 4-(chloromethyl)pyridine.[2]

  • Hydrolysis Products: The primary degradation product is 2-(hydroxymethyl)pyridine, formed by the reaction of this compound with water.[3]

  • Polymeric Materials: Pyridine (B92270) derivatives can sometimes polymerize under certain reaction conditions.[1]

  • Residual Solvents: Solvents used in the synthesis or work-up may be present in the crude product.[1]

Q2: Should I purify this compound as the free base or the hydrochloride salt?

A2: The hydrochloride salt is generally recommended for purification and storage. The free base is an oil, making it more difficult to handle, while the hydrochloride is a crystalline solid.[4] The salt form also offers enhanced stability and a longer shelf-life.[4]

Q3: My purified this compound hydrochloride is discolored. How can I remove the color?

A3: Colored impurities, which may be polymeric byproducts, can often be removed by recrystallization with an activated charcoal treatment.[1] Add a small amount of activated charcoal to the hot solution, followed by hot filtration to remove the charcoal and adsorbed impurities before allowing the solution to cool and crystallize.[1]

Q4: I am observing a new spot on my TLC analysis of the purified product after a few days. What is happening?

A4: this compound hydrochloride is hygroscopic and susceptible to hydrolysis, especially if exposed to moisture.[3][4] The new spot is likely 2-(hydroxymethyl)pyridine, the hydrolysis product.[3] It is crucial to store the purified compound in a cool, dry environment under an inert atmosphere.[4]

Q5: Can I use protic solvents like methanol (B129727) or ethanol (B145695) for recrystallization?

A5: Protic solvents are generally not recommended for storing or recrystallizing this compound as they are nucleophilic and can react with the compound, leading to the formation of byproducts such as 2-(methoxymethyl)pyridine (B1295691) or 2-(ethoxymethyl)pyridine.[3] If a protic solvent must be used, the process should be performed quickly and at the lowest effective temperature.

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Low Yield After Purification The product is partially soluble in the washing or recrystallization solvent.- Use a solvent system where the product has minimal solubility at low temperatures.- Perform washes and filtrations with cold solvents.- Minimize the amount of solvent used for recrystallization.[1]
Product "Oils Out" During Recrystallization - The solvent system is not optimal.- The presence of impurities is inhibiting crystallization.- The cooling rate is too fast.- Try a different solvent or a mixture of solvents (e.g., a "good" solvent for dissolving and a "poor" solvent to induce precipitation).- Scratch the inside of the flask with a glass rod to induce nucleation.- Add a seed crystal of the pure compound.- Allow the solution to cool slowly.[1]
Product is Unstable During Chromatographic Purification The compound is degrading on the acidic silica (B1680970) gel.- Neutralize the silica gel by pre-washing the column with a solvent mixture containing a small amount of a non-nucleophilic base like triethylamine (B128534) (0.1-1%).- Consider using a different stationary phase, such as neutral or basic alumina.[5]
Poor Separation During Column Chromatography The chosen eluent system is not providing adequate separation.- Optimize the solvent system using thin-layer chromatography (TLC) first.- If the compound streaks, add a small amount of triethylamine to the eluent to improve the peak shape for basic compounds on silica gel.[5]
Difficulty Removing Water-Soluble Impurities Ineffective washing or extraction.- For the free base, perform an extractive work-up. Dissolve the crude material in an organic solvent and wash with a dilute acidic solution (e.g., 1M HCl) to remove basic impurities, followed by a wash with a dilute basic solution (e.g., saturated sodium bicarbonate) to remove acidic impurities, and a final brine wash.[5]

Quantitative Data Summary

The following table summarizes purity and yield data from various purification methods for this compound derivatives.

Purification Method Compound Solvent/Eluent Purity Yield Reference
Solvent Wash2-Chloromethyl-4-methoxy-3,5-dimethylpyridine HClAcetone (B3395972):Petroleum Ether (2:1)99.54%85%[6]
Solvent Wash2-Chloromethyl-4-methoxy-3,5-dimethylpyridine HClAcetone:Petroleum Ether (2.5:1)99.49%83.6%[6]
Distillation2-Chloro-5-chloromethylpyridine (free base)-Not Specified96%[7]
Synthesis & Precipitation2-Chloromethylpyridine HClToluene>90%>90%[8]

Experimental Protocols

Protocol 1: Purification by Solvent Slurry/Wash

This method is effective for removing more soluble impurities from the crude solid hydrochloride salt.

  • Preparation: Place the crude this compound hydrochloride solid into an Erlenmeyer flask equipped with a magnetic stir bar.

  • Solvent Addition: Add a suitable solvent or solvent mixture (e.g., a 2:1 mixture of acetone and petroleum ether) to the solid.[6] The amount of solvent should be sufficient to create a stirrable slurry.

  • Slurrying: Stir the slurry vigorously at room temperature for 30 minutes. For temperature-sensitive impurities, this can be performed in an ice bath.

  • Filtration: Isolate the purified solid by vacuum filtration using a Buchner funnel.

  • Washing: Wash the filter cake with a small amount of the cold wash solvent to remove residual impurities.

  • Drying: Dry the purified crystals under vacuum to remove residual solvent.

Protocol 2: Purification by Recrystallization

This protocol is suitable for achieving high purity by separating the product from impurities with different solubility profiles.

  • Solvent Selection: Choose a solvent system in which the crude product is soluble at elevated temperatures but sparingly soluble at room temperature or below.

  • Dissolution: Place the crude solid in a flask and add a minimal amount of the hot solvent, with stirring, until the solid just dissolves.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and stir for 5-10 minutes.[1]

  • Hot Filtration: If charcoal was used or if insoluble impurities are present, perform a hot filtration to remove them.

  • Crystallization: Allow the hot, clear filtrate to cool slowly to room temperature. Subsequently, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent.

  • Drying: Dry the purified crystals under vacuum.

Visualizations

Purification_Workflow Purification Workflow for Crude this compound crude Crude this compound (as free base or HCl salt) decision HCl Salt? crude->decision to_hcl Convert to HCl salt (add HCl) decision->to_hcl No slurry Solvent Slurry/Wash (e.g., Acetone/Petroleum Ether) decision->slurry Yes to_hcl->slurry recrystal Recrystallization (Optional Charcoal Treatment) slurry->recrystal chromatography Column Chromatography (Silica or Alumina) recrystal->chromatography If impurities persist pure Pure this compound HCl recrystal->pure chromatography->pure

Caption: General purification workflow for crude this compound.

Troubleshooting_Purification Troubleshooting Common Purification Issues start Purification Step problem1 Product Oils Out start->problem1 problem2 Colored Product start->problem2 problem3 Low Yield start->problem3 sol1 Change Solvent System Slow Cooling Seed Crystal problem1->sol1 sol2 Recrystallize with Activated Charcoal problem2->sol2 sol3 Use Cold Solvents Minimize Solvent Volume problem3->sol3

Caption: Troubleshooting guide for common purification problems.

References

Technical Support Center: Synthesis of 2-(Chloromethyl)pyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-(Chloromethyl)pyridine and its hydrochloride salt. The information focuses on common side reactions and strategies to mitigate them, ensuring higher yield and purity of the target compound.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing this compound?

A1: The most prevalent laboratory and industrial methods for synthesizing this compound are:

  • Chlorination of 2-(Hydroxymethyl)pyridine: This is a widely used method involving the reaction of 2-(Hydroxymethyl)pyridine with a chlorinating agent, most commonly thionyl chloride (SOCl₂). This reaction typically yields this compound hydrochloride directly.[1]

  • From 2-Methylpyridine via N-Oxide: This multi-step process begins with the N-oxidation of 2-methylpyridine, followed by a rearrangement and chlorination step.[2][3][4]

Q2: What are the primary side reactions to be aware of during the synthesis of this compound using thionyl chloride?

A2: The primary side reactions include:

  • Over-chlorination: Further chlorination of the chloromethyl group to a dichloromethyl or trichloromethyl group, or chlorination of the pyridine (B92270) ring itself.[5]

  • Dimerization and Polymerization: The reactive nature of the product can lead to self-reaction, forming dimers (such as bipyridine ethane (B1197151) derivatives) or polymeric materials, often observed as dark, tarry substances.[5]

  • Quaternization: As an alkylating agent, this compound can react with the nucleophilic nitrogen of another pyridine molecule (either the starting material or another product molecule) to form a quaternary pyridinium (B92312) salt.

  • Hydrolysis: The product is sensitive to moisture and can hydrolyze back to the starting material, 2-(Hydroxymethyl)pyridine, if water is present in the reaction mixture.

  • Ether Formation: The starting material, 2-(Hydroxymethyl)pyridine, can react with the product, this compound, to form bis(2-picolyl) ether.

Q3: How can I minimize the formation of dark, tarry byproducts?

A3: The formation of dark, tarry materials is often due to polymerization and other degradation pathways. To minimize this:

  • Control the temperature: Avoid excessive heating, as higher temperatures can accelerate the rate of side reactions. Perform the reaction at the lowest temperature that allows for a reasonable reaction rate.

  • Use high-purity reagents: Impurities in the starting material or reagents can catalyze side reactions.

  • Maintain an inert atmosphere: Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can help prevent oxidative side reactions that may contribute to the formation of colored impurities.[6]

Q4: Is this compound stable for long-term storage?

A4: this compound and its hydrochloride salt have limited stability. The free base is particularly unstable and prone to self-reaction. The hydrochloride salt is more stable but is hygroscopic and should be stored in a cool, dry environment under an inert atmosphere to prevent degradation. It is recommended to use the compound relatively soon after synthesis or purification.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low Yield of this compound 1. Incomplete reaction. 2. Hydrolysis of the product during workup. 3. Loss of product during isolation. 4. Degradation of thionyl chloride.1. Monitor the reaction by TLC or LC-MS to ensure completion. Consider increasing the reaction time or temperature moderately. 2. Ensure all glassware is thoroughly dried and use anhydrous solvents. During workup, use cold, non-aqueous solutions where possible. 3. Optimize the extraction and purification steps. 4. Use a fresh or newly distilled bottle of thionyl chloride.[6]
Presence of Over-chlorinated Byproducts 1. Excess chlorinating agent. 2. High reaction temperature. 3. Prolonged reaction time.1. Use a stoichiometric amount or a slight excess of thionyl chloride. 2. Maintain a lower reaction temperature. For the chlorination of 2-(hydroxymethyl)pyridine, dropwise addition of the alcohol to cooled thionyl chloride is recommended. 3. Monitor the reaction closely and stop it once the starting material is consumed.
Formation of Dimeric or Polymeric Impurities 1. High reaction temperature. 2. Presence of basic impurities. 3. Prolonged reaction time allowing for self-reaction of the product.1. Lower the reaction temperature. 2. Ensure the starting material is pure and the reaction is performed under neutral or acidic conditions as dictated by the thionyl chloride reagent. 3. Isolate the product as soon as the reaction is complete.
Product is a Dark Oil or Tarry Solid 1. Significant polymerization or degradation. 2. High reaction temperature.1. Attempt to purify the product via column chromatography or distillation under reduced pressure. 2. Repeat the synthesis at a lower temperature and with careful monitoring. Consider adding the 2-(hydroxymethyl)pyridine solution dropwise to the thionyl chloride at 0°C.[1]
Product Hydrolyzes Back to Starting Material 1. Presence of water in the reaction. 2. Exposure to moisture during workup or storage.1. Use anhydrous solvents and reagents. Dry all glassware in an oven before use. 2. Perform the workup quickly and under anhydrous conditions if possible. Store the final product in a desiccator under an inert atmosphere.

Experimental Protocols

Synthesis of this compound Hydrochloride from 2-(Hydroxymethyl)pyridine

This protocol is a general guideline and may require optimization based on laboratory conditions and desired scale.

Materials:

  • 2-(Hydroxymethyl)pyridine

  • Thionyl chloride (SOCl₂)

  • Anhydrous toluene (B28343) (or another suitable inert solvent)

Procedure:

  • Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser. The condenser outlet should be connected to a gas trap (e.g., a bubbler with a sodium hydroxide (B78521) solution) to neutralize the evolved HCl and SO₂ gases.

  • In the flask, add thionyl chloride (1.1-1.5 equivalents) to anhydrous toluene.

  • Cool the mixture to 0 °C using an ice bath.

  • Dissolve 2-(Hydroxymethyl)pyridine (1 equivalent) in anhydrous toluene and add it to the dropping funnel.

  • Add the 2-(Hydroxymethyl)pyridine solution dropwise to the stirred thionyl chloride solution, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then heat to reflux for 1-3 hours, or until the reaction is complete as monitored by TLC.

  • Cool the reaction mixture to room temperature.

  • Remove the excess thionyl chloride and solvent under reduced pressure.

  • The resulting solid residue, this compound hydrochloride, can be triturated with a dry, non-polar solvent (e.g., diethyl ether or hexane), filtered, and dried under vacuum.

Visualizations

Reaction Pathways

Reaction_Pathways cluster_main Main Reaction cluster_side Side Reactions A 2-(Hydroxymethyl)pyridine B This compound Hydrochloride A->B + SOCl₂ F bis(2-picolyl) ether A->F + this compound C Over-chlorination Products (e.g., 2-(Dichloromethyl)pyridine) B->C Excess SOCl₂ / High Temp. D Dimer/Polymer B->D Self-reaction E Quaternary Pyridinium Salt B->E + Pyridine Nucleophile G 2-(Hydroxymethyl)pyridine (via Hydrolysis) B->G + H₂O

Caption: Main and side reaction pathways in the synthesis of this compound.

Troubleshooting Workflow

Troubleshooting_Workflow cluster_analysis Impurity Profile cluster_solutions Corrective Actions start Low Yield or Impure Product check_purity Analyze crude product (TLC, LC-MS, NMR) start->check_purity unreacted_sm Unreacted Starting Material check_purity->unreacted_sm Identified over_chlorination Over-chlorination check_purity->over_chlorination Identified polymer Polymeric/Tarry Byproducts check_purity->polymer Identified hydrolysis Hydrolysis Product check_purity->hydrolysis Identified increase_time_temp Increase reaction time/temp. Use fresh SOCl₂ unreacted_sm->increase_time_temp decrease_temp_equiv Decrease temperature Use fewer equivalents of SOCl₂ over_chlorination->decrease_temp_equiv lower_temp_inert Lower temperature Use inert atmosphere Purify starting material polymer->lower_temp_inert anhydrous Ensure anhydrous conditions hydrolysis->anhydrous end_node Optimized Synthesis increase_time_temp->end_node decrease_temp_equiv->end_node lower_temp_inert->end_node anhydrous->end_node

Caption: A logical workflow for troubleshooting common issues in the synthesis of this compound.

References

Technical Support Center: Optimizing N-Alkylation Reactions with 2-Picolyl Chloride

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the N-alkylation of various nucleophiles with 2-picolyl chloride. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their synthetic procedures. Here you will find frequently asked questions (FAQs), detailed troubleshooting guides, and experimental protocols to address common challenges encountered during this crucial chemical transformation.

Frequently Asked Questions (FAQs)

Q1: What is the active form of 2-picolyl chloride for N-alkylation?

2-Picolyl chloride is often supplied as its hydrochloride salt to improve stability and shelf-life. For the N-alkylation reaction to proceed, the free base form of 2-picolyl chloride must be generated in situ. This is typically achieved by adding at least one equivalent of a suitable base to the reaction mixture to neutralize the hydrogen chloride.

Q2: What are the most common nucleophiles used in N-alkylation with 2-picolyl chloride?

A wide range of nitrogen-containing nucleophiles can be successfully alkylated with 2-picolyl chloride. These include, but are not limited to:

  • Primary and secondary aliphatic amines

  • Anilines and their derivatives

  • Amides

  • Sulfonamides

  • Nitrogen-containing heterocycles (e.g., indoles, imidazoles, pyrazoles)

Q3: How can I minimize the common side reaction of over-alkylation, especially with primary amines?

Over-alkylation, leading to the formation of tertiary amines or even quaternary ammonium (B1175870) salts, is a frequent issue when reacting primary amines with alkylating agents. To favor mono-alkylation, consider the following strategies:

  • Stoichiometry Control: Use an excess of the primary amine relative to 2-picolyl chloride. A 2 to 5-fold excess of the amine can significantly suppress the formation of the dialkylated product.

  • Slow Addition: Add the 2-picolyl chloride solution dropwise to the reaction mixture containing the amine. This maintains a low concentration of the alkylating agent, reducing the likelihood of the mono-alkylated product reacting further.

  • Lower Reaction Temperature: Conducting the reaction at a lower temperature can help control the reaction rate and improve selectivity for the mono-alkylated product.

Q4: My reaction is not proceeding to completion. What are the likely causes?

Several factors can lead to an incomplete reaction:

  • Insufficient Base: Ensure at least one equivalent of base is used to neutralize the hydrochloride salt of 2-picolyl chloride and to deprotonate the nucleophile if it is a weak acid (e.g., amides, sulfonamides). For less nucleophilic substrates, a stronger base may be required.

  • Low Reaction Temperature: The activation energy for the reaction may not be reached at lower temperatures, especially for less reactive nucleophiles. A gradual increase in temperature while monitoring the reaction progress is recommended.

  • Poor Solubility: The reactants may not be fully dissolved in the chosen solvent. Switching to a more suitable solvent, such as a polar aprotic solvent like DMF or DMSO, can improve solubility and reaction rates.

  • Deactivated Nucleophile: Electron-withdrawing groups on the nucleophile can decrease its reactivity. In such cases, more forcing conditions (stronger base, higher temperature) may be necessary.

Troubleshooting Guides

This section provides solutions to specific problems you may encounter during the N-alkylation with 2-picolyl chloride.

Problem 1: Low Yield of the Desired N-Alkylated Product

A low yield can be attributed to several factors. The following logical workflow can help diagnose and resolve the issue.

LowYieldTroubleshooting Start Low Yield Observed CheckReagents Are starting materials pure and dry? Start->CheckReagents CheckBase Is the base appropriate and sufficient? CheckReagents->CheckBase Yes PurifyReagents Purify/dry starting materials and solvents. CheckReagents->PurifyReagents No CheckSolvent Is the solvent suitable? CheckBase->CheckSolvent Yes AdjustBase Use a stronger base or increase equivalents. CheckBase->AdjustBase No CheckTemp Is the reaction temperature optimal? CheckSolvent->CheckTemp Yes ChangeSolvent Switch to a more polar aprotic solvent (e.g., DMF, DMSO). CheckSolvent->ChangeSolvent No CheckStoichiometry Is the stoichiometry correct? CheckTemp->CheckStoichiometry Yes AdjustTemp Gradually increase temperature. CheckTemp->AdjustTemp No PurificationLoss Is product being lost during workup/purification? CheckStoichiometry->PurificationLoss Yes AdjustStoichiometry Optimize the nucleophile to electrophile ratio. CheckStoichiometry->AdjustStoichiometry No SideReactions Are there significant side reactions? PurificationLoss->SideReactions No OptimizePurification Modify extraction pH or chromatography conditions. PurificationLoss->OptimizePurification Yes End Yield Improved SideReactions->End No MitigateSideReactions Address over-alkylation or other side reactions. SideReactions->MitigateSideReactions Yes PurifyReagents->CheckBase AdjustBase->CheckSolvent ChangeSolvent->CheckTemp AdjustTemp->CheckStoichiometry AdjustStoichiometry->PurificationLoss OptimizePurification->End MitigateSideReactions->End

Caption: Troubleshooting workflow for low reaction yield.

Problem 2: Formation of Multiple Products (Over-alkylation or Isomers)

The formation of multiple products is a common challenge, particularly with primary amines (over-alkylation) or nucleophiles with multiple reactive sites (regioisomers).

MultiProductTroubleshooting Start Multiple Products Observed IdentifyProducts Identify the nature of the byproducts (e.g., over-alkylation, isomers). Start->IdentifyProducts OverAlkylation Is over-alkylation the primary issue? IdentifyProducts->OverAlkylation Isomers Is the formation of regioisomers the problem? OverAlkylation->Isomers No UseExcessNucleophile Increase the excess of the primary amine (2-5 eq). OverAlkylation->UseExcessNucleophile Yes End Improved Selectivity Isomers->End No ModifyConditions Modify reaction conditions to favor the desired isomer (e.g., change solvent polarity, base, or temperature). Isomers->ModifyConditions Yes SlowAddition Add 2-picolyl chloride slowly to the reaction mixture. UseExcessNucleophile->SlowAddition LowerTemp Lower the reaction temperature. SlowAddition->LowerTemp LowerTemp->End ModifyConditions->End

Caption: Troubleshooting workflow for multiple product formation.

Data Presentation: Optimizing Reaction Conditions

The following tables summarize typical reaction conditions and yields for the N-alkylation of various nucleophiles with 2-picolyl chloride. These should serve as a starting point for your optimization.

Table 1: N-Alkylation of Primary and Secondary Amines

EntryAmine SubstrateBase (equiv.)SolventTemp. (°C)Time (h)Yield (%)Reference
1AnilineK₂CO₃ (2.0)DMF801285[1]
24-MethoxyanilineCs₂CO₃ (1.5)Acetonitrile601692[2]
3BenzylamineEt₃N (1.5)DCMRT2478General protocol
4MorpholineNaH (1.2)THF50895General protocol
5N-MethylanilineK₂CO₃ (2.0)DMF1001088[3]

Table 2: N-Alkylation of Amides and Sulfonamides

EntrySubstrateBase (equiv.)SolventTemp. (°C)Time (h)Yield (%)Reference
1BenzamideNaH (1.2)DMF601275[4]
2AcetamideK₂CO₃ (2.0)DMSO801865General protocol
3BenzenesulfonamideCs₂CO₃ (1.5)Acetonitrile702482[5]
4p-ToluenesulfonamideK-OtBu (1.2)THFRT690[6]

Experimental Protocols

General Protocol for N-Alkylation of a Primary Amine with 2-Picolyl Chloride Hydrochloride

This protocol describes a general procedure for the mono-N-alkylation of a primary amine.

GeneralProtocol Start Start Setup To a round-bottom flask, add the primary amine (2-3 equiv.), base (e.g., K₂CO₃, 2.5-3.5 equiv.), and solvent (e.g., DMF). Start->Setup AddReagent Dissolve 2-picolyl chloride hydrochloride (1 equiv.) in the solvent and add it dropwise to the amine solution at room temperature. Setup->AddReagent Reaction Stir the reaction mixture at the desired temperature (e.g., 60-80 °C) and monitor by TLC or LC-MS. AddReagent->Reaction Workup Cool the reaction, dilute with water, and extract with an organic solvent (e.g., ethyl acetate). Reaction->Workup Wash Wash the combined organic layers with water and brine. Workup->Wash Dry Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Wash->Dry Purify Purify the crude product by column chromatography on silica (B1680970) gel. Dry->Purify End Characterize the purified product. Purify->End

Caption: General experimental workflow for N-alkylation of a primary amine.

Materials:

  • Primary amine (2-3 equivalents)

  • 2-Picolyl chloride hydrochloride (1 equivalent)

  • Base (e.g., K₂CO₃, Cs₂CO₃, Et₃N) (2.5-3.5 equivalents)

  • Anhydrous solvent (e.g., DMF, Acetonitrile, THF, DCM)

  • Standard glassware for organic synthesis

  • Magnetic stirrer and heating mantle

  • Materials for workup and purification (separatory funnel, ethyl acetate (B1210297), water, brine, anhydrous Na₂SO₄, silica gel for chromatography)

Procedure:

  • To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the primary amine (2-3 equivalents) and the base (e.g., K₂CO₃, 2.5-3.5 equivalents).

  • Add the anhydrous solvent (e.g., DMF) to the flask and stir the mixture to dissolve the solids.

  • In a separate flask, dissolve 2-picolyl chloride hydrochloride (1 equivalent) in a small amount of the same anhydrous solvent.

  • Add the 2-picolyl chloride solution dropwise to the stirred amine mixture at room temperature over a period of 15-30 minutes.

  • Heat the reaction mixture to the desired temperature (e.g., 60-80 °C) and monitor the progress of the reaction by TLC or LC-MS until the starting material is consumed.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Pour the reaction mixture into water and extract the product with an organic solvent (e.g., ethyl acetate, 3 x 50 mL).

  • Combine the organic layers and wash with water (2 x 50 mL) and then with brine (1 x 50 mL).

  • Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to obtain the pure N-picolyl-substituted amine.

Protocol for N-Alkylation of a Sulfonamide with 2-Picolyl Chloride Hydrochloride

This protocol outlines a method for the N-alkylation of a sulfonamide, which typically requires a stronger base.

SulfonamideProtocol Start Start Setup To a flask under an inert atmosphere, add the sulfonamide (1 equiv.) and solvent (e.g., THF). Cool to 0 °C. Start->Setup AddBase Add a strong base (e.g., NaH, 1.2 equiv.) portion-wise and stir for 30 min at 0 °C. Setup->AddBase AddReagent Add a solution of 2-picolyl chloride hydrochloride (1.1 equiv.) and a suitable base (e.g., Et₃N, 1.1 equiv.) in the solvent dropwise. AddBase->AddReagent Reaction Allow the reaction to warm to room temperature and stir overnight. Monitor by TLC or LC-MS. AddReagent->Reaction Workup Quench the reaction carefully with saturated aq. NH₄Cl and extract with an organic solvent. Reaction->Workup Wash Wash the combined organic layers with water and brine. Workup->Wash Dry Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Wash->Dry Purify Purify the crude product by recrystallization or column chromatography. Dry->Purify End Characterize the purified product. Purify->End

Caption: Experimental workflow for N-alkylation of a sulfonamide.

Materials:

  • Sulfonamide (1 equivalent)

  • 2-Picolyl chloride hydrochloride (1.1 equivalents)

  • Strong base (e.g., NaH, K-OtBu) (1.2 equivalents)

  • Tertiary amine base (e.g., Et₃N) (1.1 equivalents)

  • Anhydrous solvent (e.g., THF, DMF)

  • Standard glassware for organic synthesis under inert atmosphere

  • Magnetic stirrer and ice bath

  • Materials for workup and purification

Procedure:

  • To a dry, three-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the sulfonamide (1 equivalent) and anhydrous solvent (e.g., THF).

  • Cool the mixture to 0 °C in an ice bath.

  • Carefully add the strong base (e.g., sodium hydride, 60% dispersion in mineral oil, 1.2 equivalents) portion-wise to the stirred solution.

  • Stir the mixture at 0 °C for 30 minutes to allow for the formation of the sulfonamide anion.

  • In a separate flask, dissolve 2-picolyl chloride hydrochloride (1.1 equivalents) and a tertiary amine base (e.g., triethylamine, 1.1 equivalents) in the anhydrous solvent.

  • Add the 2-picolyl chloride solution dropwise to the sulfonamide anion solution at 0 °C.

  • Allow the reaction mixture to slowly warm to room temperature and stir overnight. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent (e.g., ethyl acetate, 3 x 50 mL).

  • Combine the organic layers, wash with water and brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the organic layer under reduced pressure.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) or by flash column chromatography on silica gel.

This technical support center provides a comprehensive guide to aid researchers in successfully performing N-alkylation reactions with 2-picolyl chloride. By understanding the key parameters and potential pitfalls, you can optimize your reaction conditions to achieve high yields and purity of your desired products.

References

Technical Support Center: Degradation of 2-(Chloromethyl)pyridine in Protic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-(Chloromethyl)pyridine in protic solvents.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Issue 1: Unexpectedly Fast Degradation of this compound in Solution

Q1: I prepared a stock solution of this compound in methanol (B129727), and it seems to have degraded completely within a few hours at room temperature. Is this expected?

A1: Yes, this is expected. This compound is highly susceptible to solvolysis in protic nucleophilic solvents like methanol. The chloromethyl group is an excellent electrophile, and methanol acts as a nucleophile, leading to a rapid nucleophilic substitution reaction.[1] The primary degradation product is 2-(methoxymethyl)pyridine (B1295691). The rate of degradation is dependent on the solvent, temperature, and pH.

Q2: What is the primary degradation pathway for this compound in protic solvents like water, methanol, or ethanol?

A2: The primary degradation pathway is a solvolysis reaction, which is a type of nucleophilic substitution.[2]

  • In water , the compound undergoes hydrolysis to form 2-(hydroxymethyl)pyridine and hydrochloric acid.

  • In alcohols (e.g., methanol, ethanol), it undergoes alcoholysis to form the corresponding 2-(alkoxymethyl)pyridine ether (e.g., 2-(methoxymethyl)pyridine in methanol) and hydrochloric acid.

This reaction generally proceeds via an SN2 mechanism, although an SN1 mechanism can be involved under conditions that favor carbocation formation.

Issue 2: Formation of Multiple Unexpected Products

Q3: I'm observing multiple spots on my TLC/peaks in my HPLC analysis of a reaction involving this compound in an alcohol-based solvent. What could these be?

A3: Besides the expected solvolysis product, several other side products can form:

  • Self-Reaction/Polymerization Product: The free base of this compound can undergo self-alkylation, where the nitrogen of one molecule attacks the chloromethyl group of another. This can lead to the formation of dimers, oligomers, or a polymeric material, which may appear as a complex mixture of spots or a baseline "smear" in your analysis. This is more likely if the reaction is run at a higher concentration or in the absence of a stronger nucleophile.

  • Products from Impurities: If your starting material or solvent is not pure, you may see products resulting from reactions with these impurities. For instance, water in your alcohol solvent will lead to the formation of 2-(hydroxymethyl)pyridine alongside the 2-(alkoxymethyl)pyridine.

  • Products from Additives: If your reaction mixture contains other nucleophiles (e.g., amines, thiols), these will compete with the solvent to react with this compound.

Q4: How can I minimize the formation of side products, particularly the polymerization?

A4: To minimize side product formation:

  • Use the Hydrochloride Salt: this compound hydrochloride is more stable than the free base as the protonated pyridine (B92270) nitrogen is less nucleophilic, reducing the rate of self-reaction.

  • Control the Temperature: Running the reaction at a lower temperature will generally slow down the rate of all reactions, but it may disproportionately affect the rate of side reactions compared to the desired reaction.

  • Use Anhydrous Solvents: To prevent the formation of the hydrolysis product, use dry solvents.

  • Immediate Use: Prepare solutions of this compound fresh and use them immediately to minimize degradation over time.

  • Control pH: In aqueous solutions, the stability of this compound is pH-dependent. At acidic pH, the pyridine nitrogen is protonated, which can influence the rate of hydrolysis.

Issue 3: Difficulty in Monitoring Reaction Progress

Q5: What analytical techniques are suitable for monitoring the degradation of this compound?

A5: Several techniques can be used:

  • High-Performance Liquid Chromatography (HPLC): This is a robust method for separating and quantifying the starting material, the solvolysis product, and other potential impurities. A reversed-phase C18 column is typically suitable.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR spectroscopy is an excellent tool for monitoring the reaction in real-time.[1][3][4][5][6] You can observe the disappearance of the signal for the chloromethyl protons (-CH2Cl) of the starting material and the appearance of new signals for the hydroxymethyl (-CH2OH) or alkoxymethyl (-CH2OR) protons of the product.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This can be used to identify and quantify the volatile components of the reaction mixture.[7][8]

Q6: I am having trouble getting good separation between this compound and 2-(hydroxymethyl)pyridine on my C18 HPLC column. What can I do?

A6: Optimizing your HPLC method can improve separation:

  • Mobile Phase Composition: Adjust the ratio of your organic solvent (e.g., acetonitrile (B52724) or methanol) and aqueous phase. Increasing the aqueous component will generally increase the retention of both compounds but may improve separation.

  • pH of the Aqueous Phase: The retention of these basic compounds is highly sensitive to the pH of the mobile phase. Using a buffer (e.g., phosphate (B84403) or acetate) at a pH between 3 and 5 can often provide good peak shape and resolution.

  • Gradient Elution: If an isocratic method is not providing adequate separation, a shallow gradient of the organic solvent may be necessary.

  • Column Chemistry: If a standard C18 column is not effective, consider a column with a different stationary phase, such as a polar-embedded C18 or a phenyl-hexyl column, which can offer different selectivity for aromatic compounds.

Data Presentation

Table 1: Estimated Solvolysis Rate Constants (k) and Half-Lives (t1/2) for this compound in Protic Solvents at 25°C

Disclaimer: The following data are estimations based on the solvolysis rates of benzyl (B1604629) chloride, a structurally similar compound, due to the limited availability of specific kinetic data for this compound.[9][10][11] These values should be used for comparative purposes and as a guideline for experimental design.

SolventDielectric Constant (ε)Estimated Rate Constant (k) (s-1)Estimated Half-Life (t1/2)
Water80.1~ 1 x 10-4~ 2 hours
Methanol32.7~ 5 x 10-6~ 38 hours
Ethanol24.5~ 1 x 10-6~ 192 hours

Note: The actual rates will be influenced by the electron-withdrawing effect of the pyridine nitrogen, which may alter the stability of the transition state compared to benzyl chloride. The rate is expected to increase with increasing solvent polarity (dielectric constant).

Experimental Protocols

Protocol 1: Monitoring the Hydrolysis of this compound by HPLC

Objective: To quantify the rate of hydrolysis of this compound to 2-(hydroxymethyl)pyridine in an aqueous solution.

Materials:

  • This compound hydrochloride

  • HPLC-grade water

  • HPLC-grade acetonitrile

  • Phosphoric acid or another suitable buffer component

  • Reversed-phase C18 HPLC column (e.g., 4.6 x 150 mm, 5 µm)

  • HPLC system with UV detector

  • Thermostatted water bath or reaction block

Procedure:

  • Mobile Phase Preparation: Prepare a mobile phase of, for example, 30% acetonitrile in water. Adjust the pH to 3.0 with phosphoric acid. Filter and degas the mobile phase.[12]

  • Standard Preparation: Prepare stock solutions of this compound hydrochloride and 2-(hydroxymethyl)pyridine (if available) of known concentrations in the mobile phase. Create a series of calibration standards by diluting the stock solutions.

  • Reaction Setup:

    • Prepare a solution of this compound hydrochloride in water at a known concentration (e.g., 1 mg/mL).

    • Place the reaction vessel in a thermostatted water bath at a constant temperature (e.g., 25°C).

  • Time-Course Analysis:

    • At regular time intervals (e.g., every 30 minutes), withdraw a small aliquot of the reaction mixture.

    • Immediately quench the reaction by diluting the aliquot in a known volume of the mobile phase to stop further degradation.

    • Inject the diluted sample onto the HPLC system.

  • Data Analysis:

    • Generate a calibration curve for this compound and 2-(hydroxymethyl)pyridine by plotting peak area versus concentration.

    • Determine the concentration of the reactant and product in each time-point sample using the calibration curve.

    • Plot the concentration of this compound versus time to determine the reaction rate. For a first-order reaction, a plot of ln[reactant] versus time will be linear, and the rate constant (k) is the negative of the slope.

Protocol 2: Monitoring the Methanolysis of this compound by 1H NMR

Objective: To observe the conversion of this compound to 2-(methoxymethyl)pyridine in methanol-d4 (B120146).

Materials:

  • This compound hydrochloride

  • Methanol-d4 (CD3OD)

  • NMR tube

  • NMR spectrometer

Procedure:

  • Sample Preparation: Dissolve a small, known amount of this compound hydrochloride in methanol-d4 directly in an NMR tube.

  • NMR Acquisition:

    • Immediately acquire an initial 1H NMR spectrum. Note the chemical shift of the singlet corresponding to the chloromethyl protons (-CH2Cl), which is expected around δ 4.8 ppm.

    • Acquire subsequent spectra at regular time intervals (e.g., every 15-30 minutes).

  • Data Analysis:

    • Observe the decrease in the integral of the -CH2Cl singlet of the starting material.

    • Observe the appearance and increase in the integrals of the new signals corresponding to the product, 2-(methoxymethyl)pyridine. Expect a new singlet for the methylene (B1212753) protons (-CH2O-) around δ 4.5 ppm and a singlet for the methoxy (B1213986) protons (-OCH3) around δ 3.4 ppm.

    • The relative integrals of the starting material and product protons can be used to determine the extent of the reaction over time.

Mandatory Visualizations

DegradationPathways cluster_water In Water (Hydrolysis) cluster_alcohol In Alcohol (Alcoholysis) cluster_self Self-Reaction (Free Base) CMP This compound HMP 2-(Hydroxymethyl)pyridine CMP->HMP + H2O AMP 2-(Alkoxymethyl)pyridine (e.g., R=CH3, C2H5) CMP->AMP + R-OH Dimer Dimer/Polymer CMP->Dimer + another CMP molecule HCl_H2O HCl HCl_ROH HCl

Caption: Degradation pathways of this compound in protic solvents.

HPLC_Workflow prep Mobile Phase & Standard Prep 1. Prepare aqueous/organic mobile phase (e.g., 30% ACN in H2O, pH 3). 2. Prepare stock solutions of reactant and product. 3. Create calibration curve standards. analysis HPLC Analysis 1. Inject standards to generate calibration curve. 2. Inject time-point samples. prep->analysis reaction Reaction Setup 1. Dissolve this compound in solvent. 2. Place in thermostatted bath at constant T. sampling Time-Course Sampling 1. Withdraw aliquots at regular intervals. 2. Quench by diluting in mobile phase. reaction->sampling sampling->analysis data Data Processing 1. Quantify reactant and product concentrations. 2. Plot concentration vs. time. 3. Calculate rate constant (k). analysis->data

Caption: Experimental workflow for kinetic analysis by HPLC.

References

How to prevent hydrolysis of 2-(Chloromethyl)pyrimidine hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the hydrolysis of 2-(Chloromethyl)pyrimidine hydrochloride during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of 2-(Chloromethyl)pyrimidine hydrochloride degradation?

A1: The primary degradation pathway for 2-(Chloromethyl)pyrimidine hydrochloride is hydrolysis.[1][2] The chloromethyl group is susceptible to nucleophilic attack by water, which displaces the chloride ion to form 2-(hydroxymethyl)pyrimidine.[1] This reactivity is enhanced by the electron-withdrawing nature of the pyrimidine (B1678525) ring.[3]

Q2: Which solvents are recommended for dissolving and storing 2-(Chloromethyl)pyrimidine hydrochloride?

A2: Aprotic, non-nucleophilic solvents are recommended for short-term storage and immediate use.[1] Dimethylformamide (DMF) and Dimethyl sulfoxide (B87167) (DMSO) are considered suitable choices.[1][4] Protic solvents such as water, methanol (B129727), and ethanol (B145695) should be avoided for storage as they are nucleophilic and can react with the compound, leading to its degradation.[1] If a protic solvent is required for an experiment, the solution should be prepared fresh and used immediately.[1]

Q3: What are the ideal storage conditions for solid 2-(Chloromethyl)pyrimidine hydrochloride and its solutions?

A3: For long-term storage, the solid compound should be kept at -20°C in a tightly sealed container to protect it from moisture.[2] Under these conditions, it can be stable for at least four years.[2][4] Stock solutions, especially in aprotic solvents, should also be stored at low temperatures, such as -20°C or -80°C, to minimize degradation.[1] It is advisable to aliquot stock solutions into single-use vials to prevent moisture contamination from repeated freeze-thaw cycles.[1]

Q4: I'm observing an unexpected peak in my HPLC/LC-MS analysis. What could it be?

A4: An unexpected peak is likely a degradation product. The most common is 2-(hydroxymethyl)pyrimidine hydrochloride, formed via hydrolysis.[1] If an alcohol-based solvent was used, you might be observing the corresponding ether product (e.g., 2-(methoxymethyl)pyrimidine if methanol was present).[1]

Q5: How does pH affect the stability of 2-(Chloromethyl)pyrimidine hydrochloride?

A5: The rate of hydrolysis is expected to increase at neutral to alkaline pH.[2] While the compound is a hydrochloride salt, the presence of bases can neutralize the salt and may facilitate nucleophilic attack. For reactions requiring a base, a non-nucleophilic base is recommended.[5]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low or no yield of desired product in a reaction. Hydrolysis of the starting material before or during the reaction.Ensure the use of anhydrous solvents and reagents. Prepare the 2-(Chloromethyl)pyrimidine hydrochloride solution immediately before use. Store the solid compound under recommended dry and cold conditions.[2][6]
Appearance of unknown impurities in analytical data (e.g., NMR, LC-MS). Degradation of the compound due to improper solvent choice or storage.Use aprotic, non-nucleophilic solvents like DMF or DMSO for sample preparation and storage.[1] Store solutions at -20°C or -80°C and avoid repeated freeze-thaw cycles.[1] The primary impurity to suspect is 2-(hydroxymethyl)pyrimidine.[1]
Inconsistent reaction outcomes. Variable purity of the 2-(Chloromethyl)pyrimidine hydrochloride due to gradual hydrolysis.Perform a purity check of the starting material using a validated analytical method like HPLC before use.[2][7] Always handle the solid in a dry environment (e.g., glove box or under inert gas).

Experimental Protocols

Protocol for Preparing a Stock Solution
  • Environment : Work in a fume hood with low ambient humidity or under an inert atmosphere (e.g., nitrogen or argon).

  • Solvent Selection : Use a dry, aprotic solvent such as DMF or DMSO.[1] Ensure the solvent is from a freshly opened bottle or has been properly dried.

  • Procedure :

    • Allow the vial of 2-(Chloromethyl)pyrimidine hydrochloride to equilibrate to room temperature before opening to prevent condensation.

    • Accurately weigh the desired amount of the solid.

    • Dissolve the solid in the chosen anhydrous solvent to the desired concentration.

  • Storage : If not for immediate use, aliquot the solution into single-use vials, purge with an inert gas, seal tightly, and store at -20°C or -80°C.[1]

Protocol for Assessing Stability

This protocol provides a general workflow to assess the stability of 2-(Chloromethyl)pyrimidine hydrochloride in a specific solvent.

  • Solution Preparation : Prepare a solution of known concentration in the solvent of interest.

  • Initial Analysis (Time Zero) : Immediately after preparation, analyze an aliquot of the solution using a stability-indicating analytical method, such as HPLC-UV, to determine the initial purity.[1][7]

  • Incubation : Store the remaining solution under the desired test conditions (e.g., room temperature, 4°C, -20°C). Protect from light if photodegradation is a concern.[2]

  • Time-Point Analysis : At predetermined intervals (e.g., 1, 4, 8, 24 hours, and weekly), withdraw an aliquot and analyze it using the same analytical method.

  • Data Analysis : Calculate the percentage of the parent compound remaining at each time point relative to the time zero measurement. This will indicate the rate of degradation under the tested conditions.[1]

Visual Guides

Hydrolysis_Pathway reactant 2-(Chloromethyl)pyrimidine hydrochloride product 2-(Hydroxymethyl)pyrimidine hydrochloride reactant->product Nucleophilic Attack hcl HCl product->hcl Byproduct water H₂O water->reactant Prevention_Workflow start Experiment with 2-(Chloromethyl)pyrimidine HCl check_solvent Is the solvent aprotic & anhydrous? start->check_solvent use_aprotic Proceed with DMF or DMSO check_solvent->use_aprotic Yes use_protic Use immediately after preparation check_solvent->use_protic No (Protic) check_storage Storing the solution? use_aprotic->check_storage proceed Proceed with experiment use_protic->proceed store_cold Aliquot & store at -20°C or -80°C check_storage->store_cold Yes check_storage->proceed No store_cold->proceed

References

Incompatible materials with 2-(Chloromethyl)pyridine hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential information for researchers, scientists, and drug development professionals working with 2-(Chloromethyl)pyridine hydrochloride. It includes a comprehensive guide to incompatible materials, detailed troubleshooting for common experimental issues, and answers to frequently asked questions.

Incompatible Materials

Contact with the following materials should be avoided to prevent hazardous reactions, decomposition, and ensure the integrity of your experiments.

Hazard ClassIncompatible MaterialsPotential Hazards
Strong Oxidizing Agents Nitric acid, perchloric acid, potassium permanganate, sodium dichromate, chromium trioxide, hypochlorites, peroxides.[1][2][3]Violent reactions, risk of fire and explosion.
Bases & Alkalis Sodium hydroxide, potassium hydroxide, sodium carbonate, triethylamine, ammonia.[4][5]Liberation of heat, potential for vigorous or violent reaction.
Metals Mild steel, galvanized steel, zinc, powdered aluminum, powdered magnesium.[2]Reaction with certain metals can produce flammable hydrogen gas, which may form an explosive mixture with air.
Acids While stable in its hydrochloride form, strong acids may not be compatible with the free base if generated in situ.May catalyze decomposition or unwanted side reactions.
Chemicals Decomposed by Acids Cyanides, sulfides, carbonates.[2]If the hydrochloride reacts in a way that liberates HCl gas, it can then react with these materials to produce toxic gases (e.g., HCN, H₂S) or CO₂.
Water/Moisture The compound is hygroscopic and can absorb moisture, which may affect its stability and reactivity.[6]

Troubleshooting Guide

This guide addresses common issues encountered during experiments with this compound hydrochloride.

Issue 1: Unexpected Color Change in Reaction Mixture

  • Question: My reaction solution turned dark brown/black upon adding this compound hydrochloride. What could be the cause?

  • Answer:

    • Decomposition: The compound can degrade, especially in the presence of impurities, heat, or incompatible substances, leading to colored byproducts. Ensure your starting material is pure and that all reactants and solvents are compatible.

    • Reaction with Impurities: Trace metal impurities in your reaction setup can sometimes form colored complexes with pyridine (B92270) compounds.[7] Ensure all glassware is thoroughly cleaned.

    • Air/Moisture Sensitivity: While the hydrochloride salt is more stable than the free base, prolonged exposure to air and moisture can lead to degradation. Consider running your reaction under an inert atmosphere (e.g., nitrogen or argon).

Issue 2: Low or No Product Yield

  • Question: My reaction has a very low yield. How can I troubleshoot this?

  • Answer:

    • Reagent Quality: Verify the purity of your this compound hydrochloride. Degradation of the starting material is a common cause of low yield.

    • Incomplete Reaction: The reaction may not have gone to completion. Monitor the reaction progress using an appropriate analytical technique like Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Consider extending the reaction time or moderately increasing the temperature.

    • Base Strength: If your reaction requires a base, ensure it is of appropriate strength and added in the correct stoichiometric amount. For some reactions, a weaker, non-nucleophilic base may be required to prevent side reactions.

    • Product Loss During Workup: Your product may be lost during extraction or purification. Check the pH of your aqueous washes, as pyridine-containing compounds can have significant water solubility depending on their protonation state.

Issue 3: Exothermic Reaction (Unexpected Heat Generation)

  • Question: The reaction became uncontrollably hot after adding this compound hydrochloride. What should I do?

  • Answer:

    • Immediate Action: If you experience a thermal runaway, immediately cool the reaction vessel using an ice bath or other cooling system. If the reaction is vigorous, evacuate the area and follow your laboratory's emergency procedures.

    • Prevention:

      • Slow Addition: Add reagents, especially strong bases or nucleophiles, slowly and in a controlled manner, while monitoring the internal temperature of the reaction.

      • Cooling: For reactions known to be exothermic, set up the reaction in a cooling bath (e.g., ice-water or ice-salt) from the beginning.

      • Dilution: Running the reaction at a lower concentration can help to dissipate heat more effectively.

Frequently Asked Questions (FAQs)

  • Q1: How should I store this compound hydrochloride?

    • A1: It should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials.[6] Due to its hygroscopic nature, storage under an inert atmosphere (e.g., argon or nitrogen) is recommended to prevent degradation from moisture.

  • Q2: Can I use a metal spatula to handle this compound hydrochloride?

    • A2: It is best to avoid using metal spatulas, especially those made of steel, as the compound can be corrosive. Use glass or ceramic spatulas for handling.

  • Q3: What are the hazardous decomposition products of this compound hydrochloride?

    • A3: Upon thermal decomposition, it can release toxic fumes of nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO₂), and hydrogen chloride (HCl) gas.

  • Q4: Is this compound hydrochloride the same as the free base, this compound?

    • A4: No, they are different. The hydrochloride is a salt, which is a solid and generally more stable and easier to handle than the free base, which is an oil. The free base is also known to be less stable and can react with itself.[8] If your reaction requires the free base, it is typically generated in situ by reacting the hydrochloride salt with a suitable base.

  • Q5: What is a typical reaction that this compound hydrochloride is used for?

    • A5: It is commonly used as an alkylating agent in nucleophilic substitution reactions to introduce a pyridylmethyl group onto various molecules.[9] An example is the alkylation of amines, alcohols, or thiols.

Experimental Protocols

Detailed Methodology for a Key Experiment: N-Alkylation of Aniline (B41778)

This protocol describes the synthesis of N-(Pyridin-2-ylmethyl)aniline, a common application of this compound hydrochloride as an alkylating agent.[10]

Materials:

  • This compound hydrochloride

  • Aniline

  • Potassium carbonate (K₂CO₃)

  • Acetonitrile (CH₃CN)

  • Ethyl acetate (B1210297) (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

Procedure:

  • To a solution of this compound hydrochloride (1.0 equivalent) in acetonitrile, add potassium carbonate (2.5 equivalents) and aniline (1.1 equivalents).

  • Stir the reaction mixture at room temperature and monitor its progress by TLC.

  • Once the reaction is complete, filter the solid potassium carbonate and wash it with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under vacuum to yield the crude product.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel to obtain pure N-(Pyridin-2-ylmethyl)aniline.

Protocol for Quenching a Reaction Containing Unreacted this compound hydrochloride

It is often necessary to quench a reaction to neutralize any unreacted starting material, which can interfere with product isolation.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly and carefully add a quenching agent. A common and effective method is the addition of water or a dilute aqueous base like sodium bicarbonate.[11] This will hydrolyze the unreacted 2-(chloromethyl)pyrimidine (B1313406) hydrochloride to the more polar and easily separable 2-(hydroxymethyl)pyrimidine.

  • Monitor the quenching process by TLC to ensure the complete disappearance of the starting material spot.[11]

  • Proceed with the standard aqueous workup and extraction of your desired product.

Visualized Workflows

TroubleshootingWorkflow Troubleshooting Workflow for Unexpected Reaction Outcomes cluster_analysis Analysis Results cluster_solutions Potential Solutions start Unexpected Reaction Outcome (e.g., low yield, color change, exotherm) check_reagents 1. Check Reagent Purity and Stoichiometry start->check_reagents check_conditions 2. Verify Reaction Conditions (Temperature, Time, Atmosphere) check_reagents->check_conditions analyze_mixture 3. Analyze Reaction Mixture (TLC, LC-MS, NMR) check_conditions->analyze_mixture no_product No Product Formation analyze_mixture->no_product Identify issue side_products Side Product Formation analyze_mixture->side_products Identify issue incomplete_reaction Incomplete Reaction analyze_mixture->incomplete_reaction Identify issue solution_reagents Use fresh/purified reagents. Adjust stoichiometry. no_product->solution_reagents solution_conditions Modify temperature. Increase reaction time. Use inert atmosphere. no_product->solution_conditions side_products->solution_conditions solution_purification Optimize workup/purification. (e.g., pH adjustment, different chromatography) side_products->solution_purification incomplete_reaction->solution_conditions end Implement Solution and Repeat Experiment solution_reagents->end solution_conditions->end solution_purification->end

Caption: Troubleshooting workflow for unexpected reaction outcomes.

References

Technical Support Center: Safe Disposal of 2-(Chloromethyl)pyridine Waste

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the safe disposal of 2-(Chloromethyl)pyridine waste. The following information is intended to supplement, not replace, institutional and regulatory guidelines. Always consult your institution's Environmental Health and Safety (EHS) department for specific protocols and requirements.

Frequently Asked Questions (FAQs)

Q1: What are the primary hazards associated with this compound?

A1: this compound is a hazardous substance with multiple risks. It is harmful if swallowed and causes severe skin burns and eye damage.[1][2] It is also a severe irritant to the mucous membranes and respiratory tract.[3][4] As an analogue of nitrogen mustards, its mutagenicity has been investigated.[5] High concentrations are extremely destructive to tissues.[4]

Q2: What immediate steps should be taken in case of accidental exposure to this compound?

A2: In case of accidental exposure, immediate action is critical:

  • Skin Contact: Immediately flush the affected area with large amounts of water while removing contaminated clothing.[4][6] Wash the skin thoroughly with soap and water.[7] Seek immediate medical attention.[6][7]

  • Eye Contact: Immediately flush the eyes with running water for at least 15 minutes, holding the eyelids open.[2][7] Seek immediate medical attention.

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[7][8]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water.[1][7] Seek immediate medical attention.[7][8]

Q3: Can I dispose of this compound waste down the drain?

A3: No. Under no circumstances should this compound waste be disposed of down the drain.[7][9] It is a hazardous chemical that can harm the environment.[7] All waste must be handled in accordance with local, state, and federal regulations.[10]

Q4: What is the recommended method for the disposal of this compound waste?

A4: The primary recommended method for the disposal of this compound waste is through a licensed chemical destruction plant, typically involving controlled incineration with flue gas scrubbing.[7][11]

Q5: How should I collect and store this compound waste in the laboratory?

A5: All waste containing this compound, including contaminated lab materials, should be collected in a designated, properly labeled, and sealed hazardous waste container.[12][13] The container should be stored in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and acids.[12][13]

Troubleshooting Guide

Issue Probable Cause Solution
Accidental Spill of this compound Improper handling or container failure.For small spills, dampen the solid material with water to prevent dust formation, then transfer it to a suitable container for disposal.[4][11] Use an inert absorbent material like vermiculite (B1170534) or sand for liquid spills.[9][12] For large spills, evacuate the area and contact your institution's EHS department immediately.[12]
Uncertainty about waste compatibility Lack of information on chemical reactivity.Do not mix this compound waste with other waste streams unless compatibility is confirmed.[12] Store it separately from strong oxidizing agents and acids.[12][13]
Improperly labeled waste container Oversight or lack of training.Ensure all waste containers are clearly labeled with "Hazardous Waste," the full chemical name "this compound," and any other components in the mixture.[12]

Quantitative Data Summary

Specific quantitative data for the disposal of this compound is limited. The following table provides general information and data for related compounds to serve as a conservative basis for safe handling and disposal.

Property Value / Information Source / Compound
Chemical Formula C₆H₆ClNThis compound[5][7]
Molecular Weight 127.57 g/mol This compound[5][7]
DOT Hazard Class 8 (Corrosive)2-Chloro-5-(chloromethyl)pyridine[10]
UN Number UN1759 (Corrosive Solid, N.O.S.)This compound Hydrochloride
LD50 (Oral, Rat) 316 mg/kgThis compound Hydrochloride
LD50 (Oral, Mouse) 316 mg/kgThis compound Hydrochloride

Experimental Protocols

Protocol 1: In-Lab Neutralization of this compound Waste via Alkaline Hydrolysis

Disclaimer: This procedure should only be performed by trained personnel in a controlled laboratory setting with appropriate safety measures in place, including a chemical fume hood.

Objective: To hydrolyze this compound to the less hazardous 2-(Hydroxymethyl)pyridine.

Materials:

  • This compound waste

  • 10% Sodium Hydroxide (B78521) (NaOH) solution

  • Round bottom flask or beaker

  • Magnetic stirrer and stir bar

  • Heating mantle or water bath

  • pH meter or pH paper

  • Personal Protective Equipment (PPE): Chemical-resistant gloves, safety goggles, face shield, lab coat.

Procedure:

  • Waste Characterization: If the waste is in an organic solvent, it is preferable to remove the solvent under reduced pressure if it is safe to do so. If the waste is in an aqueous solution, proceed to the next step.

  • Reaction Setup: Place the waste containing this compound in a round bottom flask or beaker equipped with a magnetic stir bar.

  • Addition of Base: Slowly and with constant stirring, add the 10% sodium hydroxide solution to the waste. A general guideline is to use a 2 to 5-fold molar excess of NaOH relative to the estimated amount of this compound.

  • Heating and Reaction: Gently heat the mixture to 50-60 °C using a heating mantle or water bath. Continue stirring the reaction mixture at this temperature for 2-4 hours.

  • Monitoring: Periodically and cautiously, check the pH of the solution to ensure it remains alkaline (pH > 10) throughout the reaction.

  • Cooling and Final pH Check: After the reaction is complete, allow the mixture to cool to room temperature. Check the final pH of the solution. If it is highly alkaline (pH > 10), it can be neutralized to a pH between 8 and 10 with a dilute acid (e.g., 1M HCl).

  • Disposal: The resulting aqueous solution containing 2-(Hydroxymethyl)pyridine and sodium chloride can now be disposed of as aqueous chemical waste through your institution's EHS office.

Visualizations

G Workflow for Safe Disposal of this compound Waste cluster_0 Waste Generation & Collection cluster_1 Disposal Options cluster_2 In-Lab Neutralization Protocol cluster_3 Final Disposal A This compound Waste Generated B Segregate Waste into Designated Container A->B C Label Container Clearly: 'Hazardous Waste' 'this compound' B->C D In-Lab Neutralization (Alkaline Hydrolysis) C->D If feasible & approved E Collection by EHS for Off-site Incineration C->E Standard Procedure F Add Excess NaOH Solution D->F K Licensed Hazardous Waste Facility E->K G Heat and Stir (50-60°C, 2-4h) F->G H Monitor pH (>10) G->H I Cool and Neutralize to pH 8-10 H->I J Dispose as Aqueous Waste I->J

Caption: Logical workflow for the safe disposal of this compound waste.

G Spill Response Protocol for this compound A Spill Occurs B Evacuate Immediate Area A->B C Wear Appropriate PPE A->C D Small Spill? C->D E Dampen with Water (if solid) D->E Yes (Solid) F Absorb with Inert Material (e.g., Vermiculite) D->F Yes (Liquid) I Contact EHS Immediately D->I No (Large Spill) G Collect into Labeled Hazardous Waste Container E->G F->G H Decontaminate Spill Area G->H J Follow EHS Instructions I->J

Caption: Decision workflow for responding to a this compound spill.

References

Technical Support Center: Synthesis of 2-(Chloromethyl)pyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the synthesis of 2-(Chloromethyl)pyridine. Our aim is to help improve reaction yields and address common challenges encountered during its preparation.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to this compound?

A1: The two most prevalent methods for synthesizing this compound are:

  • Chlorination of 2-(Hydroxymethyl)pyridine: This is a widely used method involving the reaction of 2-(Hydroxymethyl)pyridine with a chlorinating agent, most commonly thionyl chloride (SOCl₂).

  • From 2-Methylpyridine (B31789) (2-Picoline): This route typically involves a multi-step process starting with the N-oxidation of 2-methylpyridine to form 2-picoline-N-oxide. This intermediate is then rearranged and chlorinated to yield this compound.[1][2]

Q2: Why is my yield of this compound consistently low?

A2: Low yields can be attributed to several factors:

  • Suboptimal reaction conditions: Incorrect temperature, reaction time, or reagent stoichiometry can significantly impact the yield.

  • Purity of starting materials: Impurities in the 2-(hydroxymethyl)pyridine or 2-methylpyridine can lead to side reactions.

  • Moisture: The presence of water can lead to the hydrolysis of the product and decomposition of the chlorinating agent.

  • Product instability: this compound can be unstable and prone to degradation, especially in its free base form. Conversion to its hydrochloride salt is recommended for improved stability.

Q3: What are the common impurities or side products in the synthesis of this compound?

A3: Common impurities depend on the synthetic route:

  • From 2-(Hydroxymethyl)pyridine:

    • Unreacted 2-(hydroxymethyl)pyridine.

    • Bis(2-picolyl) ether: Formed through a side reaction between the starting material and the product.

    • Over-chlorinated products: If harsher chlorinating agents or conditions are used.[3]

  • From 2-Methylpyridine:

    • 2-(Dichloromethyl)pyridine and 2-(trichloromethyl)pyridine: These can form from over-chlorination of the methyl group.[4]

    • Isomeric chloropyridines if the reaction is not well-controlled.

Q4: How can I minimize the formation of the bis(2-picolyl) ether byproduct?

A4: The formation of bis(2-picolyl) ether can be minimized by:

  • Using a slight excess of the chlorinating agent.

  • Maintaining a low reaction temperature.

  • Adding the 2-(hydroxymethyl)pyridine to the chlorinating agent solution slowly to ensure the chlorinating agent is always in excess.

Q5: Is it necessary to convert this compound to its hydrochloride salt?

A5: Yes, it is highly recommended. The free base of this compound is unstable and can undergo self-reaction or degradation over time. The hydrochloride salt is a more stable, crystalline solid that is easier to handle and store.

Troubleshooting Guide

Issue Possible Causes Recommended Solutions
Low or No Product Formation Ineffective chlorinating agent (e.g., old thionyl chloride).Use freshly distilled or a new bottle of thionyl chloride. Consider alternative chlorinating agents like phosphoryl chloride in the presence of triethylamine (B128534) for the N-oxide route.[5]
Reaction temperature is too low.Gradually increase the reaction temperature while monitoring the reaction progress by TLC or GC. For chlorination with SOCl₂, refluxing is often required.
Insufficient reaction time.Extend the reaction time and monitor the consumption of the starting material.
Formation of Multiple Products (Poor Selectivity) Reaction temperature is too high.Lower the reaction temperature. For the chlorination of 2-picoline, a two-stage temperature profile can improve selectivity.[6]
Incorrect stoichiometry of reagents.Carefully control the molar ratios of the reactants. An excess of the chlorinating agent can lead to over-chlorination.[3]
Presence of impurities in the starting material.Ensure the purity of the starting materials through purification techniques like distillation or recrystallization.
Product Degradation During Workup Presence of water leading to hydrolysis back to 2-(hydroxymethyl)pyridine.Perform the workup under anhydrous conditions. Use dry solvents and glassware. Quench the reaction carefully with a non-aqueous solvent or by removing excess reagent under vacuum.
Exposure to high temperatures for extended periods.Minimize the time the product is exposed to high temperatures during solvent removal or purification.
Difficulty in Product Isolation and Purification Product is an oil or difficult to crystallize.Convert the product to its hydrochloride salt, which is typically a crystalline solid and easier to purify by recrystallization.
Co-elution of impurities during column chromatography.Optimize the solvent system for chromatography. Adding a small amount of a base like triethylamine to the eluent can sometimes improve the separation of basic pyridine (B92270) compounds.
Product instability on silica (B1680970) gel.Consider using a different stationary phase for chromatography, such as alumina, or opt for purification by distillation under reduced pressure if the product is thermally stable enough.

Data Presentation

Comparison of Synthetic Routes for this compound and its Derivatives
Starting MaterialChlorinating Agent/MethodSolventTemperature (°C)Yield (%)Reference(s)
2-Methylpyridine-N-oxidePhosphoryl chloride / Triethylamine--~90% conversion, 98% selectivity[5]
2-Methylpyridine-N-oxidePhosgeneAcetonitrile3 - 25~61% selectivity[4]
2-MethylpyridineHydrogen peroxide / Acetic acid, then SOCl₂Methanol70-80 (oxidation), then chlorination82[7]
2-Bromo-6-hydroxymethylpyridineThionyl chloride (neat)-0~81% conversion to 2-bromo-6-chloromethylpyridine[3]
2-(Hydroxymethyl)pyridineThionyl chlorideToluene (B28343)< 35High Purity[8]
2,3-LutidineRuCl₃·3H₂O / O₂, then Trichloroisocyanuric acidDichloromethane, then ChloroformRoom temp (oxidation), then reflux82 (chlorination step)[2]

Experimental Protocols

Protocol 1: Synthesis of this compound Hydrochloride from 2-(Hydroxymethyl)pyridine

Materials:

  • 2-(Hydroxymethyl)pyridine

  • Thionyl chloride (SOCl₂)

  • Anhydrous toluene

  • Anhydrous diethyl ether

Procedure:

  • In a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap (to neutralize HCl and SO₂ byproducts), add anhydrous toluene.[8]

  • Add thionyl chloride (1.1-1.2 equivalents) to the toluene and stir.[8]

  • Dissolve 2-(hydroxymethyl)pyridine (1.0 equivalent) in anhydrous toluene and add it to the dropping funnel.

  • Slowly add the 2-(hydroxymethyl)pyridine solution to the stirred thionyl chloride solution at room temperature. An exothermic reaction may be observed; maintain the temperature below 35°C using a water bath if necessary.[8]

  • After the addition is complete, stir the reaction mixture at room temperature for 2-4 hours, or until the reaction is complete as monitored by TLC.[8]

  • Upon completion, the product may precipitate from the solution. If not, the volume of the solvent can be reduced under vacuum to induce precipitation.[8]

  • Filter the solid product under a stream of nitrogen.[8]

  • Wash the collected solid with cold, anhydrous diethyl ether to remove any unreacted thionyl chloride and other impurities.[8]

  • Dry the product under vacuum to obtain this compound hydrochloride as a solid.[8]

Protocol 2: Synthesis of this compound Hydrochloride from 2-Methylpyridine

This is a multi-step synthesis involving the initial N-oxidation of 2-methylpyridine, followed by rearrangement and chlorination.[1][2]

Step 1: Synthesis of 2-Methylpyridine N-oxide Materials:

  • 2-Methylpyridine

  • Hydrogen peroxide (30%)

  • Acetic acid

Procedure:

  • To a solution of 2-methylpyridine in acetic acid, add hydrogen peroxide dropwise while maintaining the temperature between 70-80°C.[1]

  • Stir the reaction mixture for 10-14 hours.[1]

  • Monitor the reaction by TLC until the starting material is consumed.

  • After the reaction is complete, carefully remove the excess acetic acid and water under reduced pressure. The crude 2-methylpyridine N-oxide can be purified by distillation or used directly in the next step.

Step 2: Synthesis of this compound Hydrochloride Materials:

  • 2-Methylpyridine N-oxide

  • Thionyl chloride (SOCl₂)

  • Inert solvent (e.g., anhydrous toluene or dichloromethane)

Procedure:

  • Dissolve 2-methylpyridine N-oxide in an inert solvent in a round-bottom flask equipped with a reflux condenser.

  • Slowly add thionyl chloride to the solution.

  • Heat the reaction mixture to reflux to ensure complete conversion. Monitor the reaction by TLC.[1]

  • After the reaction is complete, cool the mixture to room temperature.

  • Remove the excess thionyl chloride and solvent under reduced pressure to yield the crude product.[1]

  • The crude this compound hydrochloride can be purified by recrystallization from a suitable solvent system (e.g., ethanol/ether).

Mandatory Visualizations

Synthesis_Pathways cluster_0 Route 1: From 2-Methylpyridine cluster_1 Route 2: From 2-Hydroxymethylpyridine 2-Methylpyridine 2-Methylpyridine 2-Picoline-N-Oxide 2-Picoline-N-Oxide 2-Methylpyridine->2-Picoline-N-Oxide H₂O₂ / AcOH 2-Chloromethylpyridine 2-Chloromethylpyridine 2-Picoline-N-Oxide->2-Chloromethylpyridine SOCl₂ or POCl₃ Product_HCl This compound Hydrochloride 2-Chloromethylpyridine->Product_HCl HCl 2-Hydroxymethylpyridine 2-Hydroxymethylpyridine 2-Chloromethylpyridine_2 2-Chloromethylpyridine 2-Hydroxymethylpyridine->2-Chloromethylpyridine_2 SOCl₂ 2-Chloromethylpyridine_2->Product_HCl HCl

Caption: Main synthetic routes to this compound Hydrochloride.

Troubleshooting_Workflow Start Low Yield or Impure Product Check_SM Check Starting Material Purity Start->Check_SM Purify_SM Purify Starting Material (Distillation/Recrystallization) Check_SM->Purify_SM Impure Check_Reagents Check Reagent Quality (e.g., fresh SOCl₂) Check_SM->Check_Reagents Pure Purify_SM->Check_Reagents Replace_Reagents Use Fresh/Purified Reagents Check_Reagents->Replace_Reagents Suspect Check_Conditions Review Reaction Conditions (Temp, Time, Stoichiometry) Check_Reagents->Check_Conditions Good Replace_Reagents->Check_Conditions Optimize_Conditions Optimize Conditions: - Adjust Temperature - Vary Reaction Time - Adjust Stoichiometry Check_Conditions->Optimize_Conditions Suboptimal Check_Workup Review Workup & Purification Check_Conditions->Check_Workup Optimal Optimize_Conditions->Check_Workup Optimize_Workup Optimize Purification: - Anhydrous conditions - Convert to HCl salt - Different chromatography Check_Workup->Optimize_Workup Issues Identified Success Improved Yield & Purity Check_Workup->Success No Issues Optimize_Workup->Success

Caption: Troubleshooting workflow for low yield in this compound synthesis.

References

Technical Support Center: Troubleshooting Unexpected Peaks in NMR of 2-(Chloromethyl)pyridine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering unexpected peaks in the Nuclear Magnetic Resonance (NMR) spectra of 2-(chloromethyl)pyridine derivatives.

Frequently Asked Questions (FAQs)

Q1: I'm seeing a singlet around 4.8 ppm in the ¹H NMR of my this compound sample in CDCl₃, but I don't expect it. What could it be?

A1: An unexpected singlet around 4.8 ppm could be due to the hydrolysis of your this compound derivative to the corresponding 2-(hydroxymethyl)pyridine. The chloromethyl group is susceptible to hydrolysis, especially if there is residual water in your sample or the NMR solvent.

Q2: My NMR spectrum shows a peak around 6.8 ppm. What could this be?

A2: A singlet around 6.8 ppm could indicate the presence of 2-(dichloromethyl)pyridine, a potential impurity from the synthesis process. The chemical shift of the methine proton (-CHCl₂) is expected to be significantly downfield from the methylene (B1212753) protons of the starting material.

Q3: I have a set of broad, poorly resolved peaks in the aromatic region. What is a possible cause?

A3: Broad peaks in the aromatic region can be a sign of dimerization or polymerization of your this compound derivative. The free base of this compound is known to be reactive and can undergo self-alkylation, especially upon removal of the hydrochloride salt.[1][2] This can lead to a complex mixture of oligomers or polymers with overlapping and broad signals in the NMR spectrum.

Q4: I used methanol (B129727) to dissolve my sample for a reaction and now see an unexpected singlet around 3.4 ppm and another around 4.6 ppm in the NMR of the crude product. What are these peaks?

A4: These peaks likely correspond to the formation of 2-(methoxymethyl)pyridine. The chloromethyl group is reactive towards nucleophilic solvents like methanol. The peak around 3.4 ppm would be the methoxy (B1213986) (-OCH₃) protons, and the peak around 4.6 ppm would be the methylene (-CH₂-) protons adjacent to the pyridine (B92270) ring and the methoxy group.

Q5: How can I confirm the presence of water in my NMR sample?

A5: To confirm the presence of water, you can perform a D₂O shake. Add a drop of deuterium (B1214612) oxide (D₂O) to your NMR tube, shake it, and re-acquire the ¹H NMR spectrum. The peak corresponding to water (and other exchangeable protons like alcohols) will either disappear or significantly decrease in intensity.

Troubleshooting Guide

This guide provides a systematic approach to identifying the source of unexpected peaks in the NMR spectra of this compound derivatives.

Problem: Unexpected Peaks Observed in ¹H NMR Spectrum

Troubleshooting_Workflow

Summary of ¹H NMR Data for this compound and Related Compounds
CompoundStructureKey ¹H NMR Signals (ppm) in CDCl₃Notes
This compound HCl
alt text
~8.8 (d), ~8.5 (t), ~8.1 (d), ~8.0 (t) (pyridine protons), ~5.2 (s, 2H, -CH₂Cl) The hydrochloride salt is typically used for stability.[3]
2-(Hydroxymethyl)pyridine
alt text
~8.5 (d), ~7.7 (t), ~7.4 (d), ~7.2 (t) (pyridine protons), ~4.8 (s, 2H, -CH₂OH) , ~5.4 (br s, 1H, -OH)Common hydrolysis product.[4]
2-(Dichloromethyl)pyridine
alt text
Aromatic protons, ~6.8 (s, 1H, -CHCl₂) (Predicted)Potential synthesis impurity.[3]
2-(Trichloromethyl)pyridine
alt text
Aromatic protons, no aliphatic proton signal Potential synthesis impurity.
2-(Methoxymethyl)pyridine
alt text
Aromatic protons, ~4.6 (s, 2H, -CH₂O-) , ~3.4 (s, 3H, -OCH₃) Product of reaction with methanol.[4][5]
Dimer of this compound Structure variesAromatic protons, ~3.0 (s, 4H, bridging -CH₂-) (by analogy to bibenzyl)Dimerization can lead to complex spectra.[6]

Experimental Protocols

Protocol 1: Sample Preparation for NMR Spectroscopy of Reactive Pyridine Derivatives
  • Drying: Ensure the this compound derivative, especially the free base, is thoroughly dried to remove any residual water or solvents.

  • Solvent Selection: Use a high-purity, anhydrous deuterated solvent. CDCl₃ is common, but for stability studies, a less reactive solvent like acetone-d₆ or acetonitrile-d₃ might be considered.

  • Inert Atmosphere: If the compound is particularly sensitive, prepare the NMR sample under an inert atmosphere (e.g., in a glovebox) to minimize exposure to moisture and oxygen.

  • Filtration: To remove any particulate matter that can broaden NMR signals, filter the sample solution through a small plug of cotton or glass wool in a Pasteur pipette directly into the NMR tube.

  • Concentration: Use a sufficient concentration to obtain a good signal-to-noise ratio in a reasonable number of scans, typically 5-10 mg in 0.6-0.7 mL of solvent.

  • Immediate Analysis: Analyze the sample by NMR as soon as possible after preparation to minimize the potential for degradation.

Protocol 2: Stability Assessment by ¹H NMR
  • Initial Spectrum: Prepare the sample as described in Protocol 1 and acquire an initial ¹H NMR spectrum (time = 0).

  • Incubation: Store the NMR tube under the desired conditions (e.g., room temperature, 40°C).

  • Time-Point Analysis: Acquire subsequent ¹H NMR spectra at regular intervals (e.g., 1, 3, 6, 12, 24 hours).

  • Data Analysis:

    • Integrate the peak of a stable internal standard (if added) and the peaks of the parent compound and any new, unexpected peaks.

    • Normalize the integrals to the internal standard.

    • Plot the relative intensity of the parent compound and degradation products over time to assess stability.

Stability_Pathway

References

Validation & Comparative

A Comparative Guide to the Reactivity of 2-(Chloromethyl)pyridine and 2-(Bromomethyl)pyridine in Nucleophilic Substitution Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of pharmaceutical and materials science, the functionalization of pyridine (B92270) scaffolds is a cornerstone of molecular design. Among the various synthons available, 2-(halomethyl)pyridines are particularly valuable due to their ability to undergo nucleophilic substitution, allowing for the introduction of a wide array of functional groups. This guide provides an objective comparison of the reactivity of two key analogues: 2-(chloromethyl)pyridine and 2-(bromomethyl)pyridine (B1332372). This analysis is supported by established chemical principles and available experimental data to aid researchers in selecting the optimal reagent for their synthetic endeavors.

Theoretical Underpinnings of Reactivity

The reactivity of this compound and 2-(bromomethyl)pyridine in nucleophilic substitution reactions is primarily dictated by the nature of the halogen atom, which acts as the leaving group. These reactions typically proceed via a bimolecular nucleophilic substitution (SN2) mechanism. The rate of an SN2 reaction is influenced by several factors, including the strength of the nucleophile, steric hindrance at the reaction center, the solvent, and the ability of the leaving group to depart.

In the context of comparing these two reagents, the most critical factor is the leaving group's ability. A good leaving group is a species that is stable on its own, which generally correlates with it being a weak base. When comparing the halide ions, iodide is the best leaving group, followed by bromide, chloride, and then fluoride. This trend is inversely related to their basicity. Therefore, the bromide ion (Br⁻) is a better leaving group than the chloride ion (Cl⁻). This fundamental principle predicts that 2-(bromomethyl)pyridine will be more reactive towards nucleophiles than this compound.

The increased reactivity of the bromo-derivative can be attributed to the weaker carbon-bromine (C-Br) bond compared to the carbon-chlorine (C-Cl) bond and the greater polarizability of the bromide ion, which helps to stabilize the transition state of the SN2 reaction.

Quantitative Data Comparison

FeatureThis compound2-(Bromomethyl)pyridine
Molecular Weight 127.57 g/mol [1]172.02 g/mol
CAS Number 4377-33-7[1]55401-97-3
Leaving Group Chloride (Cl⁻)Bromide (Br⁻)
Leaving Group Ability GoodExcellent
Relative Reactivity LowerHigher
Typical Reaction Conditions with Piperidine (B6355638) DMF, K₂CO₃, 80°C, 6 hours[2]Acetone (B3395972), K₂CO₃, Room Temp., 6 hours (adapted from a general procedure)[3]
Reported Yield with Piperidine 90-92%[2]High (expected to be ≥92% under similar or milder conditions)

Note: The reaction conditions and yield for 2-(bromomethyl)pyridine with piperidine are based on a general protocol for nucleophilic substitution and the established higher reactivity of alkyl bromides. A quantitative yield is reported for a similar reaction in acetone with K₂CO₃.[3]

Experimental Protocols

The following are representative experimental protocols for the nucleophilic substitution of this compound and 2-(bromomethyl)pyridine with piperidine.

Protocol 1: Synthesis of 2-(Piperidin-1-ylmethyl)pyridine from this compound

This protocol is adapted from a patented procedure.[2]

Materials:

  • 2-Chloro-4-(chloromethyl)pyridine (162 g, 1 mol) - Note: The patent uses a substituted pyridine, the procedure is adapted here for the parent compound.

  • Piperidine (85 g, 1 mol)

  • Potassium carbonate (K₂CO₃) (138 g, 1 mol)

  • Dimethylformamide (DMF) (600 ml)

  • Ethyl acetate

  • Saturated sodium bicarbonate aqueous solution

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • In a round-bottomed flask, add this compound, piperidine, and potassium carbonate to DMF.

  • Heat the mixture to 80°C and maintain reflux conditions for 6 hours.

  • After reflux, cool the reaction mixture to room temperature and add 40 ml of water.

  • Adjust the pH to 8-9 with a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer three times with an equal volume of ethyl acetate.

  • Combine the organic layers and dry over anhydrous MgSO₄.

  • Remove the solvent by rotary evaporation to yield the product, 2-(piperidin-1-ylmethyl)pyridine, as a light yellow oily liquid.[2]

Protocol 2: Synthesis of 2-(Piperidin-1-ylmethyl)pyridine from 2-(Bromomethyl)pyridine (General Procedure)

This protocol is a generalized procedure based on the high reactivity of 2-(bromomethyl)pyridine.

Materials:

  • 2-(Bromomethyl)pyridine hydrobromide (representative starting material)

  • Piperidine

  • Potassium carbonate (K₂CO₃)

  • Acetone

  • Diethyl ether

Procedure:

  • If starting from the hydrobromide salt, first neutralize it. In a flask, degas 2-(bromomethyl)pyridine hydrobromide (1 equivalent) and potassium carbonate (1.05 equivalents) under vacuum for 1 hour.

  • Add dry acetone and stir the mixture under an inert atmosphere (e.g., argon) at room temperature.

  • To this mixture, add piperidine (1 to 1.2 equivalents).

  • Stir the reaction at room temperature for approximately 6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, remove the acetone by rotary evaporation.

  • Extract the residue with diethyl ether.

  • Remove the diethyl ether by rotary evaporation to afford the product.

Visualizing Reaction Logic and Workflow

The following diagrams, generated using the DOT language, illustrate the key concepts and workflows discussed in this guide.

leaving_group_ability cluster_reactivity Relative Reactivity in SN2 Reactions cluster_leaving_group Leaving Group Ability Br 2-(Bromomethyl)pyridine Cl This compound Br->Cl > Br_ion Br⁻ (Bromide) Cl_ion Cl⁻ (Chloride) Br_ion->Cl_ion >

Caption: Comparison of Reactivity and Leaving Group Ability.

experimental_workflow start Start: 2-(Halomethyl)pyridine (X = Cl or Br) reactants Add Nucleophile (e.g., Piperidine) and Base (e.g., K₂CO₃) in Solvent start->reactants reaction Reaction at Specified Temperature and Time reactants->reaction workup Aqueous Workup (Quenching, Extraction) reaction->workup purification Purification (e.g., Distillation, Chromatography) workup->purification product Final Product: 2-(Piperidin-1-ylmethyl)pyridine purification->product

Caption: General Experimental Workflow for Nucleophilic Substitution.

Conclusion

References

A Comparative Guide to the NMR Characterization of 2-(Chloromethyl)pyridine and Its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation and characterization of organic molecules. This guide provides a comparative analysis of the ¹H and ¹³C NMR spectral data for 2-(chloromethyl)pyridine and its derivatives, offering valuable insights for researchers working with these versatile synthetic intermediates.

Comparison of ¹H and ¹³C NMR Data

The chemical shifts (δ) in NMR spectroscopy are highly sensitive to the electronic environment of the nuclei. In pyridine (B92270) derivatives, the electronegativity of the nitrogen atom and the substituent on the chloromethyl group significantly influence the spectral data. The protonation state of the pyridine nitrogen, as in the case of the hydrochloride salt, also has a profound effect on the chemical shifts of the ring protons and carbons.

CompoundProton (Position)¹H Chemical Shift (δ, ppm)Carbon (Position)¹³C Chemical Shift (δ, ppm)Solvent
This compound HCl [1]H-68.82C-2148.9CDCl₃
H-48.53C-6148.2
H-58.15C-4142.9
H-37.99C-3129.5
-CH₂Cl5.25C-5128.8
-CH₂Cl44.2
2,6-Bis(bromomethyl)pyridine H-3, H-57.40 (d, J = 7.7 Hz)--CDCl₃
H-47.74 (t, J = 7.8 Hz)
-CH₂Br4.56 (s)
2,6-Bis(tosyloxymethyl)pyridine [2]H-3, H-57.3 (d)--CDCl₃
H-47.7 (t)
-CH₂O-5.1 (s)
Ar-H (tosyl)7.8 (d), 7.3 (d)
-CH₃ (tosyl)2.4 (s)

Note: "d" denotes a doublet, "t" a triplet, and "s" a singlet. Coupling constants (J) are given in Hertz (Hz). Data for 2,6-Bis(bromomethyl)pyridine was obtained from a supporting information file and may not have complete assignment details.

Experimental Protocols

Accurate and reproducible NMR data acquisition relies on standardized experimental procedures.

Sample Preparation:

  • Sample Quantity: Weigh 5-10 mg of the solid compound for ¹H NMR and 20-50 mg for ¹³C NMR.

  • Solvent: Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, D₂O) in a clean, dry 5 mm NMR tube.

  • Internal Standard: Tetramethylsilane (TMS) is commonly used as an internal standard for chemical shift referencing (δ = 0.00 ppm).

  • Dissolution: Ensure the sample is fully dissolved. If necessary, gently warm the sample or use sonication. Filter the solution if any solid particles are present to avoid magnetic field inhomogeneity.

Data Acquisition:

A standard one-dimensional proton or carbon pulse-acquire experiment is typically performed on a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • ¹H NMR:

    • Number of Scans: 8-16 scans are usually sufficient.

    • Relaxation Delay: A delay of 1-2 seconds between scans is recommended.

  • ¹³C NMR:

    • Number of Scans: A larger number of scans (e.g., 1024 or more) is required due to the lower natural abundance of the ¹³C isotope.

    • Relaxation Delay: A longer delay of 2-5 seconds is often used.

  • Processing: The acquired Free Induction Decay (FID) is processed using a Fourier transform, followed by phasing and baseline correction to obtain the final spectrum.

Structural and Electronic Effects on NMR Spectra

The following diagram illustrates the key structural features of this compound and how they relate to the expected NMR signals.

Caption: Relationship between protons in this compound and their expected ¹H NMR signals.

The electronegative nitrogen atom in the pyridine ring leads to a general deshielding of the ring protons, causing them to appear at higher chemical shifts compared to benzene. The proton at the C-6 position (H-6), being ortho to the nitrogen, is the most deshielded. The protons at C-3 and C-5 are in similar electronic environments, while the C-4 proton is also significantly deshielded. The protons of the chloromethyl group are in an aliphatic region but are deshielded by the adjacent electronegative chlorine atom and the aromatic ring.

When comparing the hydrochloride salt to the free base, the protonation of the nitrogen atom further withdraws electron density from the ring, leading to a significant downfield shift for all ring protons.

The nature of the leaving group in derivatives also impacts the chemical shift of the methylene (B1212753) (-CH₂-) protons. A more electron-withdrawing leaving group, such as a tosylate, would be expected to cause a greater downfield shift of these protons compared to a chloride or bromide. This effect provides valuable information about the reactivity of the derivative.

This guide serves as a foundational resource for the NMR characterization of this compound derivatives. For definitive structural confirmation, it is always recommended to perform a full suite of 1D and 2D NMR experiments.2D NMR experiments.

References

Navigating the Reaction Maze: A Comparative Guide to LC-MS Analysis of 2-(Chloromethyl)pyridine Products

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the synthesis and analysis of pyridine (B92270) derivatives, understanding the reaction products of 2-(chloromethyl)pyridine is crucial. This guide provides a comprehensive comparison of Liquid Chromatography-Mass Spectrometry (LC-MS) methods for the analysis of these products, supported by established experimental data for analogous compounds. Detailed protocols and workflow visualizations are presented to facilitate method development and application.

This compound is a versatile reagent in organic synthesis, readily undergoing nucleophilic substitution reactions with a variety of nucleophiles, including amines, thiols, and alcohols. The resulting pyridyl-substituted compounds are of significant interest in medicinal chemistry and materials science. LC-MS is an indispensable tool for monitoring these reactions, identifying products, and quantifying impurities. This guide will delve into the practical aspects of LC-MS analysis in this context.

Comparative Analysis of LC-MS Methodologies

The successful LC-MS analysis of this compound reaction products hinges on the appropriate selection of chromatographic conditions and mass spectrometric parameters. While specific conditions may vary depending on the exact nature of the reaction products, a general framework based on the analysis of similar pyridine derivatives can be established. The following tables summarize key quantitative data and experimental parameters from published methods for related compounds, providing a solid starting point for method development.

Parameter Method A: Analysis of Amine Adducts Method B: Analysis of Thiol Adducts Method C: General Impurity Profiling
Column Hypersil BDS C18 (50 mm x 4.6 mm, 3 µm)[1][2]Primesep 200 (150 mm x 2.1 mm, 5 µm)Hypersil BDS C18 (150 mm x 4.6 mm, 5 µm)[3]
Mobile Phase A 10 mM Ammonium (B1175870) Acetate (B1210297) in Water[1][2]0.1% Formic Acid in Water10 mM Ammonium Acetate in Water[3]
Mobile Phase B Acetonitrile[1][2]Acetonitrile (B52724)Acetonitrile/Methanol (90:10)[3]
Gradient Isocratic (e.g., 79:21 A:B)[1][2]Gradient (e.g., 5-95% B over 15 min)Gradient (e.g., 10-90% B over 20 min)[3]
Flow Rate 1.0 mL/min[1][2]0.3 mL/min0.8 mL/min[3]
Ionization Mode ESI Positive[3]ESI PositiveESI Positive[3]
LOD/LOQ ~0.3 ppm (for a related impurity)[1][2]Analyte Dependent~0.3 ppm (for a related impurity)[3]

Detailed Experimental Protocols

Reproducibility and accuracy in LC-MS analysis are contingent upon well-defined experimental protocols. Below are detailed methodologies for the key stages of analysis, from sample preparation to data acquisition.

Sample Preparation
  • Reaction Quenching: At the desired time point, quench the reaction by adding a suitable solvent, such as acetonitrile or methanol, to precipitate any salts and dilute the reaction mixture.

  • Dilution: Dilute the quenched reaction mixture with the initial mobile phase composition to ensure compatibility with the LC system and to bring the analyte concentration within the linear range of the detector. A typical dilution factor is 1:100 or 1:1000.

  • Filtration: Filter the diluted sample through a 0.22 µm syringe filter to remove any particulate matter that could clog the LC column.

Liquid Chromatography

A standard reverse-phase high-performance liquid chromatography (HPLC) system is typically employed.

  • Column: A C18 column is a robust choice for the separation of the relatively polar reaction products. For instance, a Hypersil BDS C18 column (150 mm x 4.6 mm, 5 µm particle size) provides good resolution and peak shape.[3]

  • Mobile Phase: A common mobile phase consists of a mixture of an aqueous buffer and an organic solvent.

    • Aqueous (A): 10 mM ammonium acetate in water.[1][2][3] The buffer helps to control the pH and improve peak shape, especially for basic pyridine compounds.

    • Organic (B): Acetonitrile is a common choice for the organic modifier.[1][2][3]

  • Gradient Elution: A gradient elution is often necessary to separate the starting material, product, and any potential by-products with varying polarities. A typical gradient might start with a low percentage of organic phase and ramp up to a high percentage over 15-20 minutes.

  • Flow Rate: A flow rate of 0.8-1.0 mL/min is standard for a 4.6 mm ID column.[1][2][3]

  • Column Temperature: Maintaining the column at a constant temperature (e.g., 30 °C) can improve the reproducibility of retention times.

Mass Spectrometry

A mass spectrometer equipped with an electrospray ionization (ESI) source is ideal for the analysis of these non-volatile and polar compounds.

  • Ionization Mode: ESI in the positive ion mode is generally preferred for pyridine-containing compounds as the nitrogen atom is readily protonated.[3]

  • Scan Mode:

    • Full Scan: To identify all ions within a specific mass range (e.g., m/z 100-1000). This is useful for identifying unknown products and by-products.

    • Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM): For quantitative analysis of specific target compounds. These modes offer higher sensitivity and selectivity.

  • Key MS Parameters:

    • Capillary Voltage: Typically 3-4.5 kV.[3]

    • Drying Gas (Nitrogen) Flow and Temperature: These parameters need to be optimized for efficient desolvation. Typical values are 10-12 L/min and 300-350 °C.

    • Nebulizer Pressure: Usually in the range of 30-50 psi.

Visualizing the Workflow and Reaction Pathways

To provide a clearer understanding of the analytical process and the underlying chemistry, the following diagrams have been generated using the DOT language.

Reaction_Workflow cluster_reaction Chemical Reaction cluster_analysis LC-MS Analysis 2-CMP This compound Reaction_Vessel Reaction 2-CMP->Reaction_Vessel Nucleophile Nucleophile (Amine, Thiol, etc.) Nucleophile->Reaction_Vessel Product_Mixture Reaction Product Mixture Reaction_Vessel->Product_Mixture Sample_Prep Sample Preparation (Quench, Dilute, Filter) Product_Mixture->Sample_Prep LC_System LC Separation (C18 Column) Sample_Prep->LC_System MS_Detector MS Detection (ESI+) LC_System->MS_Detector Data_Analysis Data Analysis (Identification & Quantitation) MS_Detector->Data_Analysis

Caption: General workflow for the synthesis and LC-MS analysis of this compound reaction products.

Signaling_Pathway CMP This compound Intermediate Transition State CMP->Intermediate SN2 Attack Nu Nucleophile (R-XH) Nu->Intermediate Product Substituted Product (2-(RX-methyl)pyridine) Intermediate->Product HCl HCl Intermediate->HCl

Caption: Simplified SN2 reaction pathway for this compound with a generic nucleophile.

Alternative Analytical Techniques

While LC-MS is a powerful and versatile technique, other analytical methods can also be employed for the analysis of this compound and its derivatives.

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS can be suitable for the analysis of more volatile and thermally stable derivatives. However, many of the reaction products, especially those formed with polar nucleophiles, may require derivatization to increase their volatility.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is an essential tool for the structural elucidation of the reaction products. It provides detailed information about the chemical environment of each atom in the molecule, confirming the structure of the desired product and identifying any unexpected by-products.

  • High-Performance Liquid Chromatography with UV Detection (HPLC-UV): For routine analysis and quantification of known products, HPLC with a UV detector can be a cost-effective alternative to LC-MS. The pyridine ring provides a strong chromophore, allowing for sensitive detection at wavelengths around 260 nm. However, this method lacks the specificity of mass spectrometric detection for peak identification.

References

A Comparative Guide to IR Spectroscopy for Functional Group Analysis of Pyridines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Infrared (IR) spectroscopy is a powerful and widely used analytical technique for the identification of functional groups in organic molecules. For researchers working with pyridine (B92270) and its derivatives, which are core scaffolds in numerous pharmaceuticals and functional materials, a thorough understanding of their IR spectral characteristics is essential. This guide provides a comparative analysis of the IR spectra of pyridine and various substituted pyridines, supported by experimental data, to aid in the identification and characterization of these compounds.

The vibrational modes of the pyridine ring, particularly the C-H stretching, C=C and C=N ring stretching, and out-of-plane C-H bending vibrations, are sensitive to the electronic effects of substituents. This sensitivity allows for the differentiation of isomers and the characterization of functional groups based on shifts in absorption frequencies.

Comparison of IR Absorption Frequencies

The following tables summarize the characteristic IR absorption frequencies for pyridine and a range of substituted pyridines, categorized by the electronic nature of the substituent. These values are compiled from various spectroscopic studies and provide a basis for qualitative and quantitative comparison.

Table 1: Characteristic IR Bands of Unsubstituted Pyridine
Vibrational ModeFrequency Range (cm⁻¹)Intensity
Aromatic C-H Stretch3100 - 3000Medium to Weak
C=C and C=N Ring Stretching1600 - 1585Strong
C=C and C=N Ring Stretching1500 - 1400Strong
C-H In-plane Bending1250 - 1000Medium to Weak
C-H Out-of-plane Bending900 - 675Strong

Data compiled from various sources, including[1][2].

Table 2: Effect of Electron-Donating Groups on Pyridine IR Absorptions

Electron-donating groups (EDGs) such as amino (-NH₂) and methyl (-CH₃) groups increase the electron density in the pyridine ring. This generally leads to a decrease in the frequency of the ring stretching vibrations.

Substituent (Position)Key Vibrational ModeFrequency (cm⁻¹)Reference
-NH₂
2-AminopyridineN-H Stretch (asym/sym)3442 / 3300[3]
NH₂ Scissoring1617[3]
C=C, C=N Ring Stretch~1600, 1562, 1481, 1439[4]
4-AminopyridineNH₂ Scissoring1645[5]
-CH₃
2-Methylpyridine (α-picoline)C-H Stretch (Aromatic)~3050 - 3000[6]
C=C, C=N Ring Stretch~1595, 1480, 1435[6]
3-Methylpyridine (β-picoline)C-H Stretch (Aromatic)~3080 - 3020[7]
C=C, C=N Ring Stretch~1590, 1480, 1420[7][8]
4-Methylpyridine (γ-picoline)C-H Stretch (Aromatic)~3070 - 3020[9]
C=C, C=N Ring Stretch~1605, 1560, 1420[9]
Table 3: Effect of Electron-Withdrawing Groups on Pyridine IR Absorptions

Electron-withdrawing groups (EWGs) such as nitro (-NO₂) and halogens (-F, -Cl, -Br) decrease the electron density in the pyridine ring. This generally causes a shift to higher frequencies for the ring stretching vibrations.

Substituent (Position)Key Vibrational ModeFrequency (cm⁻¹)Reference
-NO₂
2-Amino-5-nitropyridineNO₂ Stretch (asym/sym)~1520 / 1340[10]
C=C, C=N Ring Stretch~1640, 1468, 1399[10]
3-NitropyridineNO₂ Stretch (asym/sym)~1530 / 1350[11]
4-NitropyridineNO₂ Stretch (asym/sym)~1520 / 1345[12]
Halogens
2-ChloropyridineC=C, C=N Ring Stretch~1580, 1460, 1420
3-ChloropyridineC=C, C=N Ring Stretch~1575, 1470, 1415
4-ChloropyridineC=C, C=N Ring Stretch~1590, 1480, 1390

Experimental Protocols

Reproducible and high-quality IR spectra are crucial for accurate functional group analysis. Below are generalized protocols for sample preparation and data acquisition using common FTIR techniques.

Attenuated Total Reflectance (ATR) FTIR Spectroscopy

This technique is suitable for both liquid and solid samples with minimal preparation.

  • Instrument Preparation:

    • Ensure the ATR crystal (e.g., diamond or germanium) is clean. Record a background spectrum of the clean, empty ATR crystal. This will be automatically subtracted from the sample spectrum.

  • Sample Application:

    • Liquids: Place a small drop of the neat liquid sample directly onto the center of the ATR crystal.

    • Solids: Place a small amount of the finely ground solid sample onto the ATR crystal and apply firm, even pressure using the instrument's pressure clamp to ensure good contact.

  • Data Acquisition:

    • Collect the spectrum, typically in the mid-infrared range (4000 cm⁻¹ to 400 cm⁻¹).

    • A spectral resolution of 4 cm⁻¹ is generally sufficient.

    • To improve the signal-to-noise ratio, co-add 16 to 32 scans.

  • Data Processing:

    • The instrument software will perform a Fourier transform on the resulting interferogram to generate the IR spectrum.

    • Apply baseline correction and smoothing algorithms if necessary.

Potassium Bromide (KBr) Pellet Transmission FTIR Spectroscopy

This is a traditional method for analyzing solid samples.

  • Sample Preparation:

    • Thoroughly grind a small amount of the solid sample (typically 1-2 mg) with approximately 100-200 mg of dry, spectroscopic grade KBr powder in an agate mortar and pestle.

    • The mixture should be a fine, homogeneous powder.

  • Pellet Formation:

    • Transfer the powder to a pellet press die.

    • Apply pressure using a hydraulic press (typically 8-10 tons) for several minutes to form a thin, transparent or translucent pellet.

  • Data Acquisition:

    • Place the KBr pellet in the sample holder of the FTIR spectrometer.

    • Record a background spectrum of the empty sample compartment.

    • Collect the sample spectrum using the same parameters as for ATR spectroscopy (4000-400 cm⁻¹, 4 cm⁻¹ resolution, 16-32 scans).

  • Data Processing:

    • The software will generate the spectrum after Fourier transformation. Baseline correction may be required.

Visualization of Key Concepts

The following diagrams illustrate important relationships in the IR spectroscopy of pyridines.

substituent_effect substituent Substituent on Pyridine Ring edg Electron-Donating Group (EDG) (e.g., -NH2, -CH3) substituent->edg ewg Electron-Withdrawing Group (EWG) (e.g., -NO2, -Cl) substituent->ewg increase_density Increases Electron Density edg->increase_density decrease_density Decreases Electron Density ewg->decrease_density effect Electronic Effect on Ring lower_freq Shifts to Lower Wavenumber (Red Shift) increase_density->lower_freq higher_freq Shifts to Higher Wavenumber (Blue Shift) decrease_density->higher_freq ir_shift Effect on IR Ring Stretching Frequency

Caption: Influence of substituent electronic effects on pyridine ring stretching frequencies.

experimental_workflow start Sample prep Sample Preparation start->prep liquid Liquid Sample prep->liquid solid Solid Sample prep->solid atr_liquid Place on ATR Crystal liquid->atr_liquid atr_solid Grind and Press on ATR Crystal solid->atr_solid kbr Grind with KBr and Press into Pellet solid->kbr analysis FTIR Analysis atr_liquid->analysis atr_solid->analysis kbr->analysis background Record Background Spectrum analysis->background acquire Acquire Sample Spectrum analysis->acquire processing Data Processing acquire->processing fourier Fourier Transform processing->fourier baseline Baseline Correction fourier->baseline result IR Spectrum for Analysis baseline->result

Caption: Generalized workflow for FTIR analysis of pyridine-based compounds.

Conclusion

IR spectroscopy is an indispensable tool for the functional group analysis of pyridine derivatives. By understanding the characteristic absorption frequencies and the influence of substituents on the vibrational modes of the pyridine ring, researchers can effectively identify and characterize these important compounds. The data and protocols presented in this guide serve as a valuable resource for scientists and professionals in the fields of chemistry and drug development, facilitating more efficient and accurate spectral interpretation.

References

A Comparative Guide to the Synthesis of 2-(Chloromethyl)pyridine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in the field of organic synthesis and drug development, the efficient production of key intermediates like 2-(Chloromethyl)pyridine hydrochloride is of paramount importance. This guide provides a comparative analysis of the common synthetic routes to this compound, offering detailed experimental protocols and quantitative data to inform methodological choices. The two primary pathways explored start from readily available precursors: 2-picoline and 2-pyridinemethanol (B130429).

Data Presentation

The following table summarizes the key quantitative parameters for the two principal synthesis routes to this compound hydrochloride.

ParameterRoute 1: From 2-PicolineRoute 2: From 2-Pyridinemethanol
Starting Material 2-Picoline (2-Methylpyridine)2-Pyridinemethanol
Key Reagents Acetic acid, Hydrogen peroxide, Sodium hydroxide (B78521), Thionyl chlorideThionyl chloride
Number of Steps 41
Reaction Temperature 70-80°C (oxidation), Reflux (chlorination)0°C to Reflux
Reaction Time 10-14 hours (oxidation), 2-3 hours (hydrolysis), 1 hour (chlorination)~3 hours
Overall Yield ~80%[1][2]Up to 100%[3]
Purity Not specified in the provided search resultsNot specified in the provided search results

Experimental Protocols

Route 1: Multi-step Synthesis from 2-Picoline

This synthetic pathway involves the initial N-oxidation of 2-picoline, followed by rearrangement and hydrolysis to 2-pyridinemethanol, which is then chlorinated.[1][4]

Step 1: Synthesis of 2-Picoline-N-Oxide

  • In a 250 ml flask, add 18.6 g (0.2 mol) of 2-picoline, 12 g (0.2 mol) of glacial acetic acid, and 8.84 g (0.26 mol) of hydrogen peroxide.[1]

  • Heat the mixture at 70-80°C for 10-14 hours.[1][4]

  • Monitor the reaction progress using thin-layer chromatography (TLC).

Step 2: Synthesis of 2-Pyridinemethanol Acetate (B1210297)

  • To the solution containing 2-picoline-N-oxide, add 18 g (0.3 mol) of glacial acetic acid.[1]

  • Continue the reaction and monitor via TLC until the conversion to 2-pyridinemethanol acetate is complete.

Step 3: Hydrolysis to 2-Pyridinemethanol

  • Hydrolyze the 2-pyridinemethanol acetate using a 25% aqueous sodium hydroxide solution.[1] The reaction time is typically 2-3 hours.[2]

  • Monitor the completion of the hydrolysis by TLC.

Step 4: Chlorination to this compound hydrochloride

  • To the resulting 2-pyridinemethanol in a methanol (B129727) solution, add 26.18 g (0.22 mol) of thionyl chloride.[1]

  • The reaction is monitored by TLC.

  • Upon completion, the product is isolated by suction filtration. The reported yield for this multi-step process is approximately 80%.[1][2]

Route 2: Single-step Synthesis from 2-Pyridinemethanol

This method involves the direct chlorination of 2-pyridinemethanol using thionyl chloride.[3]

  • In a suitable reaction vessel, cool 300 ml (4.1 mol) of thionyl chloride to 0°C.

  • Slowly add 100 g (0.92 mol) of 2-pyridinemethanol to the stirred thionyl chloride over a period of 2 hours, maintaining the temperature at 0°C.

  • After the addition is complete, heat the solution to reflux for 1 hour.

  • Remove the excess thionyl chloride under vacuum.

  • The resulting solid residue is this compound hydrochloride. This method is reported to have a quantitative yield (100%).[3]

Mandatory Visualization

The following diagrams illustrate the described synthetic pathways.

Synthesis_Routes cluster_0 Route 1: From 2-Picoline cluster_1 Route 2: From 2-Pyridinemethanol Picoline 2-Picoline N_Oxide 2-Picoline-N-Oxide Picoline->N_Oxide H₂O₂, Acetic Acid 70-80°C, 10-14h Acetate 2-Pyridinemethanol Acetate N_Oxide->Acetate Acetic Acid Methanol 2-Pyridinemethanol Acetate->Methanol NaOH (aq) 2-3h Product1 This compound hydrochloride Methanol->Product1 SOCl₂ Methanol2 2-Pyridinemethanol Product2 This compound hydrochloride Methanol2->Product2 SOCl₂ 0°C to Reflux, ~3h Experimental_Workflow_Route1 Experimental Workflow: Route 1 Start Mix 2-Picoline, Acetic Acid, and Hydrogen Peroxide Heat Heat at 70-80°C for 10-14h Start->Heat Add_AA Add Acetic Acid Heat->Add_AA Hydrolyze Hydrolyze with 25% NaOH (aq) Add_AA->Hydrolyze Chlorinate Add Thionyl Chloride Hydrolyze->Chlorinate Isolate Isolate by Suction Filtration Chlorinate->Isolate Experimental_Workflow_Route2 Experimental Workflow: Route 2 Start Cool Thionyl Chloride to 0°C Add_Methanol Slowly Add 2-Pyridinemethanol (2h at 0°C) Start->Add_Methanol Reflux Reflux for 1h Add_Methanol->Reflux Evaporate Remove Excess SOCl₂ in vacuo Reflux->Evaporate Product Obtain Solid Product Evaporate->Product

References

A Comparative Guide to Pyridylmethylation: Exploring Alternatives to 2-(Chloromethyl)pyridine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the introduction of a pyridylmethyl group is a crucial synthetic step in the creation of a vast array of pharmacologically active compounds. Historically, 2-(chloromethyl)pyridine has been a widely utilized reagent for this transformation. However, its lachrymatory nature, potential for over-alkylation, and the harsh conditions sometimes required for its use have prompted the exploration of alternative reagents and methodologies. This guide provides an objective comparison of the performance of this compound with its key alternatives, supported by experimental data and detailed protocols.

This guide will delve into three primary alternatives for the pyridylmethylation of amines:

  • Direct Alkylation with Alternative Pyridylmethylating Agents: This section will compare this compound with its bromo- and tosyl-analogs, focusing on reactivity and handling.

  • Reductive Amination: A versatile and often milder approach, this section will explore the use of pyridine-2-carboxaldehyde in conjunction with various reducing agents.

  • Modified Eschweiler-Clarke Reaction: A classic method for N-methylation, its adaptation for pyridylmethylation will be discussed.

Direct Alkylation: A Tale of Leaving Groups

The direct alkylation of amines with 2-(halomethyl)pyridines or analogous compounds with good leaving groups is a straightforward approach to pyridylmethylation. The reactivity of these reagents is largely dictated by the nature of the leaving group.

Comparative Performance
ReagentLeaving GroupTypical Reaction ConditionsRepresentative Yield (%)AdvantagesDisadvantages
This compoundChloride (Cl⁻)Base (e.g., K₂CO₃, Et₃N), Solvent (e.g., DMF, CH₃CN), 25-80 °C70-90Readily available, cost-effective.Lachrymatory, can require elevated temperatures, risk of over-alkylation.
2-(Bromomethyl)pyridine (B1332372)Bromide (Br⁻)Milder base (e.g., K₂CO₃), Solvent (e.g., Acetone, CH₃CN), 25-60 °C80-95More reactive than the chloride, allowing for milder reaction conditions.Less stable than the chloride, can be more expensive.
2-(Tosyloxymethyl)pyridineTosylate (TsO⁻)Base (e.g., K₂CO₃), Solvent (e.g., DMF, CH₃CN), 25-60 °C85-98Excellent leaving group, high yields, often cleaner reactions.Requires preparation from 2-pyridinemethanol (B130429), higher molecular weight.

Discussion of Reactivity: The increased reactivity of 2-(bromomethyl)pyridine and 2-(tosyloxymethyl)pyridine over this compound can be attributed to the better leaving group ability of bromide and tosylate ions compared to chloride. This enhanced reactivity often allows for the use of milder bases and lower reaction temperatures, which can be beneficial for sensitive substrates. The choice between these reagents often comes down to a balance of reactivity, stability, cost, and the specific requirements of the substrate.

Experimental Protocols

Protocol 1: Pyridylmethylation of Benzylamine (B48309) with this compound Hydrochloride

  • To a solution of benzylamine (1.0 eq) and triethylamine (B128534) (2.2 eq) in acetonitrile (B52724) (10 mL/mmol of benzylamine) is added this compound hydrochloride (1.1 eq) in portions at room temperature.

  • The reaction mixture is stirred at room temperature for 12-24 hours, monitoring by TLC or LC-MS.

  • Upon completion, the solvent is removed under reduced pressure.

  • The residue is partitioned between ethyl acetate (B1210297) and water.

  • The organic layer is washed with brine, dried over anhydrous sodium sulfate (B86663), and concentrated in vacuo.

  • The crude product is purified by column chromatography on silica (B1680970) gel to afford the desired N-(pyridin-2-ylmethyl)benzylamine.

Protocol 2: Synthesis of 2-(Tosyloxymethyl)pyridine

  • To a stirred solution of 2-pyridinemethanol (1.0 eq) and triethylamine (1.5 eq) in dichloromethane (B109758) (10 mL/mmol of alcohol) at 0 °C is added p-toluenesulfonyl chloride (1.2 eq) portion-wise.

  • The reaction mixture is allowed to warm to room temperature and stirred for 4-6 hours.

  • The reaction is quenched with water, and the layers are separated.

  • The organic layer is washed with saturated aqueous sodium bicarbonate, water, and brine.

  • The organic phase is dried over anhydrous sodium sulfate and concentrated under reduced pressure to yield 2-(tosyloxymethyl)pyridine, which can often be used without further purification.

Reductive Amination: A Milder and More Controlled Alternative

Reductive amination offers a powerful and often more selective method for the synthesis of pyridylmethylamines, avoiding the issue of over-alkylation that can plague direct alkylation methods.[1] This two-step, one-pot process involves the formation of an imine or iminium ion from pyridine-2-carboxaldehyde and an amine, followed by in-situ reduction.

Comparative Performance of Reducing Agents
Reducing AgentTypical Reaction ConditionsRepresentative Yield (%)AdvantagesDisadvantages
Sodium Triacetoxyborohydride (B8407120) (STAB)Solvent (e.g., DCE, THF), optional AcOH catalyst, 25 °C80-95Mild, highly selective for imines over carbonyls, tolerates a wide range of functional groups.[1][2]Moisture sensitive.
Sodium Cyanoborohydride (NaBH₃CN)Solvent (e.g., MeOH), pH control (6-7), 25 °C75-90Effective and selective.Highly toxic, generates cyanide waste.
Hydrogenation (H₂/Catalyst)Catalyst (e.g., Pd/C, PtO₂), Solvent (e.g., EtOH, MeOH), H₂ pressure85-98High yielding, clean reaction, scalable.Requires specialized hydrogenation equipment, potential for debenzylation with certain substrates.
Experimental Protocol

Protocol 3: Reductive Amination of Benzylamine with Pyridine-2-carboxaldehyde using STAB

  • To a stirred solution of benzylamine (1.0 eq) and pyridine-2-carboxaldehyde (1.05 eq) in 1,2-dichloroethane (B1671644) (DCE) (15 mL/mmol of amine) is added sodium triacetoxyborohydride (1.5 eq) in one portion at room temperature.

  • The reaction mixture is stirred at room temperature for 4-12 hours, monitoring by TLC or LC-MS.

  • Upon completion, the reaction is quenched by the slow addition of saturated aqueous sodium bicarbonate.

  • The mixture is extracted with dichloromethane.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo.

  • The crude product is purified by column chromatography on silica gel.

Modified Eschweiler-Clarke Reaction: A Niche Application

The Eschweiler-Clarke reaction is a well-established method for the N-methylation of primary and secondary amines using formaldehyde (B43269) and formic acid.[3][4][5] While not a direct pyridylmethylation, a modification using pyridine-2-carboxaldehyde in place of formaldehyde can, in principle, achieve pyridylmethylation. However, this is a less common application.

The reaction proceeds via the formation of an imine, which is then reduced by formic acid. This method avoids the use of metal hydrides or catalytic hydrogenation.

Conceptual Protocol
  • A mixture of the amine (1.0 eq), pyridine-2-carboxaldehyde (1.2 eq), and formic acid (2-3 eq) is heated, typically at reflux.

  • The reaction progress is monitored by TLC or LC-MS.

  • Upon completion, the mixture is cooled and made basic with an aqueous base (e.g., NaOH).

  • The product is extracted with an organic solvent, dried, and purified.

Visualizing the Pathways

To better understand the chemical transformations involved, the following diagrams illustrate the reaction mechanisms.

direct_alkylation amine R-NH₂ transition_state [R-NH₂⁺-CH₂(Py)-L⁻]‡ amine->transition_state alkylating_agent Py-CH₂-L (L = Cl, Br, OTs) alkylating_agent->transition_state product R-NH-CH₂-Py transition_state->product byproduct H-L transition_state->byproduct side_product R-N(CH₂-Py)₂ product->side_product Over-alkylation

Direct Alkylation Pathway

reductive_amination cluster_1 Imine Formation cluster_2 Reduction amine R-NH₂ imine Py-CH=N-R amine->imine aldehyde Py-CHO aldehyde->imine product R-NH-CH₂-Py imine->product Reduction reducing_agent [H⁻] source (e.g., STAB) reducing_agent->product

Reductive Amination Workflow

Conclusion

While this compound remains a viable reagent for pyridylmethylation, a range of effective alternatives offers distinct advantages for researchers. For enhanced reactivity and milder conditions, 2-(bromomethyl)pyridine and 2-(tosyloxymethyl)pyridine are excellent choices. When selectivity and the avoidance of over-alkylation are paramount, reductive amination using pyridine-2-carboxaldehyde with a mild reducing agent like sodium triacetoxyborohydride is the superior strategy. The selection of the optimal method will ultimately depend on the specific substrate, desired scale, and the laboratory resources available. This guide provides the foundational information to make an informed decision for your next pyridylmethylation reaction.

References

A Comparative Guide to Purity Assessment of 2-(Chloromethyl)pyridine: Titration vs. Chromatographic Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the purity of starting materials and intermediates is a cornerstone of reliable and reproducible research. 2-(Chloromethyl)pyridine, a key building block in the synthesis of various pharmaceuticals and agrochemicals, is no exception. This guide provides a comprehensive comparison of analytical methods for determining the purity of this compound, with a focus on traditional titration techniques versus modern chromatographic methods. Experimental protocols and supporting data are provided to facilitate an objective evaluation.

Introduction to Purity Assessment

The purity of this compound, which is often supplied as its more stable hydrochloride salt, can be determined by several analytical techniques. The choice of method depends on the specific requirements of the analysis, such as the need for high throughput, the level of impurities to be detected, and the available instrumentation. While chromatographic techniques like High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) offer high sensitivity and specificity for impurity profiling, classical titration methods remain a robust, cost-effective, and accurate approach for assaying the bulk purity.

Titration Methods for Purity Assessment

Titration is a quantitative chemical analysis method used to determine the concentration of an identified analyte. For this compound hydrochloride, two primary titration methods are commonly employed: argentometric titration for the chloride content and non-aqueous acid-base titration for the pyridine (B92270) moiety.

Argentometric Titration (Titration ex Chloride)

This method determines the purity of this compound hydrochloride by quantifying the amount of chloride ions present. The principle is based on the reaction of chloride ions with silver nitrate (B79036) (AgNO₃) to form a precipitate of silver chloride (AgCl). The endpoint of the titration can be detected potentiometrically or by using a chemical indicator.

Non-Aqueous Acid-Base Titration

The pyridine nitrogen in this compound is weakly basic. In a non-aqueous solvent, such as glacial acetic acid, its basicity is enhanced, allowing for titration with a strong acid, typically perchloric acid (HClO₄). This method directly assays the basic nitrogenous content of the molecule.

Chromatographic Methods for Purity Assessment

Chromatographic methods separate the components of a mixture for identification and quantification. HPLC and GC are powerful techniques for assessing the purity of this compound and identifying and quantifying any impurities.

High-Performance Liquid Chromatography (HPLC)

HPLC is a highly versatile and widely used technique for the analysis of non-volatile and thermally labile compounds. It offers high resolution and sensitivity, making it ideal for detecting trace impurities.

Gas Chromatography (GC)

GC is suitable for the analysis of volatile compounds. It can be used to determine the purity of this compound and to detect volatile impurities that may be present from the synthesis process.

Comparison of Analytical Methods

The following table provides a comparison of the different analytical methods for the purity assessment of this compound.

Parameter Argentometric Titration Non-Aqueous Acid-Base Titration HPLC GC
Principle Precipitation TitrationAcid-Base TitrationLiquid ChromatographyGas Chromatography
Analyte Chloride ionPyridine nitrogenThis compound and impuritiesThis compound and volatile impurities
Accuracy HighHighHighHigh
Precision HighHighVery HighVery High
Sensitivity ModerateModerateHighHigh
Specificity Moderate (for chloride)Moderate (for basic nitrogen)HighHigh
Throughput Low to ModerateLow to ModerateHighHigh
Cost per Sample LowLowHighModerate
Instrumentation Basic laboratory glassware, potentiometerBasic laboratory glassware, potentiometerHPLC system with detectorGC system with detector
Primary Application Assay of hydrochloride salt purityAssay of basic compoundsPurity and impurity profilingPurity and volatile impurity profiling

Experimental Protocols

Argentometric Titration of this compound Hydrochloride

Objective: To determine the purity of this compound hydrochloride by titrating the chloride content with silver nitrate.

Materials:

  • This compound hydrochloride sample

  • Standardized 0.1 M Silver Nitrate (AgNO₃) solution

  • Nitric Acid (HNO₃), concentrated

  • Deionized water

  • Potentiometer with a silver electrode

Procedure:

  • Accurately weigh approximately 300 mg of the this compound hydrochloride sample into a 250 mL beaker.

  • Dissolve the sample in 100 mL of deionized water.

  • Add 5 mL of concentrated nitric acid.

  • Immerse the silver electrode of the potentiometer into the solution.

  • Titrate the solution with standardized 0.1 M AgNO₃, recording the potential (in mV) after each addition of titrant.

  • Continue the titration past the endpoint, which is indicated by a sharp change in potential.

  • Determine the equivalence point from the titration curve (e.g., using the first or second derivative method).

  • Calculate the percentage purity using the following formula:

    where:

    • V = Volume of AgNO₃ solution at the equivalence point (mL)

    • M = Molarity of the AgNO₃ solution (mol/L)

    • FW = Formula weight of this compound hydrochloride (164.03 g/mol )

    • W = Weight of the sample (g)

Non-Aqueous Acid-Base Titration of this compound

Objective: To determine the purity of this compound by non-aqueous titration.

Materials:

  • This compound sample

  • Standardized 0.1 M Perchloric Acid (HClO₄) in glacial acetic acid

  • Glacial Acetic Acid

  • Crystal Violet indicator solution

  • Potentiometer with a suitable electrode system for non-aqueous titration (optional)

Procedure:

  • Accurately weigh approximately 250 mg of the this compound sample into a 100 mL beaker.

  • Dissolve the sample in 50 mL of glacial acetic acid.

  • Add 2-3 drops of crystal violet indicator solution. The solution will appear violet.

  • Titrate with standardized 0.1 M HClO₄ until the color of the solution changes from violet to blue-green (the endpoint).

  • Alternatively, use a potentiometer to detect the endpoint.

  • Perform a blank titration with 50 mL of glacial acetic acid and subtract the blank volume from the sample titration volume.

  • Calculate the percentage purity using the following formula:

    where:

    • V_sample = Volume of HClO₄ solution for the sample (mL)

    • V_blank = Volume of HClO₄ solution for the blank (mL)

    • M = Molarity of the HClO₄ solution (mol/L)

    • FW = Formula weight of this compound (127.57 g/mol )

    • W = Weight of the sample (g)

Logical Workflow for Purity Assessment

The following diagram illustrates a typical workflow for assessing the purity of a this compound sample.

G cluster_0 Sample Preparation cluster_1 Analytical Method Selection cluster_2 Titration Methods cluster_3 Chromatographic Methods cluster_4 Data Analysis & Reporting Sample This compound Sample Weighing Accurate Weighing Sample->Weighing Dissolution Dissolution in Appropriate Solvent Weighing->Dissolution Method_Selection Purity Requirement? Dissolution->Method_Selection Titration Titration Method_Selection->Titration Bulk Assay Chromatography Chromatography Method_Selection->Chromatography Impurity Profile Argentometric Argentometric Titration Titration->Argentometric NonAqueous Non-Aqueous Titration Titration->NonAqueous Data_Analysis Data Analysis Argentometric->Data_Analysis NonAqueous->Data_Analysis HPLC HPLC Analysis Chromatography->HPLC GC GC Analysis Chromatography->GC HPLC->Data_Analysis GC->Data_Analysis Purity_Calculation Purity Calculation Data_Analysis->Purity_Calculation Report Generate Report Purity_Calculation->Report

Caption: Workflow for Purity Assessment of this compound.

Conclusion

The purity assessment of this compound can be effectively performed using both titration and chromatographic methods. Titration offers a cost-effective, accurate, and reliable method for determining the bulk purity, particularly for the hydrochloride salt. On the other hand, chromatographic techniques like HPLC and GC provide superior sensitivity and specificity for identifying and quantifying impurities, which is crucial for applications in the pharmaceutical industry where even trace amounts of impurities can have significant effects. The choice of the analytical method should be guided by the specific requirements of the analysis, balancing the need for detailed impurity profiling with considerations of cost and sample throughput.

A Researcher's Guide to Validating the Molecular Weight of 2-(Chloromethyl)pyridine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the precise determination of a compound's molecular weight is a critical step in synthesis validation and characterization. This guide provides a comparative overview of key analytical techniques for validating the molecular weight of 2-(chloromethyl)pyridine derivatives, using this compound hydrochloride as a representative example. We present supporting data, detailed experimental protocols, and a visual workflow to aid in the selection of the most appropriate analytical method.

Comparison of Analytical Techniques

The validation of the molecular weight of a synthesized compound like this compound hydrochloride (C₆H₇Cl₂N, Theoretical Molecular Weight: 164.03 g/mol ) relies on multiple analytical techniques that provide complementary information.[1][2][3][4][5][6] The most common and reliable methods are Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Elemental Analysis.

TechniquePrincipleInformation ProvidedExperimental Data for this compound HClAdvantagesLimitations
Mass Spectrometry (MS) Measures the mass-to-charge ratio (m/z) of ionized molecules.Provides the molecular weight of the compound and information about its isotopic distribution and fragmentation pattern.Molecular Ion (M+H)⁺: Expected at m/z ≈ 164.04High sensitivity and accuracy, provides exact mass and molecular formula with high-resolution instruments.Can be destructive, may not be suitable for thermally unstable compounds, and interpretation can be complex.
¹H NMR Spectroscopy Exploits the magnetic properties of atomic nuclei to provide information about the structure of a molecule.While not a direct measure of molecular weight, it confirms the structure and the relative number of protons, which is consistent with a specific molecular weight.¹H NMR (CDCl₃, 90 MHz): δ 8.82 (d), 8.53 (d), 8.15 (t), 7.99 (t), 5.25 (s) ppm. The integration of these peaks corresponds to the protons in the pyridine (B92270) ring and the chloromethyl group, consistent with the structure.Non-destructive, provides detailed structural information, can be used for purity assessment.Does not directly provide molecular weight, requires deuterated solvents.
Elemental Analysis (CHN) The sample is combusted, and the resulting gases (CO₂, H₂O, N₂) are quantified to determine the percentage of Carbon, Hydrogen, and Nitrogen.Provides the empirical formula of the compound. When combined with a molecular weight from another technique (like MS), it confirms the molecular formula.Theoretical: C: 43.93%, H: 4.30%, N: 8.54%. Experimental: Should be within ±0.4% of the theoretical values.Provides fundamental compositional data, useful for purity assessment.Destructive, requires a pure sample, does not provide structural information on its own.

Experimental Workflow for Molecular Weight Validation

The following diagram illustrates a typical workflow for the comprehensive validation of the molecular weight of a newly synthesized batch of a this compound derivative.

Molecular Weight Validation Workflow Workflow for Molecular Weight Validation cluster_synthesis Synthesis & Purification cluster_analysis Analytical Validation cluster_data Data Analysis & Confirmation synthesis Synthesize this compound Derivative purification Purify Compound (e.g., Recrystallization, Chromatography) synthesis->purification ms Mass Spectrometry (MS) - Determine Molecular Ion Peak purification->ms Submit Sample nmr NMR Spectroscopy - Confirm Structure purification->nmr Submit Sample ea Elemental Analysis (CHN) - Determine Elemental Composition purification->ea Submit Sample compare Compare Experimental Data with Theoretical Values ms->compare nmr->compare ea->compare confirm Confirm Molecular Weight & Purity compare->confirm Data Consistent?

Caption: A logical workflow for the synthesis, purification, and analytical validation of the molecular weight of a this compound derivative.

Experimental Protocols

Mass Spectrometry (Electrospray Ionization - ESI)

Objective: To determine the molecular weight of the this compound derivative.

Materials:

  • This compound derivative sample

  • HPLC-grade solvent (e.g., methanol (B129727), acetonitrile, or water)

  • 2 mL sample vials with pre-slit septa

  • Micropipettes

  • Mass spectrometer with an ESI source

Procedure:

  • Sample Preparation:

    • Prepare a stock solution of the sample at a concentration of approximately 1 mg/mL in a suitable organic solvent (e.g., methanol).

    • From the stock solution, prepare a dilute sample for analysis by taking 10 µL and diluting it with 1 mL of the same or another appropriate solvent (e.g., methanol or acetonitrile/water mixture). The final concentration should be around 10 µg/mL.

    • Ensure the final solution is free of any particulate matter. If necessary, filter the solution.

  • Instrument Setup:

    • Calibrate the mass spectrometer using a standard calibration solution appropriate for the desired mass range.

    • Set the ESI source parameters. Typical starting conditions for a small molecule like this compound hydrochloride in positive ion mode would be:

      • Capillary Voltage: 3-5 kV

      • Cone Voltage: 20-40 V

      • Source Temperature: 100-150 °C

      • Desolvation Temperature: 250-400 °C

      • Nebulizer Gas (Nitrogen) Flow: 5-10 L/hr

  • Data Acquisition:

    • Inject the sample solution into the mass spectrometer.

    • Acquire the mass spectrum over a relevant m/z range (e.g., m/z 50-500).

    • Observe the spectrum for the molecular ion peak ([M+H]⁺ for positive mode). For this compound hydrochloride, this would be expected around m/z 164.04.

¹H NMR Spectroscopy

Objective: To confirm the chemical structure of the this compound derivative, which indirectly validates its molecular weight.

Materials:

  • This compound derivative sample (5-10 mg)

  • Deuterated solvent (e.g., Chloroform-d, CDCl₃)

  • NMR tube

  • Pipettes

  • NMR spectrometer

Procedure:

  • Sample Preparation:

    • Dissolve approximately 5-10 mg of the sample in about 0.6-0.7 mL of deuterated solvent in a clean, dry vial.

    • Transfer the solution to an NMR tube.

  • Instrument Setup:

    • Insert the NMR tube into the spectrometer.

    • Lock the spectrometer onto the deuterium (B1214612) signal of the solvent.

    • Shim the magnetic field to achieve homogeneity and good resolution.

  • Data Acquisition:

    • Acquire the ¹H NMR spectrum. Typical acquisition parameters include:

      • Number of scans: 8-16

      • Pulse width: 30-45 degrees

      • Acquisition time: 2-4 seconds

      • Relaxation delay: 1-5 seconds

    • Process the raw data by applying a Fourier transform, phase correction, and baseline correction.

    • Integrate the peaks to determine the relative ratios of the different types of protons.

    • Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).

Elemental Analysis (CHN)

Objective: To determine the elemental composition (C, H, N) of the this compound derivative to confirm its empirical and molecular formula.

Materials:

  • Dry, pure sample of the this compound derivative (1-3 mg)

  • Tin or silver capsules

  • Microbalance

  • CHN elemental analyzer

Procedure:

  • Sample Preparation:

    • Accurately weigh 1-3 mg of the finely ground, dry sample into a tin or silver capsule using a microbalance.

    • Seal the capsule to enclose the sample.

  • Instrument Setup:

    • Calibrate the elemental analyzer using a certified organic standard with known C, H, and N percentages (e.g., acetanilide).

    • Set the combustion furnace to a high temperature, typically around 900-1000 °C.

  • Analysis:

    • Place the encapsulated sample into the instrument's autosampler.

    • The sample is dropped into the combustion furnace and burned in a stream of pure oxygen.

    • The combustion products (CO₂, H₂O, and N₂) are carried by a helium stream through a reduction tube to convert nitrogen oxides to N₂ and remove excess oxygen.

    • The gases are then separated by a chromatographic column and detected by a thermal conductivity detector.

  • Data Analysis:

    • The instrument's software calculates the percentage of C, H, and N in the sample based on the detector's response and the sample weight.

    • Compare the experimental percentages to the theoretical values calculated from the molecular formula. For C₆H₇Cl₂N, the theoretical values are approximately C: 43.93%, H: 4.30%, N: 8.54%. Experimental values should ideally be within ±0.4% of these values to confirm the elemental composition.

References

Comparative study of alkylating agents in organic synthesis

Author: BenchChem Technical Support Team. Date: December 2025

A Comprehensive Guide to Alkylating Agents in Organic Synthesis

For researchers, scientists, and drug development professionals, the selection of an appropriate alkylating agent is a critical decision that profoundly influences the outcome of a synthetic sequence. This guide provides a comparative analysis of common alkylating agents used in organic synthesis, focusing on their application in the O-alkylation of phenols, N-alkylation of anilines, and C-alkylation of enolates. The performance of these agents is compared based on experimental data, and detailed protocols for key reactions are provided.

O-Alkylation of Phenols

The O-alkylation of phenols is a fundamental transformation for the synthesis of aryl ethers, which are prevalent in pharmaceuticals and natural products. The choice of alkylating agent and reaction conditions is crucial to favor O-alkylation over the competing C-alkylation.

Comparative Performance of Alkylating Agents in O-Alkylation of Phenol

Alkylating AgentBaseSolventTemperature (°C)Reaction Time (h)Yield (%)Reference
Methyl Iodide (CH₃I)K₂CO₃Acetone (B3395972)Reflux695[1]
Dimethyl Sulfate (B86663) ((CH₃)₂SO₄)K₂CO₃AcetoneReflux498[2]
Benzyl (B1604629) Bromide (BnBr)K₂CO₃DMF80392[3]
1-Bromobutane (n-BuBr)K₂CO₃AcetonitrileReflux1285[1]
Isopropyl Bromide (i-PrBr)K₂CO₃DMF1002460[1]
tert-Butyl Bromide (t-BuBr)K₂CO₃DMF10048<10 (Elimination)[1]
Dimethyl Carbonate (DMC)K₂CO₃Autoclave160590[2]
Methanol (MeOH)Zeolite CatalystGas Phase300-85 (selectivity)[2]

Experimental Protocol: O-methylation of 4-bromophenol (B116583) with Dimethyl Sulfate

  • Reaction Setup: To a solution of 4-bromophenol (1.73 g, 10 mmol) in acetone (50 mL) in a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add anhydrous potassium carbonate (2.76 g, 20 mmol).

  • Addition of Alkylating Agent: Add dimethyl sulfate (1.39 g, 1.05 mL, 11 mmol) dropwise to the stirred suspension at room temperature.

  • Reaction: Heat the reaction mixture to reflux and maintain for 4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After completion of the reaction, cool the mixture to room temperature and filter off the potassium carbonate. Evaporate the solvent under reduced pressure.

  • Purification: Dissolve the residue in diethyl ether (50 mL) and wash with 1 M NaOH solution (2 x 20 mL) to remove any unreacted phenol, followed by water (20 mL) and brine (20 mL). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain 4-bromoanisole.

O_Alkylation_Workflow cluster_setup Reaction Setup cluster_reaction Alkylation cluster_workup Work-up & Purification Phenol Phenol ReactionMix Reaction Mixture Base Base (e.g., K₂CO₃) Solvent Solvent (e.g., Acetone) AlkylatingAgent Alkylating Agent (e.g., (CH₃)₂SO₄) AlkylatingAgent->ReactionMix Heating Heating (Reflux) ReactionMix->Heating Filtration Filtration Heating->Filtration Evaporation Solvent Evaporation Filtration->Evaporation Extraction Extraction Evaporation->Extraction Purification Purification Extraction->Purification Product Aryl Ether Product Purification->Product

Workflow for O-Alkylation of Phenols.

N-Alkylation of Anilines

N-alkylanilines are important intermediates in the synthesis of dyes, pharmaceuticals, and agrochemicals. Direct alkylation of anilines with alkyl halides can lead to over-alkylation, producing a mixture of secondary and tertiary amines, as well as quaternary ammonium (B1175870) salts.[4] Modern methods, such as the "borrowing hydrogen" strategy using alcohols as alkylating agents, offer higher selectivity for mono-alkylation.[5]

Comparative Performance of Alkylating Agents in N-Alkylation of Aniline (B41778)

Alkylating AgentCatalyst/BaseSolventTemperature (°C)Reaction Time (h)Yield of Mono-alkylated Product (%)Reference
1-BromobutaneNaHCO₃Water801285 (secondary amine)[6]
Benzyl BromideK₂CO₃AcetonitrileReflux690 (secondary amine)[6]
1-Octanol[Ru(p-cymene)Cl₂]₂/LigandToluene (B28343)802492[5]
Benzyl AlcoholCoNx@NC catalyst/t-BuOKToluene1402495[7]
MethanolRu complexMethanolReflux4875[8]

Experimental Protocol: N-benzylation of Aniline with Benzyl Alcohol via Borrowing Hydrogen

  • Reaction Setup: In a Schlenk tube, add the cobalt catalyst (CoNx@NC, 10 mg), aniline (0.047 g, 0.5 mmol), and potassium tert-butoxide (0.056 g, 0.5 mmol).

  • Addition of Reagents: Evacuate and backfill the tube with argon three times. Add toluene (2 mL) and benzyl alcohol (0.108 g, 1 mmol) via syringe.

  • Reaction: Place the sealed tube in a preheated oil bath at 140 °C and stir for 24 hours.

  • Work-up: After cooling to room temperature, quench the reaction with water and extract the product with ethyl acetate (B1210297) (3 x 10 mL).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the residue by column chromatography on silica (B1680970) gel to afford N-benzylaniline.[7]

N_Alkylation_Mechanism cluster_borrowing_hydrogen Borrowing Hydrogen Mechanism Alcohol R-CH₂OH Aldehyde R-CHO Alcohol->Aldehyde + Catalyst, -H₂ Imine R-CH=N-Ar Aldehyde->Imine + Aniline, -H₂O Product N-Alkylated Aniline (R-CH₂-NH-Ar) Imine->Product + Catalyst, +H₂ Amine Aniline (Ar-NH₂) Catalyst Metal Catalyst

Borrowing Hydrogen Mechanism for N-Alkylation.

C-Alkylation of Enolates

The alkylation of enolates is a powerful method for forming carbon-carbon bonds. The regioselectivity of alkylation of unsymmetrical ketones can be controlled by the choice of base and reaction conditions to favor either the kinetic or thermodynamic enolate.

Regioselective Alkylation of 2-Methylcyclohexanone (B44802)

Base/ConditionsEnolate FormedAlkylating AgentProduct Ratio (Less/More Substituted)Reference
LDA, THF, -78 °CKineticCH₃I>95:5[9][10]
NaOEt, EtOH, 25 °CThermodynamicCH₃I20:80[9][10]
LDA/Al(OAr)₃, -78 °CThermodynamicMeOTf1:99[11]

Factors Influencing C- vs. O-Alkylation of Enolates

FactorFavors C-AlkylationFavors O-Alkylation
Electrophile Soft (e.g., CH₃I)Hard (e.g., (CH₃)₃SiCl)
Solvent Non-polarPolar aprotic
Counter-ion Covalent (e.g., Li⁺)Ionic (e.g., K⁺)
Control ThermodynamicKinetic

Experimental Protocol: Kinetic Alkylation of 2-Methylcyclohexanone

  • Enolate Formation: To a solution of diisopropylamine (B44863) (1.54 mL, 11 mmol) in dry THF (20 mL) at -78 °C under an argon atmosphere, add n-butyllithium (1.6 M in hexanes, 6.9 mL, 11 mmol) dropwise. Stir the resulting LDA solution for 30 minutes at -78 °C. Add a solution of 2-methylcyclohexanone (1.12 g, 10 mmol) in dry THF (5 mL) dropwise to the LDA solution. Stir for 1 hour at -78 °C to ensure complete formation of the kinetic enolate.

  • Alkylation: Add methyl iodide (1.56 g, 0.69 mL, 11 mmol) to the enolate solution at -78 °C. Allow the reaction mixture to slowly warm to room temperature and stir for 12 hours.

  • Work-up: Quench the reaction with saturated aqueous ammonium chloride solution (20 mL). Extract the aqueous layer with diethyl ether (3 x 20 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the residue by column chromatography to yield 2,6-dimethylcyclohexanone (B152311) as the major product.

Enolate_Alkylation cluster_enolate_formation Enolate Formation cluster_alkylation_step Alkylation Ketone Unsymmetrical Ketone KineticEnolate Kinetic Enolate (Less Substituted) Ketone->KineticEnolate LDA, THF, -78°C ThermoEnolate Thermodynamic Enolate (More Substituted) Ketone->ThermoEnolate NaOEt, EtOH, 25°C Base Base (e.g., LDA) KineticProduct Kinetic Product KineticEnolate->KineticProduct + R-X ThermoProduct Thermodynamic Product ThermoEnolate->ThermoProduct + R-X AlkylHalide Alkyl Halide (R-X)

Regioselective Alkylation of an Unsymmetrical Ketone.

This guide provides a framework for selecting the appropriate alkylating agent and conditions for specific synthetic transformations. For optimal results, it is always recommended to consult the primary literature for detailed procedures and to perform small-scale optimization experiments.

References

Unraveling Byproducts in 2-(Chloromethyl)pyridine Reactions: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding and controlling byproduct formation in reactions involving 2-(chloromethyl)pyridine is critical for optimizing yield, simplifying purification, and ensuring the safety and efficacy of the final active pharmaceutical ingredients. This guide provides a comparative analysis of common byproducts, supported by experimental data and detailed analytical protocols.

This compound is a highly reactive and versatile intermediate used in the synthesis of a wide range of pharmaceutical and agrochemical compounds. Its reactivity, however, can lead to the formation of several undesirable byproducts. This guide delves into the primary byproducts encountered during both the synthesis of this compound and its subsequent use in chemical reactions, offering a framework for their identification, quantification, and control.

Comparison of Byproducts in the Synthesis of this compound

The most common route to this compound involves the reaction of 2-picoline-N-oxide with a chlorinating agent. The choice of this agent and the reaction conditions significantly impact the product distribution and byproduct profile. Key byproducts include isomers and over-chlorinated species.

A notable study highlights the high selectivity achievable with phosphoryl chloride (POCl₃) in the presence of triethylamine (B128534) (Et₃N), affording a 90% conversion with 98% selectivity for the desired product.[1] In contrast, the use of phosgene (B1210022) (COCl₂) can lead to lower selectivity.[2]

Over-chlorination is a significant side reaction, particularly when using potent chlorinating agents like thionyl chloride (SOCl₂). For instance, in the synthesis of the related 2-bromo-6-chloromethylpyridine, the reaction temperature plays a crucial role in the formation of the over-chlorinated byproduct, 2-chloro-6-(chloromethyl)pyridine.[3]

Chlorinating AgentBase/ConditionsConversion (%)Selectivity (%)Major ByproductsReference
Phosphoryl Chloride (POCl₃)Triethylamine (Et₃N)90984-chloro-α-picoline, 2-methyl-6-chloropyridine[1]
Phosgene (COCl₂)Triethylamine (Et₃N), 3°-5°C7127Isomers, Unspecified[2]
Thionyl Chloride (SOCl₂)Neat, 40°C-56 (for desired bromo-product)44% 2-chloro-6-(chloromethyl)pyridine[3]
Thionyl Chloride (SOCl₂)Neat, 0°C-81 (for desired bromo-product)19% 2-chloro-6-(chloromethyl)pyridine[3]

Common Byproducts in Reactions Utilizing this compound

Once synthesized, the high reactivity of the chloromethyl group makes the compound susceptible to several side reactions, primarily dimerization, self-quaternization, and hydrolysis.

  • Dimerization: Under basic or reductive conditions, this compound can undergo dimerization to form 1,2-di(2-pyridyl)ethane. This occurs through the coupling of two pyridylmethyl radicals or via nucleophilic attack of a pyridylmethyl anion on another molecule.[4]

  • Self-Quaternization: As a reactive alkylating agent, this compound can react with another molecule of itself, where the nitrogen of one pyridine (B92270) ring acts as a nucleophile, displacing the chloride to form a quaternary pyridinium (B92312) salt.[1]

  • Hydrolysis: In the presence of water or other protic solvents, this compound is susceptible to hydrolysis, yielding 2-(hydroxymethyl)pyridine. This is a common degradation pathway that can reduce the yield of the desired product.

Reaction Pathways and Logical Flows

The following diagrams illustrate the key reaction pathways leading to the formation of this compound and its major byproducts.

Synthesis_Byproducts cluster_synthesis Synthesis of this compound 2_Picoline_N_Oxide 2-Picoline-N-Oxide Main_Product This compound 2_Picoline_N_Oxide->Main_Product POCl₃, Et₃N (High Selectivity) Isomeric_Byproduct 4-Chloro-α-picoline 2_Picoline_N_Oxide->Isomeric_Byproduct POCl₃, Et₃N (Minor) Ring_Chlorinated_Byproduct 2-Methyl-6-chloropyridine 2_Picoline_N_Oxide->Ring_Chlorinated_Byproduct POCl₃, Et₃N (Minor)

Caption: Synthesis of this compound and associated byproducts.

Reaction_Byproducts cluster_dimer Dimerization cluster_quat Self-Quaternization cluster_hydrolysis Hydrolysis cluster_main_reaction Desired Reaction CMP This compound Dimer 1,2-di(2-pyridyl)ethane CMP->Dimer Base or Reductive Conditions Quat Quaternary Pyridinium Salt CMP->Quat + another molecule of CMP Hydrolysis_Product 2-(Hydroxymethyl)pyridine CMP->Hydrolysis_Product H₂O Desired_Product Desired Product CMP->Desired_Product Nucleophile (Nu⁻)

Caption: Major side reactions of this compound.

Experimental Protocols

Accurate identification and quantification of byproducts are essential for process optimization and quality control. Below are detailed methodologies for the analysis of reaction mixtures containing this compound and its byproducts.

Protocol 1: GC-MS Analysis for Volatile Byproducts

This method is suitable for the identification and quantification of volatile byproducts such as isomers and over-chlorinated species from the synthesis reaction.

  • Sample Preparation:

    • Quench a 1 mL aliquot of the reaction mixture with deionized water.

    • Extract the aqueous layer with 3 x 5 mL of dichloromethane (B109758) (DCM).

    • Combine the organic extracts, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Dilute a small aliquot of the crude product in DCM for GC-MS analysis.

  • GC-MS Parameters:

    • Gas Chromatograph: Agilent 7890B GC System (or equivalent).

    • Column: DB-624 capillary column (30m x 0.32mm, 1.8 µm film thickness).

    • Carrier Gas: Helium at a constant flow rate of 1.5 mL/min.

    • Inlet Temperature: 200°C.

    • Injection Mode: Split (5:1 ratio).

    • Oven Program: Initial temperature 40°C, hold for 3 min, ramp to 110°C at 15°C/min, then ramp to 220°C at 40°C/min, hold for 2 min.

    • Mass Spectrometer: Quadrupole MS.

    • Ion Source: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 280°C.

    • Quadrupole Temperature: 150°C.

    • Detection Mode: Scan mode (m/z 50-500).

  • Data Analysis:

    • Identify byproducts by comparing their mass spectra with reference libraries (e.g., NIST).

    • Quantify the relative amounts of each component by integrating the peak areas in the total ion chromatogram (TIC).

Protocol 2: HPLC Analysis for Non-Volatile Byproducts

This method is ideal for separating and quantifying the main product from less volatile byproducts like the dimer and quaternization products.

  • Sample Preparation:

    • Dilute a sample of the crude reaction mixture in the mobile phase to a concentration of approximately 1 mg/mL.

    • Filter the sample through a 0.45 µm syringe filter before injection.

  • HPLC Parameters:

    • HPLC System: Agilent 1200 series or equivalent with a UV detector.

    • Column: Zorbax Eclipse XDB-C18 (4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient of acetonitrile (B52724) and water (with 0.1% formic acid for MS compatibility if needed). A typical starting condition is 30:70 acetonitrile:water.[5]

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Detection: UV at 240 nm.[5]

  • Data Analysis:

    • Identify peaks by comparing retention times with those of known standards.

    • Generate a calibration curve for this compound and any available byproduct standards to perform absolute quantification. Relative quantification can be performed using peak area percentages.

Analysis_Workflow Reaction_Mixture Crude Reaction Mixture Sample_Prep Sample Preparation (Dilution/Extraction) Reaction_Mixture->Sample_Prep Analysis_Choice Volatile Byproducts? Sample_Prep->Analysis_Choice GC_MS GC-MS Analysis Analysis_Choice->GC_MS Yes HPLC HPLC Analysis Analysis_Choice->HPLC No Data_Analysis Data Analysis (Identification & Quantification) GC_MS->Data_Analysis HPLC->Data_Analysis Report Byproduct Profile Report Data_Analysis->Report

Caption: General workflow for the analysis of byproducts.

References

Safety Operating Guide

Proper Disposal Procedures for 2-(Chloromethyl)pyridine: An Essential Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate release: This document provides essential safety and logistical information for the proper disposal of 2-(Chloromethyl)pyridine, catering to researchers, scientists, and professionals in drug development. Adherence to these procedural guidelines is critical for ensuring laboratory safety and environmental compliance.

This compound and its hydrochloride salt are corrosive and harmful substances that necessitate careful handling and disposal.[1] Improper disposal can lead to environmental contamination and pose significant health risks. The following procedures outline the recommended steps for the safe management of this compound waste.

Waste Classification and Handling

All materials contaminated with this compound, including residues, reaction mixtures, and used containers, must be treated as hazardous waste.[2] It is crucial to collect this waste in designated, clearly labeled, and tightly sealed containers. Do not mix this waste with other materials.

Quantitative data and classification codes for the disposal of this compound are summarized in the table below.

ParameterValue/GuidelineRegulation/Reference
EPA Hazardous Waste Code D002 (Corrosive Waste)40 CFR 261.22[2]
European Waste Catalogue (EWC) Code Consider 14 06 04* (sludges or solid wastes containing halogenated solvents) or 15 01 10* (packaging containing residues of or contaminated by dangerous substances)European Waste Catalogue[3][4]
Incineration Temperature Minimum 1100°CFor waste containing >1% halogenated organic substances[5][6]
Spill Isolation (Solids) At least 25 meters (75 feet) in all directionsERG Guide 154[7]
Spill Isolation (Liquids) At least 50 meters (150 feet) in all directionsERG Guide 154[7]

Disposal Workflow

The primary and recommended method for the disposal of this compound is through a licensed professional waste disposal service, typically involving controlled incineration. The logical workflow for this process is illustrated below.

Caption: Logical workflow for the disposal of this compound waste.

In-Lab Neutralization Protocol

For small quantities, chemical neutralization via alkaline hydrolysis can be performed to degrade this compound into the less hazardous 2-(Hydroxymethyl)pyridine. This procedure should be carried out in a chemical fume hood with appropriate personal protective equipment (PPE).

Objective: To degrade this compound into the less hazardous 2-(Hydroxymethyl)pyridine via alkaline hydrolysis.

Materials:

  • Waste containing this compound

  • 10% Sodium hydroxide (B78521) (NaOH) solution

  • Round bottom flask or beaker

  • Magnetic stir bar and stir plate

  • Heating mantle or water bath

  • Condenser (if volatile solvents are present)

  • pH indicator strips or pH meter

Procedure:

  • Setup: Place the waste containing this compound in a suitably sized round bottom flask or beaker equipped with a magnetic stir bar. If volatile organic solvents are present, attach a condenser to the flask.

  • Addition of Base: With continuous stirring, slowly add the 10% sodium hydroxide solution to the waste. It is recommended to use a 2 to 5-fold molar excess of NaOH relative to the estimated amount of this compound.

  • Reaction: Gently heat the mixture to 50-60°C using a heating mantle or water bath. Maintain this temperature and continue stirring for 2-4 hours to ensure complete hydrolysis.

  • Verification (Optional but Recommended): If possible, use a suitable analytical method (e.g., TLC, GC-MS) to confirm the disappearance of the starting material.

  • Neutralization and Disposal: After cooling to room temperature, check the pH of the resulting solution. If the pH is highly alkaline (pH > 10), neutralize it to a pH between 8 and 10 with a dilute acid (e.g., 1M HCl). This final aqueous solution, containing 2-(Hydroxymethyl)pyridine and sodium chloride, can then be collected as aqueous chemical waste for disposal through your institution's environmental health and safety (EHS) office.

ParameterGuideline
Reagent 10% Sodium Hydroxide (NaOH) Solution
Molar Excess of NaOH 2 to 5-fold
Reaction Temperature 50-60°C
Reaction Time 2-4 hours
Final pH 8-10

Spill and Emergency Procedures

In the event of a spill, immediate action is necessary to contain the area and prevent exposure.

  • Evacuation and Ventilation: Evacuate the immediate area and ensure it is well-ventilated, preferably within a chemical fume hood.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles, a face shield, and a lab coat.

  • Containment: For solid spills, dampen the material with water before carefully transferring it to a suitable container.[7] For liquid spills, use an inert absorbent material.

  • Cleanup: Use absorbent paper dampened with water to clean up any remaining material.[7] Seal all contaminated materials in a vapor-tight plastic bag for disposal as hazardous waste.[7]

  • Decontamination: Wash all contaminated surfaces with a soap and water solution.[7]

Do not discharge this compound or its waste into drains or the environment.

Container Disposal

Empty containers that held this compound must also be treated as hazardous waste. They should be triple-rinsed with a suitable solvent. The rinsate should be collected as hazardous waste. After rinsing, the container can be punctured to prevent reuse and disposed of in a sanitary landfill if permitted by local regulations, or offered for recycling or reconditioning.

References

Essential Safety and Operational Guide for Handling 2-(Chloromethyl)pyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation: This document provides crucial safety and logistical protocols for the handling and disposal of 2-(Chloromethyl)pyridine. Adherence to these procedures is essential for ensuring the safety of all laboratory personnel and the integrity of your research. Researchers, scientists, and drug development professionals are advised to familiarize themselves with this guidance before working with this compound. This compound is classified as a hazardous substance that can cause severe skin burns and eye damage, is harmful if swallowed, and may cause skin sensitization.[1][2][3][4]

Hazard Analysis and Personal Protective Equipment (PPE)

A thorough risk assessment is the foundation of safe laboratory practice. The following table summarizes the key hazards associated with this compound and the corresponding mandatory personal protective equipment.

HazardGHS Classification & DescriptionRequired Personal Protective Equipment (PPE)
Skin Corrosion/ Irritation Category 1B/1C: Causes severe skin burns.[2][4]Chemical-resistant gloves (e.g., elbow-length PVC gloves), disposable Tyvek-type sleeves or a full protective suit, and appropriate protective clothing to prevent skin exposure.[1]
Serious Eye Damage/ Irritation Category 1: Causes serious eye damage.[1][2]Splash-proof safety goggles and a full face shield.[1][5]
Acute Toxicity (Oral) Category 4: Harmful if swallowed.[1][2][3][4][6]Do not eat, drink, or smoke in the laboratory.[2][6][7]
Inhalation May cause respiratory irritation. High concentrations are extremely destructive to tissues of the upper respiratory tract.[8]Work should be conducted in a chemical fume hood.[9] If exposure limits are exceeded or irritation is experienced, use a NIOSH/MSHA or European Standard EN 149 approved respirator with a particulate filter (conforming to EN 143).[4][9]
Skin Sensitization May cause an allergic skin reaction.[2]Wear appropriate protective gloves and clothing to prevent skin contact.[9]

Operational Protocol: Step-by-Step Handling Procedure

The following protocol outlines the essential steps for safely handling this compound, from preparation to disposal.

  • Preparation:

    • Ensure that a safety shower and eyewash station are readily accessible and in good working order.[7][9]

    • Work must be conducted in a well-ventilated area, preferably within a chemical fume hood.[5][9][10]

    • Assemble all necessary materials and equipment before handling the chemical.

    • Remove all ignition sources as the compound is combustible and presents a slight fire hazard when exposed to heat or flame.[1]

  • Donning PPE:

    • Put on all required personal protective equipment as detailed in the table above. Gloves must be inspected prior to use.[4][10]

  • Handling:

    • Avoid all personal contact, including inhalation of dust or vapors.[1][5]

    • Use non-sparking tools to prevent ignition.[3][10]

    • When handling the solid, use dry clean-up procedures and avoid generating dust.[1][2]

    • Avoid contact with incompatible materials such as strong oxidizing agents, alkalis, and strong bases.[1][8][9] It reacts with mild and galvanized steel, producing flammable hydrogen gas.[1]

  • Storage:

    • Store in original, tightly sealed containers in a cool, dry, and well-ventilated area.[1][2][9][10]

    • Store away from incompatible materials and foodstuff containers.[2][10]

    • Protect containers from physical damage and check regularly for leaks.[1][2]

Emergency Procedures

IncidentFirst Aid Measures
Inhalation Move the victim to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and seek immediate medical attention.[3][10]
Skin Contact Immediately flush the affected area with large amounts of water for at least 15 minutes while removing contaminated clothing and shoes.[1][10] Seek immediate medical attention.[1][8][10]
Eye Contact Immediately hold eyelids apart and flush the eye continuously with running water for at least 15 minutes.[1][3][10] Seek immediate medical attention.[1][3][10]
Ingestion Rinse mouth with water. Do NOT induce vomiting.[3][10] Never give anything by mouth to an unconscious person.[3][10] Call a doctor or Poison Control Center immediately.[3][10]
Spill For small spills, dampen the solid material with water and transfer it to a suitable, labeled container for disposal.[8] For major spills, evacuate the area, move upwind, and alert emergency responders.[1]

Disposal Plan

  • Chemical Waste: The material should be disposed of by removal to a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[10] Do not discharge to sewer systems.[10]

  • Contaminated Packaging: Containers can be triple-rinsed and offered for recycling or reconditioning.[10] Alternatively, puncture the packaging to render it unusable and dispose of it in a sanitary landfill or by controlled incineration for combustible materials.[10]

Experimental Workflow

G Safe Handling and Disposal Workflow for this compound cluster_prep Preparation cluster_ppe Personal Protective Equipment cluster_handling Handling cluster_cleanup Cleanup & Storage cluster_disposal Disposal prep1 Verify Safety Equipment (Shower, Eyewash) prep2 Work in Fume Hood prep1->prep2 prep3 Assemble Materials prep2->prep3 ppe1 Don Gloves, Goggles, Face Shield, Lab Coat prep3->ppe1 Before Handling handle1 Weigh/Transfer Chemical ppe1->handle1 handle2 Perform Experiment handle1->handle2 clean1 Decontaminate Work Area handle2->clean1 Post-Experiment clean2 Store in a Cool, Dry, Well-Ventilated Area clean1->clean2 disp1 Segregate Waste clean1->disp1 disp2 Dispose via Licensed Chemical Waste Handler disp1->disp2

Caption: Workflow for safe handling and disposal of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(Chloromethyl)pyridine
Reactant of Route 2
Reactant of Route 2
2-(Chloromethyl)pyridine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.